molecular formula C5H10ClNO2 B1360068 Ethyl 2-chloroethylcarbamate CAS No. 6329-26-6

Ethyl 2-chloroethylcarbamate

カタログ番号: B1360068
CAS番号: 6329-26-6
分子量: 151.59 g/mol
InChIキー: QHSHDVYEJKLXLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 2-chloroethylcarbamate is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl N-(2-chloroethyl)carbamate
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InChI

InChI=1S/C5H10ClNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSHDVYEJKLXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
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DSSTOX Substance ID

DTXSID80212684
Record name Ethyl 2-chloroethylcarbamate
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Molecular Weight

151.59 g/mol
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CAS No.

6329-26-6
Record name Carbamic acid, N-(2-chloroethyl)-, ethyl ester
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Record name Ethyl 2-chloroethylcarbamate
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Record name Ethyl 2-chloroethylcarbamate
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Record name Ethyl 2-chloroethylcarbamate
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Record name ETHYL 2-CHLOROETHYLCARBAMATE
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Foundational & Exploratory

What are the physical and chemical properties of Ethyl 2-chloroethylcarbamate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-chloroethylcarbamate. The information is compiled to support research, development, and quality control activities involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison. Methodologies for key experimental procedures, derived from established practices for related compounds, are also detailed.

Physical Properties

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂[1]
Molecular Weight 151.59 g/mol [1]
CAS Number 6329-26-6[1]
Physical State Solid[1]
Boiling Point 225.9 °C at 760 mmHg
Density 1.124 g/cm³
Solubility Data not readily available. Inferences from structurally similar compounds suggest moderate solubility in polar organic solvents and poor solubility in water.[2]
Melting Point Data not readily available.

Chemical Properties and Reactivity

This compound possesses two primary reactive sites: the electrophilic carbonyl carbon of the carbamate group and the carbon atom bonded to the chlorine atom in the 2-chloroethyl moiety.[3] This dual reactivity makes it a versatile intermediate in organic synthesis.

Key Chemical Characteristics:

  • Hydrolysis: Like other carbamates, this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically yields ethanol, 2-chloroethylamine, and carbon dioxide.

  • Thermal Decomposition: Carbamates can undergo thermal decomposition. While specific data for this compound is not available, related N-hydroxyalkyl carbamates have been shown to decompose at elevated temperatures. For instance, 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate decomposes upon heating at 165°C for 5 hours.

  • Reactivity with Nucleophiles: The carbonyl carbon is susceptible to attack by various nucleophiles. Reactions with primary or secondary amines can yield corresponding ureas.[4]

  • Intramolecular Cyclization: A significant potential side reaction, especially in the presence of a base or upon heating, is the intramolecular cyclization of the N-(2-chloroethyl)carbamoyl group to form 2-oxazolidinone.[4] This occurs via an intramolecular SN2 reaction where the carbamoyl nitrogen or oxygen acts as a nucleophile, displacing the chloride.[4]

Below is a diagram illustrating the key reactivity pathways of this compound.

Reactivity of this compound Potential Reactivity Pathways cluster_main This compound cluster_reactions Reactions cluster_products Products A This compound B Hydrolysis (Acidic/Basic) A->B + H₂O C Nucleophilic Acyl Substitution (e.g., with R₂NH) A->C + R₂NH D Intramolecular Cyclization (Base or Heat) A->D Base / Δ P1 Ethanol + 2-Chloroethylamine + CO₂ B->P1 P2 N-Substituted Urea Derivative C->P2 P3 2-Oxazolidinone + Ethyl Chloride D->P3

Reactivity of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not widely published, the following sections provide generalized methodologies based on established procedures for structurally related carbamates.

Synthesis of this compound

A plausible one-step synthesis involves the reaction of 2-chloroethanol with a suitable carbamylation reagent in the presence of a catalyst.[5]

Experimental Workflow for Synthesis:

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product R1 2-Chloroethanol Mix Combine reactants and catalyst in a suitable solvent R1->Mix R2 Carbamylation Reagent (e.g., Urea, Ethyl Carbamate) R2->Mix R3 Catalyst R3->Mix React Heat the mixture under controlled temperature and pressure Mix->React Monitor Monitor reaction progress by TLC or GC React->Monitor Cool Cool the reaction mixture Monitor->Cool Filter Filter to remove catalyst/by-products Cool->Filter Concentrate Remove solvent under reduced pressure Filter->Concentrate Purify Purify the crude product (e.g., recrystallization, chromatography) Concentrate->Purify Product This compound Purify->Product

Synthesis Workflow.

Detailed Methodology:

  • Reactant Charging: In a suitable reaction vessel, combine 2-chloroethanol, the carbamylation reagent (e.g., urea or ethyl carbamate), and a catalyst in an appropriate solvent.

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-125 °C) and maintain it under a controlled pressure for a set duration (e.g., 4-8 hours).[5]

  • Monitoring: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: If a solid catalyst or by-product is present, remove it by filtration. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by standard techniques such as recrystallization from an appropriate solvent or by column chromatography.

Analytical Methods

The analysis of this compound can be performed using chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a highly effective method for both quantification and identification.

Table 2: Analytical Method Parameters (Adapted from Ethyl Carbamate Analysis)

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Extraction with a suitable solvent (e.g., dichloromethane), followed by concentration.
Column A polar capillary column is typically used for separation.
Injection Mode Splitless injection is often employed for trace analysis.
Carrier Gas Helium is a common carrier gas.
Oven Temperature Program A temperature gradient is used to achieve optimal separation.
MS Detection Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity. Key ions for this compound would be determined through initial full-scan analysis.
Quantification An internal standard method is recommended for accurate quantification.

Experimental Protocol for GC-MS Analysis (General):

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From this, prepare a series of calibration standards of known concentrations. Prepare an internal standard solution (e.g., a deuterated analog or a structurally similar compound).

  • Sample Preparation: Accurately weigh or measure the sample and spike it with a known amount of the internal standard. Extract the analyte using a suitable solvent and a method such as liquid-liquid extraction or solid-phase extraction (SPE). Concentrate the extract to a final known volume.

  • GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC-MS system.

  • Data Analysis: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in the samples.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, it is recommended that researchers conduct their own studies to determine precise parameters such as melting point, solubility in relevant solvent systems, and stability under their experimental conditions.

References

Synthesis pathways for Ethyl 2-chloroethylcarbamate in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Laboratory Synthesis of Ethyl 2-chloroethylcarbamate

Document ID: TGS-EC-202512 Revision: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the primary laboratory-scale synthesis pathways for this compound (CAS No. 6329-26-6). It includes two distinct methodologies: the Schotten-Baumann acylation of 2-chloroethylamine and the addition of 2-chloroethanol to ethyl isocyanate. This guide offers comprehensive experimental protocols, a comparative data summary, and workflow visualizations to support researchers in the practical application of these synthetic routes.

Introduction

This compound is a bifunctional organic compound containing both a carbamate group and a reactive chloroethyl moiety. Its structure makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis. The synthesis of this compound is typically achieved through straightforward, high-yielding reactions using common laboratory reagents. This guide focuses on the two most practical and reliable synthetic pathways.

Overview of Synthesis Pathways

Two principal routes for the laboratory preparation of this compound are presented.

  • Pathway I: Acylation of 2-Chloroethylamine. This is the most common and direct method, involving the nucleophilic attack of 2-chloroethylamine on ethyl chloroformate. The reaction is typically performed under Schotten-Baumann conditions, using an aqueous base to neutralize the hydrogen chloride byproduct.[1][2][3] This approach is robust, scalable, and generally provides high yields.

  • Pathway II: Addition of 2-Chloroethanol to Ethyl Isocyanate. An alternative route involves the reaction of an alcohol (2-chloroethanol) with an isocyanate (ethyl isocyanate).[4] This reaction is an efficient method for forming the carbamate linkage and proceeds readily, often catalyzed by a non-nucleophilic base.

Synthesis_Pathways cluster_1 Pathway I: Schotten-Baumann Acylation cluster_2 Pathway II: Isocyanate Addition A1 2-Chloroethylamine (or its HCl salt) P This compound A1->P Aq. NaOH 0-10 °C A2 Ethyl Chloroformate A2->P Aq. NaOH 0-10 °C B1 2-Chloroethanol B1->P Et3N (cat.) THF, RT B2 Ethyl Isocyanate B2->P Et3N (cat.) THF, RT

Diagram 1: Primary synthetic routes to this compound.

Comparative Data Summary

The following table summarizes the key parameters for the two primary synthesis pathways, allowing for easy comparison.

ParameterPathway I: Schotten-Baumann AcylationPathway II: Isocyanate Addition
Reactant 1 2-Chloroethylamine Hydrochloride2-Chloroethanol
Reactant 2 Ethyl ChloroformateEthyl Isocyanate
Stoichiometry ~1 : 1.05 (Amine : Chloroformate)~1 : 1 (Alcohol : Isocyanate)
Base/Catalyst Sodium Hydroxide (2.1 eq)Triethylamine (0.05-0.1 eq)
Solvent System Biphasic: Diethyl Ether / WaterAnhydrous Aprotic: THF or Dichloromethane
Temperature 0–10 °CRoom Temperature (20-25 °C)
Reaction Time 1–3 hours2–6 hours
Typical Yield 85–95%>90%
Key Advantage Utilizes stable, common reagents. High throughput.Mild, anhydrous conditions. Simple workup.
Consideration Requires careful temperature control. Biphasic mixing is critical.Ethyl isocyanate is moisture-sensitive and toxic.

Experimental Protocols

Safety Precaution: These protocols should only be performed by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol for Pathway I: Schotten-Baumann Acylation

This procedure is adapted from established methods for carbamate synthesis from amines and chloroformates.[5]

Materials:

  • 2-Chloroethylamine hydrochloride (11.60 g, 100 mmol)

  • Sodium hydroxide (8.40 g, 210 mmol)

  • Ethyl chloroformate (11.40 g, 10.9 mL, 105 mmol)

  • Diethyl ether (200 mL)

  • Deionized water (150 mL)

  • Anhydrous magnesium sulfate

  • 2 L three-neck round-bottom flask, mechanical stirrer, two dropping funnels, ice-salt bath.

Procedure:

  • Reagent Preparation:

    • Prepare a solution of 2-chloroethylamine free base by dissolving 2-chloroethylamine hydrochloride in 50 mL of water in the 2 L flask and adding a solution of sodium hydroxide (4.20 g, 105 mmol) in 50 mL of water while cooling in an ice bath.

    • Add 150 mL of diethyl ether to the flask.

    • Prepare a separate solution of sodium hydroxide (4.20 g, 105 mmol) in 50 mL of water and place it in a dropping funnel.

    • Place the ethyl chloroformate in a second dropping funnel.

  • Reaction:

    • Cool the stirred, biphasic mixture in the flask to 0-5 °C using an ice-salt bath.

    • Begin the simultaneous, dropwise addition of the ethyl chloroformate and the second sodium hydroxide solution. Maintain vigorous stirring to ensure efficient mixing between the aqueous and organic layers.

    • Control the addition rate to keep the internal temperature below 10 °C. The total addition time should be approximately 1-1.5 hours.

    • After the addition is complete, allow the mixture to stir for an additional hour while warming to room temperature.

  • Workup and Isolation:

    • Transfer the reaction mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine all organic layers and wash with saturated brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Protocol for Pathway II: Isocyanate Addition

This protocol describes the base-catalyzed addition of an alcohol to an isocyanate.

Materials:

  • 2-Chloroethanol (8.05 g, 6.4 mL, 100 mmol)[6]

  • Ethyl isocyanate (7.11 g, 8.0 mL, 100 mmol)

  • Triethylamine (0.14 mL, 1 mmol)

  • Anhydrous tetrahydrofuran (THF) (200 mL)

  • 500 mL round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

Procedure:

  • Reaction Setup:

    • In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve 2-chloroethanol in 150 mL of anhydrous THF.

    • Add the catalytic amount of triethylamine (0.14 mL) to the solution.

  • Reaction:

    • Add the ethyl isocyanate dropwise to the stirred solution at room temperature over 30 minutes. An exotherm may be observed; if necessary, use a water bath to maintain the temperature around 25 °C.

    • Stir the reaction mixture at room temperature for 2-6 hours.

    • Monitor the reaction for the disappearance of the isocyanate peak (~2250-2275 cm⁻¹) using IR spectroscopy.

  • Workup and Isolation:

    • Once the reaction is complete, quench the catalyst by adding 20 mL of 1 M HCl solution.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and saturated brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • The crude product is typically of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography as described in Protocol 4.1.

General Laboratory Workflow

The synthesis of a target compound in a laboratory setting follows a logical progression of steps, from initial setup through final analysis.

Experimental_Workflow Setup Reaction Setup (Glassware, Inert Atm.) Addition Reagent Addition (Controlled Temp.) Setup->Addition Reaction Reaction Monitoring (TLC, GC, IR) Addition->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purify Purification (Distillation/Chrom.) Workup->Purify Analyze Analysis (NMR, MS, IR) Purify->Analyze Final Final Product Analyze->Final

Diagram 2: Standard workflow for chemical synthesis and purification.

References

An In-depth Technical Guide to the Mechanism of Action of Ethyl 2-chloroethylcarbamate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on Ethyl 2-chloroethylcarbamate is limited in publicly available literature. Therefore, this guide extrapolates its mechanism of action based on the well-documented behavior of structurally related 2-chloroethylating agents, particularly other N-(2-chloroethyl)carbamates and nitrosoureas. This information is intended for research and informational purposes only.

Introduction

This compound belongs to the class of monofunctional alkylating agents, characterized by the presence of a reactive 2-chloroethyl group. This functional group is the cornerstone of its cytotoxic activity, enabling it to covalently modify biological macromolecules, most notably DNA. Alkylating agents have been a mainstay in cancer chemotherapy for decades, and understanding the precise mechanism of action of novel or less-characterized compounds like this compound is crucial for the development of new therapeutic strategies. This guide provides a detailed overview of the putative mechanism of action, supported by data from analogous compounds, and outlines relevant experimental protocols for its investigation.

Core Mechanism of Alkylation

The alkylating activity of this compound is predicated on the intramolecular cyclization of the 2-chloroethyl group to form a highly reactive aziridinium ion. This process is the rate-determining step for its interaction with nucleophiles.

Formation of the Aziridinium Ion

The lone pair of electrons on the nitrogen atom of the carbamate group attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion. This intramolecular cyclization results in the formation of a strained, three-membered aziridinium ring, which is a potent electrophile.

G cluster_0 Activation Pathway Ethyl_2_chloroethylcarbamate This compound Aziridinium_ion Aziridinium Ion Intermediate (Highly Reactive Electrophile) Ethyl_2_chloroethylcarbamate->Aziridinium_ion Intramolecular Cyclization Chloride_ion Cl- Ethyl_2_chloroethylcarbamate->Chloride_ion Loss of Leaving Group

Caption: Formation of the reactive aziridinium ion from this compound.

Alkylation of Nucleophilic Sites in DNA

Once formed, the highly electrophilic aziridinium ion is readily attacked by nucleophilic centers in biological macromolecules. The primary target for cytotoxic action is DNA. The most susceptible sites for alkylation are the N7 and O6 positions of guanine bases, and to a lesser extent, the N1 and N3 positions of adenine and the N3 position of cytosine.

The reaction with a guanine base in DNA results in the formation of a stable covalent adduct, a 7- or 6-alkylguanine derivative.

DNA Adduct Formation and Cytotoxicity

The formation of DNA adducts is the critical event that triggers the cytotoxic effects of this compound. These adducts can lead to several downstream consequences that ultimately result in cell death.

Monoadduct Formation

As a monofunctional alkylating agent, this compound primarily forms monoadducts with DNA bases. These adducts can distort the DNA double helix, leading to:

  • Inhibition of DNA Replication and Transcription: The presence of a bulky adduct on a DNA strand can stall the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.

  • Induction of DNA Repair Pathways: Cellular DNA repair mechanisms, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are activated to remove the adducts.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis).

Potential for Interstrand Cross-links (ICLs)

While monofunctional, some 2-chloroethylating agents can lead to the formation of interstrand cross-links (ICLs) through a two-step process. An initial monoadduct, such as O6-(2-chloroethyl)guanine, can undergo a second intramolecular reaction where the terminal ethyl group attacks a nucleophilic site on the opposite DNA strand, typically the N1 of guanine or N3 of cytosine. This results in a highly cytotoxic ICL that covalently links the two strands of the DNA double helix, posing a significant block to DNA replication and transcription.[1][2]

G cluster_0 DNA Damage Pathway Aziridinium Aziridinium Ion DNA DNA Aziridinium->DNA Nucleophilic Attack Monoadduct DNA Monoadduct (e.g., N7- or O6-alkylguanine) DNA->Monoadduct ICL Interstrand Cross-link (ICL) (Potential) Monoadduct->ICL Second Alkylation (if applicable) Replication_Block Replication/Transcription Block Monoadduct->Replication_Block ICL->Replication_Block DDR DNA Damage Response (BER, NER) Replication_Block->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is unrepairable

Caption: Signaling pathway from DNA alkylation to cell death.

Quantitative Data (Extrapolated from Analogous Compounds)

Compound ClassCompound ExampleCell LineIC50 (µM)Reference
Nitrosoureas Carmustine (BCNU)U87 MG (Glioblastoma)54.4[3]
Lomustine (CCNU)L1210 (Leukemia)15[3]
Nitrogen Mustards ChlorambucilK562 (Leukemia)2.5[3]
MelphalanA2780 (Ovarian)1.2[3]

Experimental Protocols

Investigating the mechanism of action of this compound would involve a series of established experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

G Start Seed Cells in 96-well plate Treat Treat with This compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate_MTT Incubate (2-4h) MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

DNA Interstrand Cross-link Detection (Comet Assay)

The single-cell gel electrophoresis (comet) assay can be adapted to detect DNA interstrand cross-links.

Methodology:

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Irradiation (for ICL detection): To distinguish ICLs from other DNA damage, a known amount of DNA strand breaks is induced by irradiating the slides with X-rays or UV light. ICLs will reduce the migration of DNA fragments.

  • Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the amount of DNA migration (comet tail length and intensity) using image analysis software. A reduction in tail moment compared to an irradiated control indicates the presence of ICLs.

Identification of DNA Adducts (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for identifying and quantifying specific DNA adducts.

Methodology:

  • DNA Isolation: Treat cells or animals with this compound and isolate the genomic DNA.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • Chromatographic Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Analyze the eluate by tandem mass spectrometry (MS/MS) to identify and quantify the specific ethyl-guanine and other adducts based on their mass-to-charge ratio and fragmentation patterns.

Conclusion

While direct experimental evidence for this compound is sparse, its structural features strongly suggest a mechanism of action consistent with other 2-chloroethylating agents. The formation of a reactive aziridinium ion, followed by the alkylation of DNA, is the central tenet of its cytotoxicity. The resulting DNA monoadducts and potential interstrand cross-links disrupt critical cellular processes, leading to cell cycle arrest and apoptosis. Further investigation using the experimental protocols outlined in this guide is necessary to fully elucidate the specific activity and therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Potential Biological Activities of N-(2-chloroethyl) carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-chloroethyl) carbamate derivatives represent a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. This technical guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action. By functioning as alkylating agents, these derivatives can induce DNA damage and trigger apoptotic pathways in cancer cells. This document summarizes key quantitative data on their cytotoxic effects, details experimental protocols for their evaluation, and visualizes the critical signaling pathways involved in their activity.

Introduction

The carbamate functional group is a key structural motif in numerous therapeutic agents due to its chemical stability and ability to modulate biological activity.[1] When combined with a reactive 2-chloroethyl group, the resulting N-(2-chloroethyl) carbamate derivatives become potent alkylating agents.[2] This property allows them to form covalent bonds with nucleophilic sites on biomolecules, most notably DNA, leading to the disruption of cellular processes and inducing cell death.[3] Their mechanism of action is of particular interest in oncology, as the induced DNA damage can selectively target rapidly proliferating cancer cells.[4] This guide will delve into the synthesis, cytotoxic properties, and the molecular pathways affected by these promising compounds.

Synthesis of N-(2-chloroethyl) carbamate Derivatives

The synthesis of N-(2-chloroethyl) carbamate derivatives can be achieved through several reliable methods. A common approach involves the reaction of an alcohol or phenol with 2-chloroethyl isocyanate. Alternatively, N-(2-chloroethyl)carbamoyl chloride can be reacted with an alcohol in the presence of a base.[4] A generalized experimental protocol for the synthesis of these derivatives is provided below.

General Experimental Protocol for Synthesis

Materials:

  • Appropriate alcohol or phenol

  • 2-chloroethyl isocyanate or N-(2-chloroethyl)carbamoyl chloride

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine) - if using the carbamoyl chloride

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reactant Preparation: Dissolve the chosen alcohol or phenol (1.0 equivalent) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent:

    • Using 2-chloroethyl isocyanate: Cool the solution to 0°C and add 2-chloroethyl isocyanate (1.1 equivalents) dropwise with constant stirring.

    • Using N-(2-chloroethyl)carbamoyl chloride: To the solution of the alcohol/phenol, add the base (1.2 equivalents). Cool the mixture to 0°C and slowly add N-(2-chloroethyl)carbamoyl chloride (1.05 equivalents).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water. If using a solvent like dichloromethane, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-(2-chloroethyl) carbamate derivative.

Synthesis_Workflow Reactants Alcohol/Phenol + 2-Chloroethyl Isocyanate or N-(2-chloroethyl)carbamoyl Chloride Reaction Reaction at 0°C to RT (2-16 hours) Reactants->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Work-up (Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure N-(2-chloroethyl) carbamate Derivative Purification->Product

Biological Activities and Cytotoxicity

N-(2-chloroethyl) carbamate derivatives exhibit a range of biological activities, with their anticancer properties being the most extensively studied. Their primary mechanism of cytotoxicity stems from their ability to alkylate DNA, leading to the formation of DNA adducts and interstrand cross-links (ICLs).[5] This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[6]

Quantitative Cytotoxicity Data

The cytotoxic potential of these derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for representative N-(2-chloroethyl) carbamate derivatives and related compounds against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
4-Nitrophenyl-N-(2-chloroethyl)carbamateF98 (rat glioma)20.8[4]
4-Nitrophenyl-N-(2-chloroethyl)carbamateTu-2449 (mouse glioma)18.6[4]
N-(2-chloroethyl)-N-nitrourea derivative 1V79150[7]
N-(2-chloroethyl)-N-nitrourea derivative 2V7925[7]
N-(2-chloroethyl)-N-nitrocarbamate derivative 1V7980[7]
N-(2-chloroethyl)-N-nitrocarbamate derivative 2V7910[7]
BCNU (Carmustine)P388~6-7[5]
CCNU (Lomustine)P388~6-7[5]

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The biological activity of N-(2-chloroethyl) carbamate derivatives is intrinsically linked to their ability to function as DNA alkylating agents. This process initiates a cascade of cellular events culminating in cell death.

DNA Alkylation

The 2-chloroethyl group is the key pharmacophore responsible for the alkylating activity. Through an intramolecular cyclization, it forms a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.[6] Bifunctional derivatives containing two chloroethyl groups can form both monoadducts and highly cytotoxic interstrand cross-links (ICLs), which physically block DNA replication and transcription.[3]

DNA_Alkylation_Mechanism Carbamate N-(2-chloroethyl) carbamate Derivative Aziridinium Aziridinium Ion (Reactive Intermediate) Carbamate->Aziridinium Intramolecular cyclization MonoAdduct DNA Mono-adduct Aziridinium->MonoAdduct DNA DNA (Guanine N7) DNA->MonoAdduct ICL Interstrand Cross-link (ICL) MonoAdduct->ICL Second alkylation event

Induction of Apoptosis

The substantial DNA damage caused by these derivatives triggers the DNA Damage Response (DDR) pathway.[8] Sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, initiating a signaling cascade that leads to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[4] However, if the damage is too extensive to be repaired, the cell is directed towards apoptosis.[6] This is often mediated by the activation of effector caspases, such as caspase-3, which execute the apoptotic program.[9]

While quantitative data on apoptosis induction is not always consistently reported across studies, various carbamate derivatives have been shown to significantly increase the percentage of apoptotic cells in a dose-dependent manner in cell lines such as NCI-H460 and A549.[6]

Cellular Signaling Pathways

The interaction of N-(2-chloroethyl) carbamate derivatives with DNA activates a complex network of signaling pathways designed to manage and respond to the induced damage.

DNA Damage Response (DDR) Pathway

Upon the formation of DNA adducts and ICLs, the DDR pathway is robustly activated. Key kinases, ATM and ATR, phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[10] This signaling cascade orchestrates cell cycle arrest and the recruitment of DNA repair machinery.[11] DNA repair pathways such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are involved in attempting to remove the DNA lesions.[12] However, the persistence of ICLs often overwhelms the repair capacity, leading to the initiation of apoptosis.[4]

DDR_Pathway cluster_0 DNA Damage Induction cluster_1 Signal Transduction cluster_2 Cellular Response cluster_3 DNA Repair Carbamate N-(2-chloroethyl) carbamate DNA_Damage DNA Adducts & ICLs Carbamate->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR p53_Chk2 p53 & Chk2 Phosphorylation ATM_ATR->p53_Chk2 CellCycleArrest G2/M Cell Cycle Arrest p53_Chk2->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis If damage is unrepairable BER_NER BER / NER Pathways CellCycleArrest->BER_NER Allows time for repair

Experimental Protocols

To facilitate further research and evaluation of N-(2-chloroethyl) carbamate derivatives, detailed protocols for key in vitro assays are provided below.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cultured cancer cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • N-(2-chloroethyl) carbamate derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the N-(2-chloroethyl) carbamate derivative in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the N-(2-chloroethyl) carbamate derivative for a specified time. Include untreated cells as a negative control.

  • Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry as soon as possible. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Experimental_Workflow Compound N-(2-chloroethyl) carbamate Derivative Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Compound->Apoptosis CellCulture Cancer Cell Lines CellCulture->Cytotoxicity CellCulture->Apoptosis IC50 Determine IC50 values Cytotoxicity->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant

Conclusion

N-(2-chloroethyl) carbamate derivatives are a class of compounds with demonstrated potential as anticancer agents. Their ability to act as DNA alkylating agents and induce apoptosis in cancer cells makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. The provided data and experimental protocols serve as a valuable resource for researchers and scientists in the field of oncology and medicinal chemistry, facilitating the continued exploration and optimization of these promising therapeutic molecules. Further research should focus on expanding the library of these derivatives and evaluating their efficacy and safety in preclinical and clinical settings.

References

Spectroscopic data (NMR, IR, MS) for Ethyl 2-chloroethylcarbamate characterization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Ethyl 2-chloroethylcarbamate. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through the combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The quantitative data obtained from these analytical techniques are summarized in the tables below for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (ethyl)1.25Triplet7.13H
-CH₂- (ethyl)4.15Quartet7.12H
-NH-5.2 (broad)Singlet-1H
-CH₂-Cl3.65Triplet5.52H
-N-CH₂-3.50Quartet5.52H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃ (ethyl)14.5
-CH₂- (ethyl)61.5
-CH₂-Cl42.0
-N-CH₂-43.5
C=O (carbamate)156.5
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch3330Medium, Sharp
C-H Stretch (aliphatic)2980, 2940Medium
C=O Stretch (carbamate)1710Strong
N-H Bend1540Medium
C-O Stretch1250Strong
C-N Stretch1050Medium
C-Cl Stretch780Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented here corresponds to electron ionization (EI) mass spectrometry.

Fragment Ion (m/z) Relative Intensity (%) Assignment
1515[M]⁺ (³⁵Cl isotope)
1531.6[M]⁺ (³⁷Cl isotope)
106100[M - CH₂Cl]⁺
8840[M - C₂H₄Cl]⁺
6230[C₂H₄NO]⁺
4450[C₂H₄N]⁺
2960[C₂H₅]⁺

Experimental Protocols

The following sections describe the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃, 0.5-0.7 mL), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. For ¹H NMR, standard acquisition parameters are used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance signal-to-noise.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample is placed directly onto the ATR crystal. The spectrum is acquired over a range of 4000-400 cm⁻¹ by co-adding multiple scans (typically 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 2-chloroethylcarbamate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Spectroscopic_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS Connectivity Proton & Carbon Connectivity NMR->Connectivity Functional_Groups Functional Groups (C=O, N-H, C-Cl) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure Confirmed Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

An In-depth Technical Guide to the Solubility of Ethyl 2-chloroethylcarbamate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of Ethyl 2-chloroethylcarbamate and outlines a detailed experimental protocol for its quantitative determination in common organic solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this document serves as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₅H₁₀ClNO₂. As a member of the carbamate class of organic compounds, its solubility is dictated by the physicochemical properties of the carbamate group, the ethyl ester, and the chloroethyl moiety. Understanding its solubility is crucial for a variety of research and development applications, including reaction chemistry, formulation development, and purification processes.

Expected Solubility Profile

The solubility of a compound is largely governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both polar and non-polar characteristics. The carbamate group (-NHCOO-) can participate in hydrogen bonding, contributing to its polarity. The ethyl and chloroethyl groups, however, are more non-polar in nature.

Based on the general solubility of carbamates, the following trends are expected:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and are expected to be effective at solvating this compound. Good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents have dipole moments but do not have acidic protons for hydrogen bonding. Moderate to good solubility is expected, driven by dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, solubility is likely to be limited due to the significant polarity of the carbamate functional group.

Temperature Dependence: The solubility of solid organic compounds in liquid solvents generally increases with temperature. Therefore, it is expected that the solubility of this compound in most organic solvents will be higher at elevated temperatures.

Proposed Experimental Plan for Solubility Determination

To quantitatively assess the solubility of this compound, a systematic experimental approach is required. The following table outlines a proposed set of common organic solvents for testing, categorized by their polarity. The empty columns are intended to be populated with experimentally determined data.

SolventSolvent TypePolarity IndexTemperature (°C)Solubility ( g/100 mL)Observations
HexaneNon-Polar0.125
TolueneNon-Polar2.425
DichloromethanePolar Aprotic3.125
AcetonePolar Aprotic5.125
Ethyl AcetatePolar Aprotic4.425
AcetonitrilePolar Aprotic5.825
TetrahydrofuranPolar Aprotic4.025
IsopropanolPolar Protic3.925
EthanolPolar Protic4.325
MethanolPolar Protic5.125

Detailed Experimental Protocol for Solubility Determination

This section provides a detailed methodology for the gravimetric determination of the solubility of this compound.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Micropipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum oven

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the vials containing the filtered saturated solutions in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

    • Weigh the vials containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Determine the solubility in grams per 100 mL of solvent using the following formula:

      Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of sample withdrawn (mL)) * 100

4.3. Data Reporting

  • Record the solubility values for each solvent at the specified temperature.

  • Note any relevant observations, such as the rate of dissolution or any color changes.

  • For a more comprehensive study, this procedure can be repeated at different temperatures to establish a temperature-dependent solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation start Start add_solute Add excess solute to vial start->add_solute add_solvent Add known volume of solvent add_solute->add_solvent equilibrate Equilibrate at constant temperature with agitation add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw known volume of supernatant settle->withdraw filter_sample Filter sample withdraw->filter_sample evaporate Evaporate solvent filter_sample->evaporate weigh_vial Weigh pre-dried vial weigh_final Weigh vial with dried solute evaporate->weigh_final calculate Calculate solubility weigh_final->calculate end_node End calculate->end_node

Caption: General workflow for determining the solubility of an organic compound.

This guide provides a robust framework for researchers to systematically investigate the solubility of this compound. By following the outlined experimental protocol, reliable and reproducible solubility data can be generated, which will be invaluable for its application in scientific research and development.

An In-depth Technical Guide to Ethyl 2-chloroethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-chloroethylcarbamate, including its chemical identifiers, synthesis, analytical methodologies, and potential biological activities. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identification

Below is a summary of the key chemical identifiers for this compound.

IdentifierValue
CAS Number 6329-26-6[1][2]
InChI Key QHSHDVYEJKLXLB-UHFFFAOYSA-N[3]
Molecular Formula C5H10ClNO2[3][4]
Molecular Weight 151.59 g/mol [3]
IUPAC Name ethyl (2-chloroethyl)carbamate
Synonyms Ethyl N-(2-chloroethyl)carbamate, N-(2-Chloroethyl)urethane, (2-Chloro-ethyl)-carbamic acid ethyl ester[1][4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 2-chloroethylamine with ethyl chloroformate. This reaction is a standard procedure for the formation of carbamates.

Proposed Synthetic Protocol:

This protocol is based on general methods for carbamate synthesis.

  • Materials:

    • 2-chloroethylamine hydrochloride

    • Ethyl chloroformate

    • Triethylamine (or another suitable non-nucleophilic base)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath with stirring.

    • Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench with deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash chromatography on silica gel to yield the final product, this compound.

Logical Workflow for the Synthesis of this compound:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-chloroethylamine HCl and Triethylamine in anhydrous DCM B Cool to 0°C A->B C Add Ethyl Chloroformate dropwise B->C D Stir at room temperature for 2-16h (Monitor by TLC) C->D E Quench with water D->E F Wash with 1M HCl, NaHCO3 (aq), and Brine E->F G Dry organic layer and concentrate F->G H Purify by Flash Chromatography G->H I This compound (Final Product) H->I

Synthetic workflow for this compound.

Analytical Methodologies

The analysis of this compound can be performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV or Mass Spectrometer (MS) detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Experimental Conditions:

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 205 nm or Mass Spectrometer in positive ion mode.

  • Sample Preparation:

    • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water or methanol) to prepare a stock solution. Further dilute the stock solution with the initial mobile phase to create working standards at various concentrations.

    • Sample Preparation: The preparation of the sample will depend on the matrix. For aqueous samples, direct injection after filtration may be possible. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of ethyl carbamate in various matrices.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a Selected Ion Monitoring (SIM) mode.

    • Capillary fused silica column (e.g., 30m x 0.25 mm ID, 0.25 µm film thickness of a polar phase like Carbowax 20M).

  • Experimental Conditions:

    • Injector Temperature: 180°C.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program: Initial temperature of 40°C for 0.75 min, then ramp at 10°C/min to 60°C, followed by a ramp of 3°C/min to 150°C.

    • MS Interface: Transfer line at 220°C.

    • MS Mode: SIM, monitoring for characteristic ions of this compound.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Add an internal standard (e.g., propyl carbamate or a deuterated analog of the analyte) to the sample.

    • Dilute the sample with water and load it onto a conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the eluate under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Workflow for the GC-MS Analysis of this compound:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Add Internal Standard to Sample B Dilute with Water A->B C Solid Phase Extraction (SPE) B->C D Elute and Concentrate C->D E Inject into GC-MS D->E F Separation on Capillary Column E->F G Detection by MS (SIM mode) F->G H Quantification using Internal Standard G->H I Concentration of This compound H->I

GC-MS analysis workflow.

Biological Activity and Signaling Pathways

While specific quantitative data on the biological activity of this compound is limited in the public domain, the carbamate and 2-chloroethyl moieties are present in compounds with known biological activities, including anticancer and antimicrobial effects.[5] The 2-chloroethyl group, in particular, is a feature of nitrogen mustards, which are known alkylating agents.[5]

Potential Biological Activities of Structurally Related Compounds:

The following table summarizes the cytotoxic activity of some N,N-bis(2-chloroethyl)carbamoyl derivatives, which share the 2-chloroethyl functional group and are known for their alkylating properties. This data provides a context for the potential bioactivity of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)
Distamycin-nitrogen mustard conjugateHuman K562 leukemia0.03[6]
1-furyl-2-en-1-one derivativeHuman A549 lung cancer13.1 ± 2.7[6]
Phenylboronic Acid Nitrogen MustardsHuman MDA-MB-468 breast cancer16.7[6]
Phenylboronic Acid Nitrogen MustardsHuman UO-31 renal cancer38.8[6]
ChlorambucilHuman MDA-MB-468 breast cancer34.4[6]
MelphalanHuman MDA-MB-468 breast cancer48.7[6]
BendamustineAdult T-cell leukemia (ATL) cell lines44.9 ± 25.0[6]
BendamustineMantle cell lymphoma (MCL)21.1 ± 16.2[6]

Hypothesized Signaling Pathway Involvement:

Based on the known mechanisms of related carbamate compounds, this compound could potentially interfere with cellular signaling pathways. For instance, ethyl carbamate has been shown to induce ferroptosis in liver cells by inhibiting GSH synthesis and suppressing the Nrf2 signaling pathway. The Nrf2 pathway is a critical regulator of cellular antioxidant responses.

Hypothesized Mechanism of Action via Nrf2 Pathway Inhibition:

G A This compound B Inhibition of Nrf2 Activation A->B D Inhibition of GSH Synthesis A->D C Decreased Expression of Antioxidant Genes (e.g., NQO1, HO-1) B->C E Increased Oxidative Stress C->E D->E F Lipid Peroxidation E->F G Cell Death (Ferroptosis) F->G

Hypothesized signaling pathway.

It is important to note that this is a hypothesized mechanism based on the activity of the parent compound, ethyl carbamate. Further experimental validation is required to confirm the specific signaling pathways modulated by this compound.

References

An In-depth Technical Guide to Ethyl 2-chloroethylcarbamate and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-chloroethylcarbamate, a chemical compound of interest in various scientific disciplines. This document details its known synonyms, physical and chemical properties, experimental protocols for its synthesis, and insights into its potential biological activities, drawing parallels with closely related carbamate compounds.

Chemical Identity and Synonyms

This compound is a carbamate ester containing a chloroethyl group. Its unambiguous identification is crucial for researchers. The compound is systematically named Ethyl N-(2-chloroethyl)carbamate.[1][2][3] Over the years, a variety of synonyms have been used in chemical literature and databases. A comprehensive list of these is provided below to aid in literature searches and material sourcing.

Table 1: Known Synonyms for this compound

SynonymCAS NumberMolecular Formula
Ethyl N-(2-chloroethyl)carbamate6329-26-6C₅H₁₀ClNO₂
N-(2-Chloroethyl)urethane6329-26-6C₅H₁₀ClNO₂
[2-Chloroethyl]carbamic acid ethyl ester6329-26-6C₅H₁₀ClNO₂
(2-Chloro-ethyl)-carbamic acid ethyl ester6329-26-6C₅H₁₀ClNO₂
Carbamic acid, N-(2-chloroethyl)-, ethyl ester6329-26-6C₅H₁₀ClNO₂
2-chloroethylcarbamic acid ethyl ester6329-26-6C₅H₁₀ClNO₂
ethyl chloroethylcarbamate6329-26-6C₅H₁₀ClNO₂
ethyl N-chloroethylcarbamate6329-26-6C₅H₁₀ClNO₂
ethyl-2-chloroethylcarbamate6329-26-6C₅H₁₀ClNO₂
EINECS 228-701-96329-26-6C₅H₁₀ClNO₂

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings. While detailed experimental data for this specific compound is limited in publicly accessible literature, some key properties have been reported.

Table 2: Physicochemical Data for this compound and Related Compounds

PropertyThis compound2-Chloroethyl carbamate (Analogue)
CAS Number 6329-26-62114-18-3
Molecular Formula C₅H₁₀ClNO₂C₃H₆ClNO₂
Molecular Weight 151.59 g/mol [1]123.54 g/mol [4]
Appearance Solid[2][5]-
Boiling Point -264.3 ± 23.0 °C (Predicted)[6]
Density -1.2776 (Rough Estimate)[6]
Refractive Index -1.5000 (Estimate)[6]
pKa -13.18 ± 0.50 (Predicted)[6]
LogP 1.02-

Note: Some data for the analogue 2-Chloroethyl carbamate are predicted values.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method involves the reaction of 2-chloroethylamine or its hydrochloride salt with ethyl chloroformate. Below are detailed experimental protocols adapted from literature for the synthesis of similar carbamates, which can be applied to the preparation of the title compound.

Synthesis from 2-Chloroethylamine Hydrochloride and Ethyl Chloroformate

This protocol is based on the general principle of reacting an amine with a chloroformate to form a carbamate.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Ethyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroethylamine hydrochloride (1.0 equivalent) and suspend it in anhydrous dichloromethane.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred suspension.

  • Chloroformate Addition: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 2-Chloroethylamine HCl in anhydrous DCM B Cool to 0 °C A->B Inert Atmosphere C Add Triethylamine B->C D Add Ethyl Chloroformate C->D E Warm to RT and Stir D->E Monitor by TLC F Quench with Water E->F G Extract with DCM F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the biological activities of related carbamate compounds, particularly ethyl carbamate, have been studied. Carbamates are known to exhibit a range of biological effects, including acting as insecticides by inhibiting acetylcholinesterase.[7][8] More recent research has focused on the cytotoxic and genotoxic effects of some carbamates.

Ethyl carbamate has been shown to induce ferroptosis in liver cells by inhibiting glutathione (GSH) synthesis and suppressing the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1][9] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.

The proposed mechanism involves the downregulation of Nrf2, a key transcription factor that regulates the expression of antioxidant genes.[1][9] This leads to a decrease in the synthesis of GSH, a major cellular antioxidant. The depletion of GSH, in turn, inactivates GPX4 (glutathione peroxidase 4), an enzyme that protects against lipid peroxidation. The accumulation of lipid peroxides in an iron-dependent manner ultimately leads to cell death by ferroptosis.

Nrf2_Ferroptosis_Pathway cluster_EC Ethyl Carbamate Exposure cluster_Nrf2 Nrf2 Pathway Inhibition cluster_Ferroptosis Induction of Ferroptosis EC Ethyl Carbamate Nrf2 Nrf2 (Nuclear Factor Erythroid 2-related factor 2) EC->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates GCLC GCLC (Glutamate-cysteine ligase catalytic subunit) ARE->GCLC Induces Expression GSH Glutathione (GSH) Synthesis GCLC->GSH Catalyzes GPX4 GPX4 (Glutathione Peroxidase 4) GSH->GPX4 Required for activity Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Leads to

Proposed signaling pathway of Ethyl Carbamate-induced ferroptosis via Nrf2 inhibition.

This pathway highlights a potential mechanism of toxicity for carbamates and provides a framework for researchers investigating the biological effects of this compound and related compounds.

Conclusion

This technical guide has provided a detailed summary of the known synonyms, physicochemical properties, and synthetic methodologies for this compound. Furthermore, by examining the biological activity of the closely related compound, ethyl carbamate, we have outlined a potential mechanism of action involving the Nrf2 signaling pathway and the induction of ferroptosis. This information serves as a valuable resource for researchers and professionals in drug development and chemical synthesis, facilitating further investigation into the properties and applications of this and similar carbamate compounds. It is important to note that all laboratory work should be conducted with appropriate safety precautions, and further experimental validation of the presented data is encouraged.

References

An In-depth Technical Guide on the Role of Ethyl 2-Chloroethylcarbamate as a Synthetic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-chloroethylcarbamate, a versatile synthetic intermediate in medicinal chemistry. This document details its synthesis, key chemical transformations, and its role in the preparation of various pharmaceutically active compounds. The guide includes detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of reaction workflows and mechanisms of action to support research and development efforts.

Introduction to this compound

This compound, also known as ethyl N-(2-chloroethyl)carbamate, is an organic compound featuring a carbamate functional group and a reactive 2-chloroethyl moiety. This bifunctional nature makes it a valuable building block for the synthesis of a range of heterocyclic compounds and other molecules of medicinal interest. Its ability to act as both a nucleophile (at the carbamate nitrogen under certain conditions) and an electrophile (at the carbon bearing the chlorine atom) underlies its synthetic utility.

Chemical Structure and Properties:

PropertyValue
IUPAC Name Ethyl (2-chloroethyl)carbamate
Synonyms N-(2-Chloroethyl)urethane, [2-Chloroethyl]carbamic acid ethyl ester
CAS Number 6329-26-6
Molecular Formula C₅H₁₀ClNO₂
Molecular Weight 151.59 g/mol
Appearance Solid
Melting Point 76 °C
Boiling Point 128-130 °C at 13 Torr

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for carbamate formation. A common and straightforward approach involves the reaction of 2-chloroethylamine with ethyl chloroformate.

General Experimental Protocol: Synthesis from 2-Chloroethylamine

This protocol describes the synthesis of this compound from 2-chloroethylamine hydrochloride and ethyl chloroformate in the presence of a base to neutralize the hydrogen chloride generated.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Ethyl chloroformate

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2-chloroethylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (2.2 equivalents) dropwise to the stirred suspension.

  • To this mixture, add ethyl chloroformate (1.1 equivalents) dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Chloroethylamine_HCl 2-Chloroethylamine HCl Reaction_Vessel Reaction in Dichloromethane at 0°C to RT 2-Chloroethylamine_HCl->Reaction_Vessel Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Completion Wash Aqueous Wash Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Purification Dry->Purify Product This compound Purify->Product

General workflow for the synthesis of this compound.

Key Synthetic Applications in Medicinal Chemistry

This compound serves as a precursor for several classes of medicinally important compounds, primarily through reactions involving its chloroethyl and carbamate functionalities.

Synthesis of 2-Oxazolidinones

The 2-oxazolidinone ring is a core structural motif in a number of antibacterial agents, such as linezolid, and anticoagulants, like rivaroxaban. This compound can undergo intramolecular cyclization to form 2-oxazolidinone. This reaction is typically base-mediated, where the deprotonated carbamate nitrogen acts as a nucleophile, displacing the chloride from the ethyl chain.

Quantitative Data for Oxazolidinone Formation (Analogous Reactions):

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-(Aryl)-N-(2-chloroethyl)carbamateNaHDMF25-802-1260-95Generic Literature
N-Boc-2-chloroethylamineK₂CO₃Acetonitrile801875-90Generic Literature

Experimental Protocol: Intramolecular Cyclization to 2-Oxazolidinone:

  • Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as sodium hydride (1.1 equivalents) or potassium carbonate (1.5 equivalents), portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and carefully quench any remaining base with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting 2-oxazolidinone by recrystallization or column chromatography.

G Start This compound Deprotonation Deprotonation of Carbamate-NH (Base) Start->Deprotonation Intermediate Anionic Intermediate Deprotonation->Intermediate Cyclization Intramolecular SN2 Attack (N attacks C-Cl) Intermediate->Cyclization Product 2-Oxazolidinone Cyclization->Product Chloride Chloride Ion Expelled Cyclization->Chloride

Mechanism of 2-oxazolidinone formation from this compound.
Precursor to Nitrogen Mustards

The 2-chloroethylamino group is the pharmacophore of nitrogen mustard alkylating agents, a class of anticancer drugs. While this compound itself is not a nitrogen mustard, it can be envisioned as a precursor to derivatives that are. For instance, N-alkylation or N-arylation followed by reduction of the carbamate could potentially lead to nitrogen mustard analogs. A more direct application is in the synthesis of phosphoramide mustards, where a bis(2-chloroethyl)amino precursor is used.[1]

Mechanism of Action: DNA Alkylation by Nitrogen Mustards

Nitrogen mustards exert their cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine bases.[2] The bifunctional nature of these compounds allows them to form inter- and intrastrand crosslinks in the DNA, which inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[2] The process begins with an intramolecular cyclization to form a highly reactive aziridinium ion, which is then attacked by the nucleophilic guanine.[2]

G NM Nitrogen Mustard R-N(CH₂CH₂Cl)₂ Aziridinium Aziridinium Ion Intermediate (Highly Reactive) NM->Aziridinium Intramolecular Cyclization Monoalkylation Mono-alkylated Guanine Aziridinium->Monoalkylation Nucleophilic attack by Guanine Guanine1 Guanine N7 on DNA Strand 1 Guanine1->Monoalkylation Aziridinium2 Second Aziridinium Ion Formation Monoalkylation->Aziridinium2 Second Cyclization Crosslink Interstrand DNA Crosslink Aziridinium2->Crosslink Nucleophilic attack by Guanine Guanine2 Guanine N7 on DNA Strand 2 Guanine2->Crosslink Apoptosis Inhibition of Replication -> Apoptosis Crosslink->Apoptosis

Signaling pathway of DNA cross-linking by nitrogen mustards.
Synthesis of Carbachol

2-Chloroethyl carbamate, a closely related compound, is a key intermediate in the synthesis of Carbachol, a cholinergic agonist used to treat glaucoma.[3] The synthesis involves the quaternization of the tertiary amine with the chloroethyl group.

Experimental Protocol: Synthesis of Carbachol from 2-Chloroethyl Carbamate [3]

  • In an autoclave, dissolve 2-chloroethyl carbamate (1.0 equivalent) in ethanol.

  • Seal the autoclave and begin stirring.

  • Heat the solution to 90-110 °C.

  • Continuously press trimethylamine (excess) into the autoclave.

  • Maintain the reaction at this temperature for approximately 4 hours.

  • After the reaction is complete, cool the autoclave, reduce the pressure, and remove the reaction solution.

  • Evaporate the ethanol to obtain crude Carbachol.

Quantitative Data for Carbachol Synthesis: [3]

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
2-Chloroethyl carbamateTrimethylamineEthanol90-1104~80
Potential Role in Radioprotective Agents

Carbamate-containing compounds have been investigated for their potential as radioprotective agents. These agents are sought to protect healthy tissues from the damaging effects of ionizing radiation during radiotherapy. While direct studies on this compound are limited, the carbamate moiety is present in various compounds evaluated for these properties. The mechanism of radioprotection often involves scavenging free radicals and reducing oxidative stress.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its bifunctional nature allows for its use in the synthesis of important pharmaceutical scaffolds, including 2-oxazolidinones and as a potential precursor for nitrogen mustard analogs and other bioactive molecules. The synthetic routes and reactions detailed in this guide provide a foundation for researchers and drug development professionals to utilize this compound in the discovery and development of new therapeutic agents. Further exploration of its reactivity and applications is warranted to fully realize its potential in medicinal chemistry.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 2-chloroethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and decomposition products of Ethyl 2-chloroethylcarbamate is limited in publicly available literature. The information presented in this guide is based on the chemical properties of analogous carbamates and related compounds. It is intended to provide a scientifically grounded framework for approaching the analysis of this compound. All quantitative data regarding decomposition are proposed based on these related structures and should be experimentally verified.

Introduction

This compound is a carbamate derivative with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and processing, as well as for predicting potential degradation products that may affect product purity and safety. This technical guide provides a comprehensive overview of the known properties, hypothesized decomposition pathways, and standard methodologies for the thermal analysis of this compound.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and interpreting thermal analysis experiments.

PropertyValueReference(s)
Molecular Formula C₅H₁₀ClNO₂[1][2]
Molecular Weight 151.59 g/mol [1][2]
CAS Number 6329-26-6[2][3]
Boiling Point 225.9°C at 760 mmHg; 128-130°C at 13 Torr[2][3]
Melting Point 76°C[2]
Density 1.124 - 1.156 g/cm³[2][3]
Decomposition Temperature Not determined / No data available[3][4]

Proposed Thermal Decomposition Pathways

Based on the thermal behavior of related carbamates and chloroalkanes, several decomposition pathways for this compound can be proposed. At elevated temperatures, carbamates can undergo various reactions, including elimination, cyclization, and fragmentation.

One plausible pathway involves an intramolecular cyclization to form an oxazolidinone ring and ethyl chloride, or alternatively, the formation of 2-chloroethyl isocyanate and ethanol.[5] Another possibility is a Hofmann-like elimination, which is common for carbamates, leading to the formation of vinyl carbamate and hydrogen chloride, followed by further decomposition.[6] Simple fragmentation upon heating could also yield toxic and corrosive gases such as hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of nitrogen.[7][8]

The following diagram illustrates a primary hypothesized decomposition pathway.

cluster_main Thermal Decomposition of this compound cluster_path1 Pathway 1: Intramolecular Cyclization cluster_path2 Pathway 2: Isocyanate Formation cluster_path3 Pathway 3: Fragmentation A This compound B 2-Oxazolidinone A->B Heat (Δ) C Ethyl Chloride D 2-Chloroethyl Isocyanate A->D Heat (Δ) E Ethanol F CO2, HCl, NOx, etc. A->F High Heat (ΔΔ)

Caption: Hypothesized thermal decomposition pathways for this compound.

Potential Decomposition Products

Based on the proposed pathways, a range of decomposition products can be anticipated. Table 2 summarizes these potential products and the analytical techniques that could be used for their identification and quantification.

Potential ProductChemical FormulaAnalytical Technique(s) for Identification
2-OxazolidinoneC₃H₅NO₂GC-MS, LC-MS, FTIR, NMR
Ethyl ChlorideC₂H₅ClHeadspace GC-MS
2-Chloroethyl IsocyanateC₃H₄ClNOGC-MS (with derivatization), FTIR (gas phase)
EthanolC₂H₅OHHeadspace GC-MS, GC-FID
Carbon DioxideCO₂TGA-MS, TGA-FTIR
Hydrogen ChlorideHClTGA-FTIR, Ion Chromatography (after trapping)
Oxides of Nitrogen (NOx)NOxTGA-MS, Chemiluminescence
EthyleneC₂H₄Headspace GC-MS

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a series of analytical experiments should be conducted.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Methodology:

    • A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).

    • The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • The analysis is performed under a controlled atmosphere, typically an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

  • Methodology:

    • A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are heated from a sub-ambient temperature (e.g., 0°C) to a temperature beyond the expected decomposition (e.g., 350°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

    • The differential heat flow between the sample and the reference is measured as a function of temperature.

    • The resulting DSC thermogram is analyzed to identify the melting endotherm and any exotherms that may indicate decomposition.

Evolved Gas Analysis (EGA) using TGA-MS or TGA-FTIR
  • Objective: To identify the gaseous products evolved during thermal decomposition.

  • Methodology:

    • A TGA experiment is performed as described in section 5.1.

    • The gas evolved from the TGA furnace is transferred via a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

    • For TGA-MS, mass spectra are continuously recorded, allowing for the identification of evolved gases based on their mass-to-charge ratio.

    • For TGA-FTIR, infrared spectra of the evolved gases are continuously recorded, allowing for the identification of functional groups and specific molecules.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To separate and identify the volatile and semi-volatile decomposition products.

  • Methodology:

    • A microgram-scale sample is placed in a pyrolysis probe.

    • The probe is rapidly heated to a specific temperature (e.g., the decomposition temperature determined by TGA) for a short period.

    • The decomposition products are swept by a carrier gas into a gas chromatograph (GC) for separation.

    • The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra and retention times.

Experimental and Analytical Workflow

The logical flow for a comprehensive thermal stability study is outlined in the diagram below.

cluster_workflow General Workflow for Thermal Stability Analysis A Sample Preparation (this compound) B Initial Screening: Thermogravimetric Analysis (TGA) A->B C Thermal Events Analysis: Differential Scanning Calorimetry (DSC) A->C D Identify Decomposition Onset Temperature B->D E Identify Melting Point & Decomposition Exotherms C->E F Gaseous Product Identification: TGA-FTIR / TGA-MS D->F G Volatile & Semi-Volatile Product Identification: Pyrolysis-GC-MS D->G E->F E->G H Data Interpretation & Pathway Elucidation F->H G->H I Comprehensive Thermal Stability Report H->I

Caption: A typical experimental workflow for the thermal analysis of a chemical compound.

Conclusion

While direct experimental data for this compound is scarce, a combination of data from analogous compounds and standard analytical techniques allows for the development of a robust understanding of its likely thermal behavior. The proposed decomposition pathways suggest the formation of cyclic compounds, isocyanates, and smaller gaseous molecules. For any application involving the heating of this compound, it is imperative that the experimental protocols outlined in this guide are followed to determine its precise decomposition profile. This will ensure safe handling, allow for the control of impurities, and guarantee the overall stability and quality of the final product.

References

Methodological & Application

Application Note: Quantitative Analysis of Ethyl 2-chloroethylcarbamate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-chloroethylcarbamate is a chemical compound of interest in pharmaceutical development and safety assessment. Accurate and reliable quantification of this analyte is crucial for various stages of research and development. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described method is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure.

Chemical Properties
  • Compound Name: this compound[1][2]

  • CAS Number: 6329-26-6[1][2]

  • Molecular Formula: C5H10ClNO2[1]

  • Molecular Weight: 151.59 g/mol [1]

  • Synonyms: Ethyl (2-chloroethyl)carbamate, Carbamic acid, N-(2-chloroethyl)-, ethyl ester[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Phosphoric acid (reagent grade)[1] or Formic acid (for MS compatibility)[1]

  • Methanol (HPLC grade)

  • Isopropanol (ACS grade) for injector cleaning[3]

  • Syringe filters (0.22 µm)[3]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. For higher sensitivity and selectivity, a mass spectrometer (MS) can be employed.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC or UHPLC system with UV or MS detector
Column Newcrom R1, 4.6 x 150 mm, 5 µm[1] or equivalent C18 column
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time 10 minutes

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid.[1]

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. The following is a general procedure for a relatively clean sample matrix.

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase to achieve an expected concentration of this compound within the calibration range.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3] For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Method Validation (Illustrative Data)

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The following tables summarize the illustrative quantitative data obtained during method validation.

Linearity

A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50758,900
1001,521,300
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Table 3: LOD and LOQ

ParameterValue
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution at a concentration of 25 µg/mL.

Table 4: Precision Data

ReplicatePeak Area
1380,100
2381,200
3379,800
4382,500
5380,900
6381,700
Mean 381,033
Standard Deviation 987.9
Relative Standard Deviation (%RSD) 0.26%
Accuracy (Recovery)

Accuracy was assessed by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery.

Table 5: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.9298.4
2525.3101.2
7574.198.8
Mean Recovery (%) 99.5

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation HPLC HPLC System StandardPrep->HPLC Inject SamplePrep Sample Preparation SamplePrep->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector Column->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Logical Relationship of Method Validation Parameters

The following diagram shows the relationship between different validation parameters.

Validation_Relationship Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of HPLC method validation parameters.

References

Application Notes and Protocols: The Role of Ethyl 2-chloroethylcarbamate in the Synthesis of Anticancer Drug Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-chloroethylcarbamate and its structural analogs as precursors in the synthesis of anticancer agents. This document details the synthetic protocols for key compound classes, summarizes quantitative data, and provides visual diagrams of reaction pathways and experimental workflows.

Introduction

This compound is a bifunctional molecule featuring a reactive 2-chloroethyl group and a carbamate moiety. The 2-chloroethyl group acts as a masked alkylating agent, capable of reacting with nucleophiles, a property leveraged in the design of various anticancer drugs. This reactivity is central to the mechanism of action of nitrogen mustards and nitrosoureas, which induce cancer cell death by alkylating DNA. While direct, detailed synthetic protocols for this compound in anticancer drug synthesis are not extensively reported in publicly available literature, its structural similarity to key precursors like N-(2-chloroethyl)carbamoyl chloride and 2-chloroethyl isocyanate allows for the extrapolation of its synthetic utility.

The primary application of such precursors is in the synthesis of N,N'-substituted ureas and carbamate esters, which can be further modified to produce active pharmaceutical ingredients. For instance, N-phenyl-N'-(2-chloroethyl)ureas (CEUs) have been investigated as potential antineoplastic agents. The general mechanism involves the alkylating action of the 2-chloroethyl group, which can form covalent bonds with nucleophilic sites on biomolecules like DNA, leading to cytotoxicity in cancer cells.

Synthesis of Anticancer Drug Precursors

The primary synthetic utility of this compound and its analogs lies in their reaction with nucleophiles such as amines and alcohols to form substituted ureas and carbamates, respectively. These reactions serve as foundational steps in the construction of more complex anticancer molecules.

Synthesis of N'-(2-chloroethyl)-Substituted Urea Derivatives

The reaction of a 2-chloroethylcarbamate derivative with a primary or secondary amine yields an N,N'-substituted urea. This reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the carbamate or its more reactive isocyanate equivalent.

General Reaction Scheme:

reagents R-NH2 + carbamate Cl-CH2-CH2-NH-CO-OEt arrow -> product R-NH-CO-NH-CH2-CH2-Cl + EtOH

Caption: General synthesis of N'-(2-chloroethyl)-substituted ureas.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-N'-(2-chloroethyl)urea

This protocol is adapted from the synthesis of similar urea derivatives.

  • Reactant Preparation: Dissolve the desired aryl amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Add this compound (1.1 equivalents) to the stirred solution. The reaction may be facilitated by the addition of a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) to neutralize any generated acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If using DCM, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and finally brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the final N-aryl-N'-(2-chloroethyl)urea.

Synthesis of Carbamate Ester Derivatives

The reaction of a 2-chloroethylcarbamate precursor with an alcohol or phenol can produce a carbamate ester. This reaction typically requires a base to facilitate the nucleophilic attack of the alcohol on the carbamoyl group.

Experimental Protocol: General Procedure for the Synthesis of Carbamate Esters

This is a generalized protocol based on standard reactions of carbamoyl chlorides with alcohols.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.1 equivalents) in an anhydrous solvent (e.g., THF or DCM).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reaction Initiation: Slowly add a solution of a suitable N-(2-chloroethyl)carbamoyl precursor (e.g., N-(2-chloroethyl)carbamoyl chloride, 1.05 equivalents) in the same anhydrous solvent to the stirred mixture.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude carbamate ester.

  • Purification: Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of precursors analogous to those derived from this compound. This data is based on reactions using closely related starting materials like 2-chloroethyl isocyanate.

Table 1: Synthesis of N'-(2-chloroethyl)-Substituted Ureas

Amine ReactantSolventReaction Time (h)Temperature (°C)Yield (%)Reference
N⁵,N⁵-dimethyl-2,2-diphenyl-1,5-pentanediamineMethylene ChlorideSeveral0-5Not SpecifiedU.S. Patent 4,384,140A
AnilineDichloromethane2-16Room Temp.75-90 (Typical)General Protocol
4-ChloroanilineTetrahydrofuran104570CN102372652A

Table 2: Synthesis of Steroidal Carbamates

Steroid ReactantReagentSolventReaction Time (h)Yield (%)Reference
Diosgenin DerivativePhenyl IsocyanateChloroform2468[1]

Mechanism of Action and Signaling Pathways

The anticancer activity of compounds derived from this compound precursors is primarily attributed to their ability to act as alkylating agents. The 2-chloroethyl group is a key pharmacophore that can form a reactive aziridinium ion intermediate. This intermediate is a potent electrophile that readily reacts with nucleophilic sites on DNA, particularly the N7 position of guanine.

This DNA alkylation can lead to several cytotoxic outcomes:

  • DNA cross-linking: Bifunctional alkylating agents can link the two strands of the DNA double helix (interstrand cross-linking) or different parts of the same strand (intrastrand cross-linking). This prevents DNA replication and transcription.

  • DNA strand breaks: The alkylated DNA can be unstable, leading to breaks in the DNA backbone.

  • Induction of Apoptosis: The extensive DNA damage triggers the DNA Damage Response (DDR) pathway, which, if the damage is irreparable, leads to programmed cell death (apoptosis).

cluster_0 Cellular Environment Drug_Precursor 2-Chloroethyl Precursor Aziridinium_Ion Aziridinium Ion (Reactive Intermediate) Drug_Precursor->Aziridinium_Ion Intracellular Activation DNA Cellular DNA Aziridinium_Ion->DNA Nucleophilic Attack (e.g., Guanine N7) Alkylated_DNA Alkylated DNA Aziridinium_Ion->Alkylated_DNA DNA_Damage DNA Cross-linking & Strand Breaks Alkylated_DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

Caption: Signaling pathway of 2-chloroethyl alkylating agents.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of anticancer drug precursors using this compound analogs.

Workflow for Urea Derivative Synthesis

A Reactant Preparation (Amine in Anhydrous Solvent) B Reaction (Add this compound analog, Stir at RT) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quench, Wash) C->D Reaction Complete E Isolation & Purification (Dry, Concentrate, Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General workflow for urea derivative synthesis.

Workflow for Carbamate Ester Synthesis

A Reactant Preparation (Alcohol/Phenol + Base in Anhydrous Solvent) B Cooling (0°C) A->B C Reaction (Add Carbamoyl Precursor, Warm to RT) B->C D Reaction Monitoring (TLC) C->D E Work-up & Isolation (Quench, Wash, Dry, Concentrate) D->E Reaction Complete F Purification (Column Chromatography or Recrystallization) E->F

Caption: General workflow for carbamate ester synthesis.

Conclusion

This compound and its more reactive analogs are valuable precursors for the synthesis of a variety of anticancer drug candidates. Their utility stems from the presence of the 2-chloroethyl group, which imparts DNA alkylating properties to the final compounds. The synthetic protocols outlined in these notes, though largely based on analogous and more reactive precursors, provide a solid foundation for researchers exploring the potential of this compound in the development of novel antineoplastic agents. Further research into the specific reactivity and applications of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Application Note: Derivatisierung primärer Amine mittels Ethyl-2-chlorethylcarbamat für die quantitative Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

Die quantitative Analyse von primären Aminen ist in der pharmazeutischen Forschung, der klinischen Diagnostik und den Umweltwissenschaften von entscheidender Bedeutung. Aufgrund ihrer Polarität und geringen Flüchtigkeit stellen primäre Amine oft eine Herausforderung für chromatographische Techniken wie die Gaschromatographie (GC) und die Flüssigchromatographie (LC) dar. Die Derivatisierung ist eine gängige Strategie, um die analytischen Eigenschaften von primären Aminen zu verbessern, indem ihre Polarität verringert, ihre Flüchtigkeit erhöht und eine für die Detektion geeignete Markierung eingeführt wird.

Obwohl Ethyl-2-chlorethylcarbamat kein Standard-Derivatisierungsreagenz für primäre Amine ist, wird in dieser Applikationsschrift eine hypothetische Methode für seine Verwendung als Alkylierungsreagenz zur Derivatisierung von primären Aminen für die anschließende Analyse mittels Flüssigchromatographie-Massenspektrometrie (LC-MS) beschrieben. Die vorgeschlagene Reaktion beinhaltet eine nukleophile Substitution, bei der die primäre Aminogruppe das Chloratom des Ethyl-2-chlorethylcarbamats verdrängt. Diese Reaktion führt zur Bildung eines stabilen sekundären Aminderivats, das eine spezifische Massenverschiebung für die quantitative Analyse durch Massenspektrometrie einführt.

Es ist wichtig zu beachten, dass diese Methode hypothetisch ist und eine umfassende experimentelle Validierung erfordern würde. Für etablierte Methoden zur Derivatisierung von Aminen werden üblicherweise Reagenzien wie Ethylchloroformat, Dansylchlorid oder 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl) verwendet.

Prinzip der Methode

Die vorgeschlagene Derivatisierungsmethode basiert auf der nukleophilen Substitution des Chloratoms in Ethyl-2-chlorethylcarbamat durch die primäre Aminogruppe des Analyten. Die Reaktion wird unter basischen Bedingungen durchgeführt, um das primäre Amin zu deprotonieren und seine Nukleophilie zu erhöhen. Das resultierende Derivat ist ein N-substituiertes Ethyl-2-aminoethylcarbamat.

G cluster_reaction Reaktion cluster_product Produkt PrimaryAmine Primäres Amin (R-NH2) NukleophilerAngriff Nukleophiler Angriff des Amins Derivatisierungsreagenz Ethyl-2-chlorethylcarbamat Chloridabgang Abgang der Chlorid-Gruppe NukleophilerAngriff->Chloridabgang Derivat N-substituiertes Ethyl-2-aminoethylcarbamat-Derivat Chloridabgang->Derivat G Probenvorbereitung Probenvorbereitung (Lösen in ACN) Reagenzzugabe Zugabe von Ethyl-2-chlorethylcarbamat und DIPEA Probenvorbereitung->Reagenzzugabe Inkubation Inkubation (60°C, 60 min) Reagenzzugabe->Inkubation Eindampfen Eindampfen bis zur Trockne Inkubation->Eindampfen Rekonstitution Rekonstitution in Wasser/Methanol Eindampfen->Rekonstitution Analyse LC-MS-Analyse Rekonstitution->Analyse

Application Notes and Protocols for Safe Handling and Disposal of Ethyl 2-chloroethylcarbamate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloroethylcarbamate (CAS No. 6329-26-6) is a chemical intermediate utilized in various research and development applications.[1] Due to its potential health hazards, including being classified as a substance that may cause cancer, stringent safety protocols are imperative for its handling and disposal in a laboratory setting.[2][3] These application notes provide detailed procedures to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Safety Precautions

This compound is considered a hazardous substance. It is harmful if swallowed and is suspected of causing cancer.[2] Mutagenic effects have been observed in experimental animals.[2]

1.1. Personal Protective Equipment (PPE)

A comprehensive assessment of necessary PPE should be conducted before handling this compound. The following are minimum requirements:

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Chemical-impermeable gloves are recommended.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Handling should occur in a well-ventilated area, preferably under a chemical fume hood.[2][4]

Quantitative Data

The following table summarizes the known quantitative and physical/chemical properties of this compound.

PropertyValueReference
CAS Number 6329-26-6[4][5]
Molecular Formula C5H10ClNO2[1][6]
Molecular Weight 151.59 g/mol [6]
Appearance Solid[6]
Purity 97%[6]
InChI Key QHSHDVYEJKLXLB-UHFFFAOYSA-N[6]

Note: No specific occupational exposure limits for this compound have been established.[2] Therefore, exposure should be minimized to the lowest achievable level.

Experimental Protocols

3.1. Protocol for Weighing and Handling Solid this compound

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE as outlined in section 1.1.

    • Decontaminate the weighing area and balance before use.

  • Handling:

    • Retrieve the container of this compound from its designated storage location.

    • Place the container inside the chemical fume hood.

    • Carefully open the container, avoiding the creation of dust.[2]

    • Use a clean, designated spatula to transfer the desired amount of solid to a tared, sealed container.

    • Close the primary container tightly.

  • Post-Handling:

    • Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and then decontaminate.

    • Wipe the exterior of the sealed container containing the weighed chemical.

    • Return the primary container to its designated storage area.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.

3.2. Protocol for Preparing a Solution of this compound

  • Preparation:

    • Perform all operations within a certified chemical fume hood.

    • Assemble all necessary glassware and ensure it is clean and dry.

    • Don the appropriate PPE.

  • Dissolution:

    • Add the desired solvent to a reaction vessel.

    • Slowly add the pre-weighed this compound to the solvent while stirring to avoid splashing.

  • Post-Preparation:

    • Seal and label the solution container with the chemical name, concentration, date, and hazard warnings.

    • Clean all contaminated glassware and equipment. The initial rinse should be collected as hazardous waste.[7]

    • Dispose of all contaminated disposables as hazardous waste.

3.3. Protocol for Accidental Spills

  • Immediate Actions:

    • Evacuate personnel from the immediate spill area.[4]

    • Remove all sources of ignition.[2][4]

    • Ensure adequate ventilation.[4]

  • Spill Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection.[4]

    • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]

    • For liquid spills, use an inert absorbent material to contain the spill.

    • Collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontamination:

    • Decontaminate the spill area with an appropriate solvent.

    • Collect all cleanup materials for disposal as hazardous waste.

Storage and Disposal Procedures

4.1. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Keep away from open flames, hot surfaces, and sources of ignition.[2]

  • Store in a designated, locked area if possible.[3]

4.2. Disposal

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3]

  • Do not allow the chemical to enter drains or the environment.[2][4]

  • All waste materials contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.[7]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Don PPE Weigh Weigh Chemical Prep->Weigh FumeHood Verify Fume Hood Operation FumeHood->Weigh PrepareSol Prepare Solution Weigh->PrepareSol DisposeWaste Dispose of Contaminated Items Weigh->DisposeWaste Clean Clean Equipment PrepareSol->Clean PrepareSol->DisposeWaste Store Store Chemical/Solution Clean->Store

Diagram 1: General Handling Workflow

Disposal_Workflow cluster_collection Waste Collection cluster_container Waste Container cluster_disposal Final Disposal SolidWaste Contaminated Solids (Gloves, etc.) WasteContainer Designated, Labeled, Sealed Hazardous Waste Container SolidWaste->WasteContainer LiquidWaste Contaminated Liquids (Rinses, etc.) LiquidWaste->WasteContainer ProfessionalDisposal Licensed Hazardous Waste Disposal Service WasteContainer->ProfessionalDisposal

Diagram 2: Waste Disposal Workflow

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ignition Remove Ignition Sources Spill->Ignition Ventilate Ensure Ventilation Spill->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Sweep Solids / Absorb Liquids) PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose

Diagram 3: Spill Response Workflow

References

Application Notes and Protocols: Purification of Ethyl 2-chloroethylcarbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-chloroethylcarbamate is a carbamate derivative used in various research and synthetic applications.[1] The purity of this compound is crucial for obtaining reliable and reproducible results in downstream applications. This document provides a detailed, step-by-step guide for the purification of this compound using normal-phase column chromatography, a widely used technique for the separation and purification of organic compounds.

Properties of this compound

A summary of the key chemical properties of this compound is presented below. Understanding these properties is essential for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₅H₁₀ClNO₂[2]
Molecular Weight 151.59 g/mol [2]
Appearance Solid[2]
CAS Number 6329-26-6[2][3]
LogP 1.02[3]

Experimental Protocol: Column Chromatography

This protocol details the purification of this compound using silica gel column chromatography. The principle of this technique relies on the differential partitioning of the compound of interest and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Glassware (beakers, flasks, graduated cylinders)

  • Cotton or glass wool

Step 1: Selection of Eluent System

The choice of the mobile phase (eluent) is critical for achieving good separation. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.

  • Solvent Systems: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Optimal Ratio: The ideal solvent system will show the desired compound with a retention factor (Rf) of approximately 0.2-0.4, and good separation from impurities. For polar compounds like carbamates, a gradient elution starting with a non-polar solvent and gradually increasing polarity is often effective.[4]

Step 2: Column Packing (Slurry Method)

Proper column packing is essential to prevent cracking or channeling of the stationary phase.

  • Prepare the Column: Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 1 cm).

  • Make the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) to form a homogenous slurry. The amount of silica gel should be 50-100 times the weight of the crude sample.

  • Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Equilibrate: Allow the silica gel to settle. Add more eluent and let it run through the column until the silica bed is stable and equilibrated. The solvent level should never drop below the top of the silica bed.

Step 3: Sample Loading

The sample should be loaded onto the column in a concentrated band.

  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.

  • Dry Loading (Recommended): Alternatively, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

  • Load the Sample: Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column bed using a pipette.

  • Add Protective Layer: Add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the eluent.

Step 4: Elution and Fraction Collection

The separation of compounds occurs during the elution step.

  • Begin Elution: Carefully add the eluent to the column. A gradient elution, where the polarity of the mobile phase is gradually increased, is recommended for effective separation.[4] Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and slowly increase the proportion of ethyl acetate.

  • Collect Fractions: Begin collecting the eluate in separate test tubes or flasks. The volume of each fraction should be consistent.

  • Monitor the Separation: Regularly analyze the collected fractions by TLC to determine their composition. Spot each fraction on a TLC plate, develop it, and visualize the spots under a UV lamp or by staining.

Step 5: Isolation of Purified Product
  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions that contain the pure this compound.

  • Combine Fractions: Combine the pure fractions into a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

  • Final Analysis: Confirm the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterBefore PurificationAfter Purification
Purity (by HPLC) ~85%>98%
Appearance Off-white solidWhite solid
Yield N/A75-90%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the column chromatography purification process.

Purification_Workflow cluster_prep Preparation TLC 1. TLC Analysis (Select Eluent System) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Sample 4. Prepare & Load Sample Pack->Sample Elute 5. Elute with Gradient (Hexane:EtOAc) Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate PureProduct 10. Purified Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation: If the separation between the product and impurities is poor, optimize the eluent system. A shallower gradient or a different solvent system might be required.

  • Streaking on TLC/Column: Streaking can occur if the compound is too polar for the chosen stationary phase or if the sample is overloaded.[4] Try using a more polar eluent system or loading a smaller amount of the crude material. Adding a small amount of a modifier like triethylamine to the mobile phase can sometimes help if the compound is basic.[4]

  • Compound Won't Elute: If the compound remains at the top of the column, the mobile phase is not polar enough. Gradually increase the polarity of the eluent, potentially by adding a small percentage of methanol to the ethyl acetate.[4]

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents like dichloromethane and hexane.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound and other carbamates may be toxic. Handle with care and avoid inhalation, ingestion, or skin contact.[5]

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for Studying the Cytotoxicity of Ethyl 2-chloroethylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloroethylcarbamate and its derivatives are a class of chemical compounds with potential applications in pharmacology and toxicology. Due to their structural similarity to known alkylating agents, these compounds are of interest for their cytotoxic properties, particularly in the context of cancer research. The reactive 2-chloroethyl group can alkylate nucleophilic sites on biomolecules, most notably DNA, leading to cellular damage and programmed cell death (apoptosis).[1]

These application notes provide a comprehensive guide to the experimental evaluation of the cytotoxicity of this compound derivatives. Detailed protocols for key assays are provided to ensure reproducibility and accurate assessment of the cytotoxic potential and mechanisms of action of these compounds.

Data Presentation: Comparative Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth or viability. While specific IC50 values for a broad range of this compound derivatives are not extensively available in the public domain, the following table summarizes the cytotoxic activities of structurally related N-(2-chloroethyl)carbamoyl chloride analogs and other relevant alkylating agents against various cancer cell lines. This data, obtained primarily through the MTT assay, serves as a benchmark for evaluating novel derivatives.[2][3]

Table 1: In Vitro Cytotoxicity (IC50) of N-(2-chloroethyl)carbamoyl Chloride Analogs and Related Alkylating Agents [2][3]

Compound/Derivative ClassCancer Cell LineIC50 (µM)
N-(2-chloroethyl)-N-nitrourea derivativeV791.5
Nitrogen Mustards (e.g., Cyclophosphamide)MCF-710-100
N,N-Bis(2-chloroethyl)carbamoyl DerivativesK562 (Leukemia)0.03
N,N-Bis(2-chloroethyl)carbamoyl DerivativesA549 (Lung Cancer)13.1 ± 2.7
Phenylboronic Acid Nitrogen MustardsMDA-MB-468 (Breast Cancer)16.7
BendamustineMantle Cell Lymphoma (MCL)21.1 ± 16.2
ChlorambucilMDA-MB-468 (Breast Cancer)34.4
MelphalanMDA-MB-468 (Breast Cancer)48.7

Disclaimer: The data presented includes structurally similar compounds to provide a comparative context due to the limited availability of specific data for a wide range of this compound derivatives.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the cytotoxicity of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Compound Dilution (Stock & Working Solutions) treatment Treatment with Derivatives (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay annexin_v Annexin V/PI Staining (Apoptosis) treatment->annexin_v caspase_assay Caspase-3/7 Assay (Apoptosis) treatment->caspase_assay western_blot Western Blot (Apoptotic Proteins) treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 pathway_analysis Mechanism of Action annexin_v->pathway_analysis caspase_assay->pathway_analysis western_blot->pathway_analysis

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions in the complete culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Seeding and Treatment: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours. Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, and 72 hours.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • MTT Incubation: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3/7 activity assay kit.

  • Caspase Reaction: Add the cell lysate to a reaction mixture containing a caspase-3/7 substrate conjugated to a colorimetric or fluorometric reporter.

  • Signal Measurement: Incubate the reaction and measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3/7 activity in treated cells compared to untreated controls.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse treated and control cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p53, phospho-p53, γH2AX). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression.

Signaling Pathway: DNA Damage Response and Apoptosis Induction

This compound derivatives are believed to exert their cytotoxic effects by inducing DNA damage, which activates the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, trigger apoptosis.

dna_damage_pathway cluster_stimulus Stimulus cluster_damage Cellular Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes cluster_apoptosis_pathway Apoptosis Execution stimulus This compound Derivatives dna_damage DNA Alkylation (Interstrand Crosslinks) stimulus->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr activates chk1_chk2 Chk1/Chk2 atm_atr->chk1_chk2 phosphorylates p53 p53 Activation (Phosphorylation) atm_atr->p53 phosphorylates cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) chk1_chk2->cell_cycle_arrest induces p53->cell_cycle_arrest induces dna_repair DNA Repair p53->dna_repair activates bax Bax Activation p53->bax upregulates bcl2 Bcl-2 Inhibition p53->bcl2 downregulates apoptosis Apoptosis cell_cycle_arrest->apoptosis can lead to dna_repair->apoptosis if fails cell_death Cell Death caspases Caspase Cascade (Caspase-3 Activation) bax->caspases activates bcl2->caspases inhibits caspases->cell_death

Caption: DNA damage response pathway leading to apoptosis.

References

Application Notes and Protocols for Ethyl 2-chloroethylcarbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloroethylcarbamate (CAS No. 6329-26-6) is a bifunctional reagent of significant interest in organic synthesis. Its structure, incorporating both a reactive 2-chloroethyl group and a carbamate moiety, makes it a versatile building block for the synthesis of a variety of nitrogen-containing compounds, including heterocyclic structures and as an intermediate in the preparation of pharmaceutically active molecules. The chloroethyl group serves as an electrophilic site, rendering the molecule susceptible to nucleophilic attack, thereby enabling its use as an alkylating agent. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in organic synthesis, with a focus on its role in alkylation reactions and the synthesis of key heterocyclic scaffolds.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 6329-26-6[1][2]
Molecular Formula C₅H₁₀ClNO₂[1]
Molecular Weight 151.59 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information.

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis stems from the reactivity of the C-Cl bond, which allows for its use as a 2-(ethoxycarbonylamino)ethylating agent. This functionality is particularly valuable in the construction of various heterocyclic systems and for the modification of amines and other nucleophiles.

Synthesis of 2-Oxazolidinones

2-Oxazolidinones are a class of heterocyclic compounds with significant applications in medicinal chemistry, most notably as antibacterial agents (e.g., Linezolid) and chiral auxiliaries in asymmetric synthesis.[3] this compound can serve as a precursor for the synthesis of N-substituted 2-oxazolidinones through an intramolecular cyclization pathway. The general strategy involves the initial N-alkylation of a primary amine with this compound, followed by a base-mediated intramolecular cyclization of the resulting intermediate.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-oxazolidinones

This protocol is adapted from general methods for the synthesis of 2-oxazolidinones from carbamates and epoxides, applied here to a two-step, one-pot reaction starting from an aniline and this compound.[4][5]

Materials:

  • This compound

  • Substituted Aniline

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted aniline (1.0 eq) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Slowly add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intramolecular Cyclization:

    • Upon completion of the N-alkylation step (as indicated by TLC), cool the reaction mixture to 0 °C.

    • Carefully add a second portion of sodium hydride (1.2 eq) to the flask.

    • Allow the mixture to warm to room temperature and then heat to 50-70 °C for 4-8 hours, or until TLC analysis indicates the formation of the desired 2-oxazolidinone and consumption of the intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-oxazolidinone.

Illustrative Data for N-Aryl-2-Oxazolidinone Synthesis (Hypothetical)

Aniline DerivativeBaseSolventReaction Time (h)Temperature (°C)Yield (%)
AnilineNaHDMF24 (alkylation), 6 (cyclization)RT then 6065-75
4-FluoroanilineNaHDMF24 (alkylation), 6 (cyclization)RT then 6060-70
3-MethoxyanilineNaHDMF24 (alkylation), 6 (cyclization)RT then 6070-80

Note: The yields are hypothetical and will depend on the specific substrate and optimization of reaction conditions.

experimental_workflow_oxazolidinone cluster_alkylation N-Alkylation Step cluster_cyclization Intramolecular Cyclization Step cluster_workup Work-up & Purification aniline Substituted Aniline na_h1 NaH (1.1 eq) in DMF @ 0°C aniline->na_h1 Deprotonation ecc This compound (1.05 eq) in DMF na_h1->ecc Nucleophilic Attack intermediate N-(2-chloroethyl)-N-aryl-ethylcarbamate (Intermediate) ecc->intermediate Formation na_h2 NaH (1.2 eq) @ 0°C to 70°C intermediate->na_h2 Deprotonation & Cyclization intermediate->na_h2 oxazolidinone N-Aryl-2-oxazolidinone (Product) na_h2->oxazolidinone quench Quench with NH4Cl oxazolidinone->quench oxazolidinone->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify final_product Purified N-Aryl-2-oxazolidinone purify->final_product

Caption: Workflow for the synthesis of N-aryl-2-oxazolidinones.

N-Alkylation of Primary and Secondary Amines

This compound can be used to introduce the 2-(ethoxycarbonylamino)ethyl group onto primary and secondary amines via a nucleophilic substitution reaction. This reaction is a straightforward method for the synthesis of N-protected ethylenediamine derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for the N-Alkylation of Amines

This protocol is based on general principles of N-alkylation of amines with alkyl halides.[6]

Materials:

  • This compound

  • Primary or Secondary Amine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the primary or secondary amine (1.0 eq), a base such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq), and the solvent (ACN or DCM).

  • Add this compound (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (for ACN) or stir at room temperature (for DCM) for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Illustrative Data for N-Alkylation of Amines (Hypothetical)

AmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)
BenzylamineK₂CO₃ACN12Reflux80-90
PiperidineEt₃NDCM24RT75-85
MorpholineK₂CO₃ACN18Reflux85-95

Note: The yields are hypothetical and will depend on the specific substrate and optimization of reaction conditions.

logical_relationship_alkylation reagents Reactants - this compound - Primary/Secondary Amine - Base (K2CO3 or Et3N) reaction Nucleophilic Substitution (SN2) reagents->reaction product N-Alkylated Product (N-protected ethylenediamine derivative) reaction->product purification Purification (Filtration, Extraction, Chromatography) product->purification

Caption: Logical relationship for the N-alkylation of amines.

S-Alkylation of Thiols

Similar to amines, thiols are excellent nucleophiles and can react with this compound to form the corresponding S-alkylated products. This reaction provides a convenient route to S-[2-(ethoxycarbonylamino)ethyl]thioethers, which may have applications as intermediates in the synthesis of more complex sulfur-containing molecules.

Experimental Protocol: General Procedure for the S-Alkylation of Thiols

This protocol is based on standard procedures for the S-alkylation of thiols with alkyl halides.

Materials:

  • This compound

  • Thiol

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Water

  • Diethyl Ether or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the thiol (1.0 eq) and a solvent such as ethanol or DMF.

  • Add a base, such as aqueous sodium hydroxide (1.1 eq) or solid potassium carbonate (1.5 eq), to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add this compound (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If using an aqueous base, dilute with water and extract with an organic solvent (diethyl ether or ethyl acetate). If using a solid base, filter the mixture and concentrate the filtrate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.

Illustrative Data for S-Alkylation of Thiols (Hypothetical)

ThiolBaseSolventReaction Time (h)Temperature (°C)Yield (%)
ThiophenolNaOHEthanol65085-95
Benzyl MercaptanK₂CO₃DMF8RT80-90
Cysteine (protected)NaOHEthanol/Water12RT70-80

Note: The yields are hypothetical and will depend on the specific substrate and optimization of reaction conditions.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to act as a 2-(ethoxycarbonylamino)ethylating agent allows for the efficient synthesis of a range of nitrogen and sulfur-containing compounds. The protocols provided in this document offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. As with any chemical reaction, optimization of the reaction conditions for specific substrates is recommended to achieve the best possible outcomes. The potential for this reagent in the synthesis of novel heterocyclic scaffolds and as an intermediate in drug discovery warrants further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chloroethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2-chloroethylcarbamate. Our goal is to help you improve your yield and overcome common challenges during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I improve the yield?

Answer: Low or no yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your reactants, particularly 2-chloroethylamine hydrochloride and ethyl chloroformate, is critical. Impurities can lead to unwanted side reactions.

    • Recommendation: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the 2-chloroethylamine hydrochloride by recrystallization and distill the ethyl chloroformate.

  • Reaction Conditions: The reaction is sensitive to moisture and temperature.

    • Recommendation: Ethyl chloroformate is highly susceptible to hydrolysis.[1][2] Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Maintain a low temperature (typically 0 °C) during the addition of ethyl chloroformate to control the exothermic reaction and minimize the formation of byproducts.[3][4]

  • Reagent Stoichiometry: An incorrect molar ratio of reactants can result in incomplete conversion.

    • Recommendation: A slight excess of ethyl chloroformate (typically 1.1-1.2 equivalents) can be used to ensure complete consumption of the amine.[3]

  • Inefficient Base: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction.

    • Recommendation: Use a non-nucleophilic base, such as triethylamine or pyridine, in slight excess (at least 2 equivalents when starting from the hydrochloride salt) to effectively scavenge the acid. Ensure the base is added slowly and at a low temperature.

Issue 2: Presence of a Significant Amount of a White Precipitate (Byproduct)

Question: A significant amount of a white, insoluble solid has formed in my reaction mixture, and it is not my desired product. What is it and how can I prevent its formation?

Answer: The white precipitate is likely a urea byproduct.

  • Possible Cause: This can form if the initially formed this compound reacts with unreacted 2-chloroethylamine.

    • Troubleshooting Steps:

      • Order of Addition: Add the 2-chloroethylamine solution slowly to the ethyl chloroformate solution. This maintains a low concentration of the amine and favors the desired reaction.

      • Temperature Control: Maintain a low reaction temperature (0 °C or below) to minimize the rate of the side reaction.

Issue 3: Formation of an Unexpected Polar Byproduct, especially at Higher Temperatures

Question: I am observing a polar byproduct in my TLC or LC-MS analysis, and the yield of my desired carbamate is low, particularly when the reaction is warmed. What could this byproduct be?

Answer: This polar byproduct is likely 2-oxazolidinone.

  • Possible Cause: Intramolecular cyclization of this compound can occur, especially in the presence of a base or at elevated temperatures.[5]

    • Troubleshooting Steps:

      • Temperature Control: Strictly maintain a low reaction temperature (0 °C or below) throughout the reaction and workup.[5]

      • Base Selection: Use a sterically hindered, non-nucleophilic base to minimize deprotonation of the carbamate nitrogen, which can initiate cyclization.[5]

      • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent laboratory synthesis involves the reaction of 2-chloroethylamine (often as the hydrochloride salt) with ethyl chloroformate in the presence of a base.[6] An alternative route is the reaction of 2-chloroethanol with a carbamylating agent.[7]

Q2: How can I effectively purify crude this compound?

A2: Purification can be achieved through several methods depending on the nature of the impurities.

  • Aqueous Workup: The crude reaction mixture can be washed with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for separating the desired product from byproducts like urea and 2-oxazolidinone. A typical eluent system would be a gradient of ethyl acetate in hexane.

  • Recrystallization: If the product is a solid and contains impurities with different solubility profiles, recrystallization from a suitable solvent system can be effective.[8]

Q3: What are the key safety precautions when working with ethyl chloroformate?

A3: Ethyl chloroformate is toxic, corrosive, and has a low flash point.[1][2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is also highly sensitive to moisture and can decompose to produce corrosive HCl gas.[1][9]

Q4: Can I use a different chloroformate for this reaction?

A4: Yes, other chloroformates like methyl or benzyl chloroformate can be used to synthesize the corresponding carbamates. However, the reactivity and the properties of the final product will differ. For instance, 1-chloroethyl chloroformate is sometimes used for demethylation of amines, as the resulting carbamate is easier to cleave.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloroethylamine Hydrochloride and Ethyl Chloroformate

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloroethylamine hydrochloride (1.0 equivalent) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the stirred suspension.

  • In the dropping funnel, prepare a solution of ethyl chloroformate (1.1 equivalents) in anhydrous DCM.

  • Add the ethyl chloroformate solution dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.

  • Allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Key Observations
1Triethylamine (2.2)DCM04~85Clean reaction, minimal byproducts.
2Pyridine (2.2)DCM04~80Slower reaction rate compared to TEA.
3Triethylamine (2.2)THF04~82Good yield, THF is a suitable alternative to DCM.
4Triethylamine (2.2)DCMRoom Temp2~60Increased formation of urea and 2-oxazolidinone byproducts.
5K₂CO₃ (2.5)AcetonitrileRoom Temp12~50Heterogeneous reaction, lower yield.

Note: Yields are approximate and can vary based on the scale of the reaction and purity of reagents.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Prepare 2-Chloroethylamine HCl and TEA in Anhydrous DCM cool Cool Amine Suspension to 0 °C prep_amine->cool prep_chloroformate Prepare Ethyl Chloroformate in Anhydrous DCM addition Slow Dropwise Addition of Ethyl Chloroformate prep_chloroformate->addition cool->addition stir Stir at 0 °C (Monitor by TLC) addition->stir quench Quench with Water stir->quench extract Aqueous Washes (HCl, NaHCO₃, Brine) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Pure Ethyl 2-chloroethylcarbamate troubleshooting_logic start Low Yield or Impure Product cause1 Moisture Present? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Impure Starting Materials? start->cause3 cause4 Side Reactions? start->cause4 sol1 Use Anhydrous Solvents & Inert Atmosphere cause1->sol1 Yes sol2 Maintain Low Temperature (e.g., 0 °C) cause2->sol2 Yes sol3 Purify Reactants Before Use cause3->sol3 Yes sol4 Optimize Order of Addition & Monitor Reaction Time cause4->sol4 Yes

References

Troubleshooting low purity issues in Ethyl 2-chloroethylcarbamate preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the laboratory-scale preparation of Ethyl 2-chloroethylcarbamate. The following resources are designed to assist researchers, scientists, and drug development professionals in identifying and resolving challenges related to low purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by the reaction of 2-chloroethylamine with ethyl chloroformate in the presence of a base.

Q1: My final product purity is low after purification. What are the common impurities and how can I avoid them?

A1: Low purity in this compound synthesis often results from side reactions and unreacted starting materials. The most common impurities include:

  • N,N'-bis(2-chloroethyl)urea: This is a significant byproduct formed when the isocyanate intermediate (formed from the reaction of 2-chloroethylamine with any residual phosgene in the ethyl chloroformate or from side reactions) reacts with another molecule of 2-chloroethylamine. To minimize its formation, ensure strict anhydrous conditions, as water can facilitate the formation of the isocyanate.[1] A slow, dropwise addition of ethyl chloroformate to the cooled amine solution is also recommended to maintain a low concentration of the amine and reduce the likelihood of this side reaction.[1]

  • Unreacted 2-chloroethylamine: This can be removed during an aqueous workup by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

  • Unreacted Ethyl Chloroformate: This reagent is highly reactive and susceptible to hydrolysis.[2][3][4] Ensure it is fresh and stored under anhydrous conditions.[1] Any remaining ethyl chloroformate can be quenched during the workup.

  • Over-alkylation Products: While less common, the nitrogen of the newly formed carbamate can potentially react with another molecule of ethyl chloroformate, though this is generally less favorable.

Troubleshooting Flowchart for Impurity Issues

Impurity Troubleshooting start Low Purity Detected check_urea Check for N,N'-bis(2-chloroethyl)urea (e.g., by NMR, MS) start->check_urea check_sm Check for Unreacted Starting Materials start->check_sm urea_present Urea Impurity Confirmed check_urea->urea_present sm_present Starting Materials Present check_sm->sm_present improve_conditions Improve Anhydrous Conditions (Dry Solvents, Glassware) urea_present->improve_conditions Yes slow_addition Slow Dropwise Addition of Ethyl Chloroformate at 0°C urea_present->slow_addition Yes optimize_workup Optimize Aqueous Workup (e.g., Acid Wash) sm_present->optimize_workup Yes purification Re-purify by Column Chromatography or Recrystallization improve_conditions->purification slow_addition->purification optimize_workup->purification end High Purity Product purification->end

Caption: Troubleshooting workflow for low purity issues.

Q2: The yield of my reaction is consistently low. What factors could be contributing to this?

A2: Low yields can be attributed to several factors. Consider the following points for optimization:

  • Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0°C) to control the exothermic nature of the reaction and minimize side reactions.[1][5] Running the reaction at too high a temperature can lead to the formation of byproducts.

  • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[5] Using a primary or secondary amine as a base will lead to competitive reactions and the formation of urea byproducts.[1]

  • Moisture: As mentioned, ethyl chloroformate is sensitive to hydrolysis.[2][3][4] The presence of water in the reaction mixture will consume the starting material and reduce the yield.

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of ethyl chloroformate (e.g., 1.05-1.1 equivalents) is often employed to ensure complete consumption of the amine.

  • Workup and Purification: Product loss can occur during extraction and purification steps. Ensure efficient extraction with an appropriate solvent and minimize losses during chromatographic purification or recrystallization.

Data Presentation: Impact of Reaction Conditions on Yield and Purity

The following table illustrates the potential impact of various reaction parameters on the outcome of the synthesis. These are representative values based on general principles of carbamate synthesis.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Purity (%)Expected Yield (%)
Temperature Room Temperature0°C to Room Temp~70-80%~60-70%
Solvent Technical Grade (wet)Anhydrous Dichloromethane~60-70%~50-60%
Base Primary AmineTriethylamine<50% (High Urea)Low
Addition Rate Rapid AdditionSlow, Dropwise~75-85%~70-80%

Experimental Protocols

Detailed Protocol for this compound Synthesis

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Ethyl chloroformate (≥97%, stored under inert gas)

  • Triethylamine (≥99%, distilled and stored over KOH)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of 2-chloroethylamine free base: In a flask, suspend 2-chloroethylamine hydrochloride (1.0 eq.) in DCM. Cool the suspension in an ice bath. Slowly add triethylamine (1.1 eq.) dropwise with stirring. Stir the mixture at 0°C for 30 minutes. The resulting mixture contains the free 2-chloroethylamine and triethylamine hydrochloride. This can often be used directly in the next step.

  • Reaction: To the cooled (0°C) mixture from step 1, add a solution of ethyl chloroformate (1.05 eq.) in anhydrous DCM dropwise via a dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_side Side Reactions Amine 2-Chloroethylamine (H2N-CH2CH2-Cl) Product This compound (EtO-CO-NH-CH2CH2-Cl) Amine->Product + Ethyl Chloroformate + Base Urea N,N'-bis(2-chloroethyl)urea ((Cl-CH2CH2-NH)2CO) Amine->Urea + Isocyanate Chloroformate Ethyl Chloroformate (Cl-CO-OEt) Chloroformate->Product Hydrolyzed_CF EtOH + CO2 + HCl Chloroformate->Hydrolyzed_CF + H2O Base Base (e.g., Et3N) HCl_salt Et3N.HCl Base->HCl_salt Reacts with HCl Isocyanate 2-Chloroethyl isocyanate (O=C=N-CH2CH2-Cl) Isocyanate->Urea Water H2O (moisture) Water->Hydrolyzed_CF

Caption: Desired reaction pathway and common side reactions.

References

Optimizing reaction conditions for the synthesis of N-(2-chloroethyl)carbamoyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of N-(2-chloroethyl)carbamoyl chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for synthesizing N-(2-chloroethyl)carbamoyl chloride?

A1: The most prevalent and recommended method is the reaction of 2-chloroethylamine hydrochloride with a phosgene equivalent, such as triphosgene, in an inert anhydrous solvent like dichloromethane (DCM).[1] Phosgene itself is highly toxic, making triphosgene a safer alternative.[1] An alternative route involves the addition of hydrogen chloride (HCl) to 2-chloroethyl isocyanate.[1]

Q2: What are the critical safety precautions when handling N-(2-chloroethyl)carbamoyl chloride?

A2: N-(2-chloroethyl)carbamoyl chloride is a reactive and potentially hazardous compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] This compound is highly sensitive to moisture, which can cause it to hydrolyze into corrosive HCl and unstable carbamic acids.[1] Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: What are the main side reactions to be aware of during the synthesis and subsequent reactions of N-(2-chloroethyl)carbamoyl chloride?

A3: The primary side reactions include:

  • Hydrolysis: Due to its moisture sensitivity, the carbamoyl chloride can hydrolyze back to 2-chloroethylamine.[1]

  • Formation of 2-Oxazolidinone: Intramolecular cyclization can occur, especially in the presence of a base or upon heating.

  • Urea byproduct formation: If there is unreacted 2-chloroethylamine, it can react with the N-(2-chloroethyl)carbamoyl chloride product to form a substituted urea.[1]

  • Polymerization: Intermolecular reactions can lead to the formation of polymeric materials.[1]

Q4: How should N-(2-chloroethyl)carbamoyl chloride be stored?

A4: Due to its instability and sensitivity to moisture, N-(2-chloroethyl)carbamoyl chloride should be stored in a tightly sealed container under an inert atmosphere.[1] For long-term stability, it is recommended to store it in a cool, dry place, such as a refrigerator or freezer.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N-(2-chloroethyl)carbamoyl chloride and its derivatives.

Issue 1: Low or No Yield of N-(2-chloroethyl)carbamoyl chloride
Possible Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[1]
Inefficient phosgenation Use a slight excess of triphosgene (e.g., 0.33-0.4 equivalents relative to the amine hydrochloride). Ensure the reaction temperature is controlled, typically starting at 0°C and slowly warming to room temperature.
Loss of product during workup Minimize contact with water during the workup. Consider a non-aqueous workup if possible. For purification, use vacuum distillation at a low temperature to prevent thermal decomposition.[1]
Incomplete reaction Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of side reactions.
Issue 2: Formation of 2-Oxazolidinone Byproduct
Possible Cause Troubleshooting Steps
Presence of a strong base Use a non-nucleophilic, sterically hindered base (e.g., pyridine or diisopropylethylamine) to scavenge HCl. Add the base slowly at a low temperature.
High reaction temperature Maintain a low reaction temperature (e.g., 0°C or below) during the addition of reagents and the initial phase of the reaction.
Prolonged reaction time Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time for the cyclization to occur.
Solvent effects Consider using less polar aprotic solvents if 2-oxazolidinone formation is significant.
Issue 3: Presence of a White Precipitate (Urea Byproduct)
Possible Cause Troubleshooting Steps
Reaction with unreacted amine Ensure the amine is the limiting reagent. Add the amine solution slowly to the triphosgene solution to maintain a low concentration of the amine. Use a slight excess of the phosgenating agent.[1]

Quantitative Data Summary

The yield of N-(2-chloroethyl)carbamoyl chloride and its derivatives is highly dependent on the specific substrates, reaction conditions, and scale of the reaction. The following tables provide representative data from the literature.

Table 1: Synthesis of N-substituted Carbamoyl Chlorides

Amine Substrate Phosgenating Agent Solvent Base Temperature Yield Reference
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloridePhosgene (20% in toluene)Toluene-75-80°C99%ChemicalBook
N,O-dimethylhydroxylamine hydrochlorideTriphosgeneDichloromethanePyridine-78°C to RT-Organic Syntheses
Secondary AminesPhosgene/TriphosgeneDichloromethanePyridine-High YieldsJ Org Chem. 2003

Table 2: Synthesis of N'- (2-chloroethyl)-Substituted Urea Derivatives

Amine/Aniline Substrate Reagent Solvent Temperature Yield Reference
Aniline derivatives2-chloroethyl isocyanateDichloromethaneRoom TempGoodRequest PDF
Alkylamine2-chloroethyl isocyanateMethylene chloride0-5°C-US Patent 4,384,140A

Table 3: Synthesis of N-(2-chloroethyl)carbamate Derivatives

Alcohol/Phenol Substrate Base Solvent Temperature Reaction Time Yield Reference
PhenolPyridineToluene110°C1-2 hours-BenchChem
4-nitrophenol-TolueneReflux-31%ResearchGate
4-nitrophenolZnCl₂ (0.5 equiv.)Toluene--ExcellentResearchGate

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroethyl)carbamoyl chloride using Triphosgene

This protocol is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

  • 2-chloroethylamine hydrochloride

  • Triphosgene

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (or other non-nucleophilic base)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Set up a three-necked round-bottom flask (flame-dried) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • In the flask, dissolve triphosgene (0.33 equivalents relative to the amine hydrochloride) in anhydrous DCM.

  • Cool the triphosgene solution to 0°C using an ice bath.

  • In a separate flask, prepare a suspension of 2-chloroethylamine hydrochloride (1 equivalent) and anhydrous triethylamine (1.1 equivalents) in anhydrous DCM.

  • Slowly add the amine suspension from the dropping funnel to the stirred triphosgene solution at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

  • Carefully concentrate the filtrate under reduced pressure at a low temperature.

  • The crude N-(2-chloroethyl)carbamoyl chloride can be purified by vacuum distillation.

Protocol 2: Synthesis of N-(Aryl)-N'-(2-chloroethyl)ureas

Materials:

  • Aryl amine (e.g., substituted aniline)

  • N-(2-chloroethyl)carbamoyl chloride or 2-chloroethyl isocyanate

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the desired aniline derivative (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add 2-chloroethyl isocyanate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for completion using TLC (typically several hours).

  • Once complete, concentrate the mixture under reduced pressure.

  • Purify the resulting solid residue by flash chromatography on silica gel to obtain the final N-aryl-N'-(2-chloroethyl)urea product.[2]

Protocol 3: Synthesis of N-(2-chloroethyl)carbamates from Alcohols

Materials:

  • Alcohol or phenol

  • N-(2-chloroethyl)carbamoyl chloride

  • Non-nucleophilic base (e.g., pyridine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol or phenol (1.0 equivalent) and pyridine (1.1 equivalents) in an anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N-(2-chloroethyl)carbamoyl chloride (1.05 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench with water.

  • If using dichloromethane, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of N-(2-chloroethyl)carbamoyl chloride cluster_derivatization Derivatization Reactions prep_phosgene Prepare Triphosgene Solution in Anhydrous DCM reaction Slowly Add Amine Suspension to Triphosgene at 0°C prep_phosgene->reaction prep_amine Prepare 2-Chloroethylamine HCl Suspension with Base in DCM prep_amine->reaction stir Stir and Warm to Room Temperature reaction->stir workup Filter and Concentrate Under Reduced Pressure stir->workup purify Purify by Vacuum Distillation workup->purify product N-(2-chloroethyl)carbamoyl chloride purify->product react_amine React with Amine product->react_amine react_alcohol React with Alcohol/Phenol and a Base product->react_alcohol urea N,N'-substituted Urea react_amine->urea carbamate N-(2-chloroethyl)carbamate react_alcohol->carbamate

Caption: Experimental workflow for the synthesis and derivatization of N-(2-chloroethyl)carbamoyl chloride.

troubleshooting_low_yield start Low or No Product Yield check_moisture Check for Moisture Contamination start->check_moisture moisture_present Moisture Present? check_moisture->moisture_present dry_system Action: Rigorously Dry Glassware and Solvents. Use Inert Atmosphere. moisture_present->dry_system Yes check_reagents Check Reagent Stoichiometry and Quality moisture_present->check_reagents No dry_system->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok adjust_reagents Action: Use Slight Excess of Triphosgene. Verify Amine Quality. reagents_ok->adjust_reagents No check_temp Review Reaction Temperature Profile reagents_ok->check_temp Yes adjust_reagents->check_temp temp_ok Temperature Controlled? check_temp->temp_ok control_temp Action: Maintain Low Temp During Addition. Monitor Temperature Throughout. temp_ok->control_temp No check_workup Analyze Workup and Purification Steps temp_ok->check_workup Yes control_temp->check_workup workup_ok Product Loss During Workup? check_workup->workup_ok optimize_workup Action: Use Non-Aqueous Workup or Low-Temp Vacuum Distillation. workup_ok->optimize_workup Yes final_check Consult Further Literature workup_ok->final_check No optimize_workup->final_check

Caption: Troubleshooting decision tree for low yield in the synthesis of N-(2-chloroethyl)carbamoyl chloride.

References

Preventing the decomposition of Ethyl 2-chloroethylcarbamate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and decomposition data for Ethyl 2-chloroethylcarbamate (CAS 6329-26-6) are limited in publicly available literature. The information provided herein is based on the general chemical properties of carbamates, data from structurally related compounds, and established principles of pharmaceutical stability testing. It is strongly recommended that users perform in-house stability studies to validate the optimal storage and handling conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during storage?

A1: Based on the general stability of carbamates, the primary factors that can lead to the decomposition of this compound are:

  • Presence of Water (Hydrolysis): Water can react with the carbamate linkage, leading to hydrolysis. This process can be accelerated by acidic or basic conditions.

  • Elevated Temperatures: Higher temperatures can provide the energy needed to initiate and accelerate both hydrolytic and thermal decomposition pathways.[1]

  • pH: Carbamates are susceptible to hydrolysis, particularly under acidic or alkaline conditions.[2]

  • Light: Exposure to UV light can provide the energy to initiate photolytic degradation.[1]

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can degrade the molecule.[1]

Q2: What are the potential decomposition products of this compound?

A2: While specific decomposition pathways for this compound are not well-documented, based on general carbamate chemistry, potential degradation products could include:

  • Hydrolysis Products: Under acidic or basic conditions, carbamates typically hydrolyze to an alcohol, an amine, and carbon dioxide.[2] For this compound, the expected products would be Ethanol , 2-Chloroethylamine , and Carbon Dioxide .

  • Thermal Decomposition Products: At elevated temperatures, carbamates can undergo thermal decomposition. For a related compound, 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate, thermal decomposition at 165°C resulted in intramolecular transesterification to form ethylene glycol and 5-methyl-2-oxazolidinone .[3] A similar intramolecular cyclization or elimination could be possible for this compound.

Q3: What are the recommended storage conditions to minimize the decomposition of this compound?

A3: To minimize decomposition, the following storage conditions are recommended. Please always refer to the supplier's safety data sheet (SDS) for any specific recommendations.

ParameterRecommendationRationale
Temperature Store in a freezer, under -20°C.Minimizes both hydrolytic and thermal decomposition rates.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Minimizes oxidation and interaction with atmospheric moisture.
Light Store in an amber vial or in the dark.Protects from photolytic degradation.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents exposure to air and moisture, and avoids reaction with the container material.
pH (if in solution) Maintain a neutral pH if possible.Avoids acid or base-catalyzed hydrolysis.

Q4: How can I detect decomposition in my sample of this compound?

A4: Signs of decomposition can include:

  • Physical Changes: A change in color, clarity (if in solution), or the appearance of precipitates.

  • Analytical Characterization: Changes in the chromatographic profile (e.g., new peaks appearing in HPLC or GC analysis), or a decrease in the peak area of the parent compound. A change in the pH of a solution may also indicate degradation.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Decomposition of this compound stock solution.Prepare fresh stock solutions for each experiment. Verify the purity of the compound using a suitable analytical method (e.g., HPLC) before use. Review storage conditions of the stock solution.
Appearance of unknown peaks in chromatogram Degradation of this compound during the experiment or storage.Compare the chromatogram with a freshly prepared sample. If new peaks are present, consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Change in physical appearance (e.g., color, precipitation) Significant degradation of the compound.Do not use the material. Dispose of it according to safety guidelines and obtain a fresh batch. Review storage conditions to prevent future degradation.
Low assay value for the pure compound The compound may have degraded over time.Re-test the purity of the compound against a certified reference standard. If the assay is low, the material should not be used.

Potential Decomposition Pathways

parent This compound hydrolysis Hydrolysis (Acidic/Alkaline) parent->hydrolysis thermal Thermal Decomposition (Elevated Temperature) parent->thermal ethanol Ethanol hydrolysis->ethanol amine 2-Chloroethylamine hydrolysis->amine co2 Carbon Dioxide hydrolysis->co2 intramolecular Intramolecular Cyclization/ Elimination Products thermal->intramolecular

Caption: Potential decomposition pathways for this compound.

Troubleshooting Workflow for Suspected Decomposition

start Suspected Decomposition (e.g., inconsistent results, new peaks) observe Observe Physical Appearance (Color change, precipitation?) start->observe analyze Analyze by HPLC vs. Fresh Sample observe->analyze compare New Impurity Peaks or Parent Peak Area Decrease? analyze->compare end_ok Compound is Stable compare->end_ok No end_not_ok Compound is Degrading compare->end_not_ok Yes review_storage Review Storage Conditions (Temp, Light, Moisture) stability_study Conduct Formal Stability Study review_storage->stability_study reactive_components Are Formulation Components Reactive? stability_study->reactive_components reformulate Reformulate or Add Stabilizers reactive_components->reformulate Yes reactive_components->end_ok No, degradation is within acceptable limits end_not_ok->review_storage

Caption: Troubleshooting workflow for suspected decomposition.

Quantitative Data

Due to the lack of specific quantitative stability data for this compound, the following tables provide an example of data from a related compound and a general protocol for a forced degradation study based on ICH guidelines.[4]

Table 1: Example of Thermal Decomposition Data for a Structurally Similar Compound (2-Hydroxyethyl-N-2'-hydroxypropyl carbamate) [3]

ParameterValue
Starting Material 2-Hydroxyethyl-N-2'-hydroxypropyl carbamate
Temperature 165°C
Duration 5 hours
Decomposition Products Ethylene glycol, 5-methyl-2-oxazolidinone
Yield of Ethylene glycol Not specified
Yield of 5-methyl-2-oxazolidinone Not specified

Table 2: General Conditions for a Forced Degradation Study [4][5]

Stress ConditionReagent/ParametersTimeTarget Degradation
Acid Hydrolysis 0.1 M HCl at 60°C8 hours5-20%
Base Hydrolysis 0.1 M NaOH at room temperature4 hours5-20%
Oxidative 3% H₂O₂ at room temperature24 hours5-20%
Thermal 80°C (solid state)48 hours5-20%
Photolytic 1.2 million lux hours and 200 Wh/m² UVAs needed5-20%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is a general guideline adapted from ICH recommendations and methods for other carbamates.[4][6] It is crucial to validate this method for your specific sample matrix.

1. Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • Reference standard of this compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Phosphoric acid

  • Suitable HPLC system with a UV or MS detector

  • Photostability chamber

  • Oven

3. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

4. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C for 8 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Keep the solution at room temperature for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute as needed for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At various time points, take aliquots and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound in a 80°C oven for 48 hours.

    • Also, incubate 1 mL of the stock solution at 60°C for 48 hours.

    • After exposure, allow the samples to cool and then prepare solutions for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and 1 mL of the stock solution to UV and visible light in a photostability chamber, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare solutions from the exposed samples for HPLC analysis. A control sample should be kept in the dark under the same temperature conditions.

5. HPLC Analysis Method (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry for identification of degradation products.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

6. Data Analysis:

  • Analyze the stressed samples by HPLC.

  • Calculate the percentage of degradation of this compound.

  • Identify and quantify the major degradation products.

  • Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.[7]

References

Overcoming poor separation in HPLC analysis of carbamate compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of carbamate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor separation and peak shape.

Troubleshooting Guide: Overcoming Poor Separation

Poor separation in HPLC analysis of carbamates can manifest as co-eluting peaks, broad peaks, or peak tailing. This guide provides a systematic approach to diagnosing and resolving these issues.

Q1: My carbamate peaks are not separating. What is the first step I should take?

The initial and often most effective step is to optimize the mobile phase composition. Carbamate analysis is highly sensitive to the mobile phase's solvent strength and composition.

Troubleshooting Workflow: Mobile Phase Optimization

Mobile_Phase_Optimization start Poor Peak Separation check_solvent Is the organic solvent appropriate? (Acetonitrile or Methanol) start->check_solvent adjust_ratio Adjust Organic/Aqueous Ratio (e.g., increase aqueous phase for more retention) check_solvent->adjust_ratio Yes further_troubleshooting Still Poor Separation? Proceed to Column and pH checks. check_solvent->further_troubleshooting Unsure check_gradient Are you using a gradient? If not, consider implementing one. adjust_ratio->check_gradient adjust_ratio->further_troubleshooting No Improvement optimize_gradient Optimize Gradient Program (adjust slope and time) check_gradient->optimize_gradient Yes good_separation Achieved Good Separation check_gradient->good_separation No, but separation improved optimize_gradient->good_separation Separation Improved optimize_gradient->further_troubleshooting No Improvement

Caption: A workflow for troubleshooting poor separation by optimizing the mobile phase.

Experimental Protocol: Mobile Phase Optimization

  • Initial Assessment: Review your current mobile phase composition. For reversed-phase HPLC of carbamates, a common mobile phase is a mixture of water and acetonitrile (ACN) or methanol.

  • Solvent Strength Adjustment:

    • If peaks are eluting too quickly and are poorly resolved, increase the proportion of the aqueous phase (e.g., from 33% water to 45% water in an ACN/water mobile phase) to increase retention and improve separation.[1]

    • Conversely, if retention times are excessively long, increase the organic solvent concentration.

  • Gradient Elution: If isocratic elution (constant mobile phase composition) is failing, a gradient elution can be beneficial. A shallow gradient may improve the resolution of closely eluting peaks.

    • Start with a higher aqueous percentage and gradually increase the organic solvent concentration over the course of the run.[2]

  • Solvent Choice: While acetonitrile is common, methanol can offer different selectivity and may resolve critical pairs. Consider performing scouting runs with both solvents.

Q2: I've adjusted my mobile phase, but some peaks are still tailing. What should I investigate next?

Peak tailing is often related to secondary interactions between the analytes and the stationary phase, or issues with the column itself. Mobile phase pH plays a crucial role in controlling these interactions for ionizable compounds.[3]

Troubleshooting Logic: Addressing Peak Tailing

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_pH Is the mobile phase pH controlled? (using a buffer) start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., pH 3.0 or 7.0) check_pH->adjust_pH No check_column Is the column old or contaminated? check_pH->check_column Yes adjust_pH->check_column Tailing Persists good_peak_shape Symmetrical Peaks Achieved adjust_pH->good_peak_shape Tailing Resolved wash_column Perform Column Wash/Regeneration check_column->wash_column Possibly replace_column Replace Column check_column->replace_column Yes, or wash failed wash_column->replace_column Tailing Persists wash_column->good_peak_shape Tailing Resolved replace_column->good_peak_shape

Caption: A logical approach to troubleshooting peak tailing in HPLC.

Experimental Protocol: pH Adjustment and Column Maintenance

  • pH Adjustment:

    • Prepare two batches of the aqueous portion of your mobile phase.

    • Adjust the pH of the first batch to approximately 3.0 using 0.1% formic acid or phosphoric acid.[4]

    • Adjust the pH of the second batch to 7.0 using a suitable buffer (e.g., phosphate buffer).[4]

    • Analyze your sample using mobile phases prepared with each aqueous portion and compare the peak shapes. For many carbamates, a pH between 2 and 4 provides stable conditions.[5]

  • Column Washing/Regeneration: If you suspect column contamination:

    • Disconnect the column from the detector.

    • Reverse the column direction.

    • Wash with a series of solvents at a flow rate of 1 mL/min. A typical sequence for a C18 column is:

      • Water (HPLC grade)

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Hexane (if compatible with your system)

      • Isopropanol

      • Acetonitrile

      • Methanol

      • Water

    • Re-equilibrate the column with your mobile phase before use.

Q3: My retention times are drifting between injections. What could be the cause?

Shifting retention times can indicate issues with the HPLC system, column equilibration, or temperature fluctuations.[6]

Troubleshooting Steps for Retention Time Drift:

  • System Check:

    • Inspect the HPLC pump for leaks or inconsistent flow rates.[6]

    • Ensure the mobile phase is properly degassed to prevent bubble formation.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using gradient elution or after changing the mobile phase.

  • Temperature Control:

    • Use a column heater to maintain a consistent temperature.[7] Even small fluctuations in ambient temperature can affect retention times.[8]

    • Elevated temperatures (e.g., 40°C) can also reduce system backpressure and improve peak shape by enhancing analyte diffusion.[9]

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for carbamate analysis?

While standard C18 columns can be used, specialized "carbamate analysis" columns often provide better selectivity and faster analysis times.[10][11] These columns are QC-tested to ensure consistent separation of carbamates as specified in methods like EPA 531.2.[11]

Comparison of Common Columns for Carbamate Analysis

Column TypeParticle Size (µm)Dimensions (mm)Key AdvantagesReference
Ultra Carbamate-100 x 2.1Fast analysis times (< 5 minutes), unique selectivity.[10]
Acclaim Carbamate3 or 54.6 x 250, 3.0 x 150, 2.1 x 150Baseline separation for EPA Method 531.2, compatible with various detection methods.[12]
C18 Intersil5250 x 4.6General purpose, effective with optimized mobile phase.[1]
Zorbax Eclipse Plus C8--Good peak shape for a wide range of compounds, can reduce analysis time compared to C18.[13]

Q: How does temperature affect the separation of carbamates?

Increasing the column temperature generally leads to:

  • Shorter Retention Times: Due to decreased mobile phase viscosity and increased analyte diffusion.[9]

  • Sharper Peaks: Improved mass transfer results in narrower, more efficient peaks.[14]

  • Reduced Backpressure: Lower viscosity allows for higher flow rates without excessive pressure.[15]

  • Altered Selectivity: Temperature can change the interaction between analytes and the stationary phase, potentially improving the resolution of co-eluting compounds.[9]

Effect of Temperature on Chromatographic Parameters

Temperature (°C)ObservationImpact on SeparationReference
25Standard operating temperature.Baseline performance.[15]
28.5Used for separation of six carbamates on a C18 column.Achieved good separation.[1]
70Compared to 25°C, showed a 48% reduction in reduced plate height.Improved efficiency and reduced analysis time.[15]
Up to 190 (with specialized columns)Can allow for the use of 100% aqueous mobile phase.Eliminates the need for organic solvents, improves peak symmetry.[14]

Q: Can I use UV detection for carbamate analysis?

Yes, UV detection is possible, typically at a low wavelength like 220 nm.[10] However, for higher sensitivity and selectivity, especially for trace analysis in complex matrices like environmental samples, post-column derivatization with fluorescence detection is often the method of choice, as outlined in EPA Method 531.1 and 531.2.[16][17][18] LC-MS is also a powerful alternative for sensitive and specific detection.[10][12]

Q: What are some common mobile phase compositions used for carbamate analysis?

The choice of mobile phase depends on the specific carbamates being analyzed and the column being used. Here are some examples:

Example Mobile Phases for Carbamate HPLC Analysis

Mobile Phase CompositionColumn TypeApplicationReference
Water/Acetonitrile (33/67, v/v)C18 IntersilSeparation of 6 carbamate pesticides.[1]
Acetonitrile/Water (30:70, v/v)Zorbax Eclipse XGB C-8Simultaneous determination of seven carbamate pesticides.[15]
10 mM Potassium Dihydrogen Phosphate (pH 3.9):Acetonitrile (90:10, v/v)Nucleodur C-18 GravitySeparation of doxorubicin and vorinostat (as an example of controlling pH).[1]
Water/Methanol GradientPerkinElmer Brownlee Validated C-8Analysis of 12 carbamates according to EPA Method 531.1.[17]

This technical support guide provides a starting point for troubleshooting poor separation in carbamate HPLC analysis. For more complex issues, consulting the instrument manual and column care instructions is recommended.

References

Reducing signal-to-noise ratio in GC-MS detection of Ethyl 2-chloroethylcarbamate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS detection of Ethyl 2-chloroethylcarbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and resolving common issues encountered during experimentation.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common problems that can lead to a poor signal-to-noise ratio in the GC-MS detection of this compound.

Issue: Low Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio is a common challenge that can compromise the sensitivity and accuracy of your analysis. Follow these steps to diagnose and address the root cause.

1. Assess Sample Preparation and Injection:

  • Is your sample concentration adequate? For optimal results, a concentration of approximately 10 µg/mL is recommended, aiming for a column loading of about 10 ng with a 1 µL splitless injection.[1]

  • Is the sample free of particulates? Samples should be centrifuged or filtered to prevent blockage of the syringe and contamination of the injector and column.[1][2]

  • Are you using the appropriate solvent? Volatile organic solvents like dichloromethane, hexane, or methanol are suitable for GC-MS analysis.[1][2] Avoid injecting samples dissolved in water directly.[1]

  • Have you considered sample pre-concentration? Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can concentrate the analyte and remove interfering matrix components.[2][3]

  • Is your injection technique optimized? For trace analysis, a splitless injection is generally preferred to maximize the amount of analyte transferred to the column.[4][5]

2. Evaluate GC-MS System Parameters:

  • Is the injector temperature appropriate? An injector temperature of around 180°C has been used successfully for ethyl carbamate analysis.[4] However, for carbamates in general, the injector temperature is a critical parameter that may need optimization to prevent thermal degradation.[6][7]

  • Are you using a suitable GC column? A capillary fused silica column, such as one with a Carbowax 20M type stationary phase (e.g., 30m x 0.25 mm ID, 0.25 µm film thickness), is a common choice.[4]

  • Is your temperature program optimized? A typical program might involve an initial temperature of 40°C, followed by ramps to effectively separate the analyte from other components.[4]

  • Are your MS parameters set for maximum sensitivity? For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly improves the signal-to-noise ratio by monitoring only specific ions of interest for this compound.[4] Key ions for ethyl carbamate are m/z 62, 74, and 89.[4]

  • Have you checked for system leaks and contamination? Leaks in the system can introduce oxygen and other contaminants, leading to a high baseline and reduced sensitivity.[8][9] Regularly check for leaks and ensure all connections are secure. Column bleed, often indicated by ions at m/z 207, 267, and 281, can also contribute to background noise.[10]

3. Consider Chemical Derivatization:

  • Could derivatization improve volatility and thermal stability? For semi-volatile and polar compounds, derivatization can enhance chromatographic performance.[1][11] Silylation with reagents like bis-(trimethylsilyl)trifluoroacetamide has been successfully used for the analysis of ethyl carbamate.[12] Derivatization can make the analyte more volatile and suitable for GC-MS analysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for GC-MS parameters for this compound analysis?

A good starting point can be adapted from methods used for the closely related compound, ethyl carbamate. The following table summarizes typical parameters:

ParameterRecommended Setting
Injector Temperature 180°C[4]
Injection Mode Splitless[4]
Carrier Gas Helium at 1 mL/min[4]
GC Column 30m x 0.25mm ID, 0.25µm Carbowax 20M type[4]
Oven Program 40°C for 0.75 min, then 10°C/min to 60°C, then 3°C/min to 150°C[4]
Transfer Line Temp 220°C[4]
MS Mode Selected Ion Monitoring (SIM)[4]
Monitored Ions (m/z) 62, 74, 89 (for ethyl carbamate, adapt for this compound)[4]
Dwell Time 100 ms per ion[4]

Q2: My baseline is noisy. What are the common causes and how can I fix it?

A noisy baseline can be caused by several factors:

  • Contaminated Carrier Gas: Ensure high-purity carrier gas (≥99.999%) and the use of oxygen and moisture traps.[5][10]

  • Column Bleed: This occurs when the stationary phase of the column degrades. Use a low-bleed "MS" designated column and ensure it has been properly conditioned.[10] Avoid exceeding the column's maximum temperature limit.

  • Contaminated Injector: A dirty injector liner or septum can introduce contaminants. Regularly replace the septum and clean or replace the liner.[8]

  • System Leaks: Air leaks can cause an unstable baseline. Use a leak detector to check all fittings and connections.

  • Dirty Ion Source: A contaminated ion source in the mass spectrometer can lead to high background noise. Follow the manufacturer's instructions for cleaning the ion source.[9]

Q3: Should I use an internal standard? If so, which one?

Yes, using an internal standard is highly recommended to improve accuracy and precision by correcting for variations in sample preparation and instrument response. For ethyl carbamate analysis, propyl carbamate and deuterated ethyl carbamate (EC-d5) are commonly used.[4][13] EC-d5 is often preferred as it is more structurally similar to the analyte.[13]

Q4: Can derivatization help improve the signal for this compound?

Derivatization can be a valuable tool to improve the chromatographic behavior and sensitivity of polar compounds like carbamates.[1][11] A common approach is silylation, which replaces active hydrogens with a trimethylsilyl group, making the molecule more volatile and thermally stable.[12] Another option is derivatization with ethyl chloroformate.[14][15][16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is adapted from methods for ethyl carbamate in alcoholic beverages and can be a starting point for various sample matrices.[4]

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., propyl carbamate or a deuterated analog) to the sample.

  • Column Conditioning: Condition a diatomaceous earth SPE column with methanol and water.[17]

  • Sample Loading: Load the sample onto the conditioned SPE column.

  • Washing: Wash the column with water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with a suitable organic solvent, such as dichloromethane or ethyl acetate.[4][17]

  • Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.[4]

  • Analysis: The concentrated sample is now ready for GC-MS analysis.

Protocol 2: Derivatization using Silylation

This protocol is based on a method for the derivatization of ethyl carbamate.[12]

  • Sample Preparation: Start with the extracted and concentrated sample from Protocol 1.

  • Reagent Addition: Add a silylating agent, such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA), to the sample.

  • Reaction: Heat the mixture at a specific temperature (e.g., 80°C) for a defined time (e.g., 30 minutes) to allow the derivatization reaction to complete.[12]

  • Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Optional Derivatization cluster_analysis GC-MS Analysis sample Sample add_is Add Internal Standard sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe concentrate Concentrate spe->concentrate derivatize Silylation (e.g., with BSTFA) concentrate->derivatize Optional gcms GC-MS Injection concentrate->gcms derivatize->gcms data Data Acquisition (SIM Mode) gcms->data process Data Processing data->process

Caption: Experimental workflow for GC-MS analysis.

troubleshooting_workflow cluster_sample Sample Preparation cluster_gc GC System cluster_ms MS System start Low Signal-to-Noise Ratio check_conc Verify Concentration start->check_conc check_cleanup Improve Clean-up (SPE/LLE) check_conc->check_cleanup check_solvent Check Solvent Suitability check_cleanup->check_solvent check_injector Optimize Injector Temp & Mode check_solvent->check_injector check_column Verify Column Integrity check_injector->check_column check_leaks Check for Leaks check_column->check_leaks use_sim Use SIM Mode check_leaks->use_sim check_tune Verify MS Tune use_sim->check_tune clean_source Clean Ion Source check_tune->clean_source end Improved S/N Ratio clean_source->end

Caption: Troubleshooting workflow for low S/N ratio.

References

Managing side reactions during the synthesis of Ethyl 2-chloroethylcarbamate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the synthesis of Ethyl 2-chloroethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common laboratory synthesis involves the reaction of 2-chloroethylamine hydrochloride with ethyl chloroformate in the presence of a base. The base neutralizes the hydrochloric acid formed during the reaction, allowing the free 2-chloroethylamine to act as a nucleophile.

Q2: What are the most common side reactions to anticipate?

A2: The primary side reactions include the formation of N,N'-bis(2-chloroethyl)urea, dimerization to form piperazine derivatives, and hydrolysis of the starting materials or product. Each of these can significantly reduce the yield and purity of the desired this compound.

Q3: Why is temperature control so critical during the synthesis?

A3: Temperature control is crucial to minimize side reactions. The reaction between 2-chloroethylamine and ethyl chloroformate is exothermic. Elevated temperatures can promote the dimerization of 2-chloroethylamine to form piperazine derivatives and can also accelerate the decomposition of the desired product.[1] It is recommended to maintain a low temperature, typically between 0 and 10 °C, especially during the addition of ethyl chloroformate.

Q4: How does the choice of base impact the reaction?

A4: The base is essential for neutralizing the HCl generated. Tertiary amines like triethylamine (TEA) and pyridine are commonly used. While both can be effective, their basicity and nucleophilicity can influence the reaction outcome. Triethylamine is a stronger, non-nucleophilic base that is often preferred. Pyridine, being less basic, might be less effective at scavenging the acid, potentially leading to a higher proportion of unreacted starting materials or side products. In some cases, an inorganic base like potassium carbonate may also be used, particularly in a biphasic system.

Q5: What is the role of anhydrous conditions?

A5: Maintaining anhydrous (dry) conditions is critical for this synthesis. Ethyl chloroformate is highly susceptible to hydrolysis, reacting with water to form ethanol and hydrochloric acid, which will consume the base and reduce the yield of the desired product.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- Verify the stoichiometry of the reactants. A slight excess of ethyl chloroformate (1.05-1.1 equivalents) is often used to ensure complete conversion of the amine.
Hydrolysis of Ethyl Chloroformate - Use anhydrous solvents and thoroughly dried glassware. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Loss of Product During Workup - this compound has some water solubility. Minimize the volume of aqueous washes during the extraction process.- Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to keep the product in the organic layer.
Issue 2: Presence of N,N'-bis(2-chloroethyl)urea as a Major Impurity
Potential Cause Recommended Solution
Contaminated Ethyl Chloroformate - Use high-purity ethyl chloroformate. Old or improperly stored ethyl chloroformate can contain phosgene or related impurities that can react with the amine to form urea.
In situ Formation of Isocyanate - Under certain conditions, particularly at higher temperatures, the carbamate product or intermediates can react further. Ensure strict temperature control.
Incorrect Stoichiometry - An excess of the amine relative to the chloroformate under certain conditions could favor urea formation if reactive intermediates are present. Re-verify the molar ratios of your reactants.
Issue 3: Formation of Piperazine Derivatives
Potential Cause Recommended Solution
High Reaction Temperature - Maintain a low reaction temperature (0-5 °C) throughout the addition of reagents. High temperatures promote the intermolecular reaction of 2-chloroethylamine.[1]
High Concentration of Reactants - Use a more dilute solution to reduce the probability of intermolecular reactions.
Prolonged Reaction Time at Elevated Temperature - Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid the formation of piperazine byproducts over time.

Data Presentation: Impact of Reaction Conditions on Product Purity

The following table summarizes hypothetical, yet realistic, quantitative data on how different reaction conditions can affect the purity of this compound.

Reaction Temperature (°C) Base Solvent Purity of this compound (%) N,N'-bis(2-chloroethyl)urea (%) Piperazine Derivatives (%)
0TriethylamineDichloromethane9523
25TriethylamineDichloromethane85411
0PyridineDichloromethane9235
25PyridineDichloromethane80515
0K₂CO₃Acetone/Water8866

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Ethyl chloroformate (≥97% purity)

  • Triethylamine (≥99% purity, distilled)

  • Dichloromethane (DCM), anhydrous (≥99.8% purity)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, suspend 2-chloroethylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 equivalents) to the stirred suspension, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at 0 °C.

  • Addition of Ethyl Chloroformate: Add a solution of ethyl chloroformate (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow addition of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Analytical Method: Purity Assessment by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) mode at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

  • Dissolve a small amount of the crude or purified product in dichloromethane.

  • Inject an appropriate volume into the GC-MS.

Analysis:

  • Identify this compound and any impurities based on their retention times and mass spectra.

  • Quantify the purity by comparing the peak area of the main product to the total peak area of all components.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Suspend 2-Chloroethylamine HCl in Anhydrous DCM prep_base Add Triethylamine at 0°C prep_amine->prep_base reaction_step Dropwise addition of Ethyl Chloroformate at 0-5°C prep_base->reaction_step prep_chloroformate Prepare Ethyl Chloroformate solution in Anhydrous DCM prep_chloroformate->reaction_step stirring Stir at Room Temperature (Monitor by TLC) reaction_step->stirring quench Quench with Water stirring->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_impurities Identify Major Impurity cluster_solutions Potential Solutions start Low Purity or Yield urea N,N'-bis(2-chloroethyl)urea start->urea piperazine Piperazine Derivatives start->piperazine start_mat Unreacted Starting Material start->start_mat sol_urea Check Purity of Ethyl Chloroformate urea->sol_urea sol_common Ensure Anhydrous Conditions urea->sol_common sol_piperazine Lower Reaction Temperature and Concentration piperazine->sol_piperazine piperazine->sol_common sol_start_mat Check Stoichiometry and Reaction Time start_mat->sol_start_mat start_mat->sol_common

References

Technical Support Center: Purity Confirmation of Synthesized Ethyl 2-chloroethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of synthesized Ethyl 2-chloroethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods recommended for determining the purity of this compound?

A1: The primary recommended methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] These techniques provide complementary information on the presence of the main compound and any potential impurities.

Q2: What are the expected chemical properties of this compound?

A2: Understanding the fundamental chemical properties is crucial for accurate analysis.

PropertyValueReference
Molecular Formula C5H10ClNO2[2][3][4][5]
Molecular Weight 151.59 g/mol [2][3][4]
Appearance Solid[3]
CAS Number 6329-26-6[2][3][6]

Q3: What are common impurities that might be present in synthesized this compound?

A3: Impurities can arise from unreacted starting materials, side-products, or degradation. Potential impurities may include unreacted 2-chloroethylamine or ethyl chloroformate, and related carbamate derivatives.[7] Identifying these is a key step in troubleshooting low purity results.[8]

Troubleshooting Guides

Low Purity Detected by HPLC

Problem: The purity of synthesized this compound as determined by HPLC is lower than expected.

Possible Causes & Solutions:

  • Inappropriate HPLC Method: The current method may not be adequately separating the main compound from impurities.

    • Troubleshooting Steps:

      • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A gradient elution may provide better separation than an isocratic one.

      • Change Column: If co-elution is suspected, using a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column) may improve resolution.

      • Adjust Detection Wavelength: Ensure the chosen UV wavelength (e.g., 210 nm) is optimal for this compound and its potential impurities.[1]

  • Presence of Non-Volatile Impurities: The synthesis may have produced non-volatile byproducts.

    • Troubleshooting Steps:

      • Analyze by LC-MS: To identify the mass of the impurity peaks, couple the HPLC system to a mass spectrometer.

      • Purification: Based on the impurity identification, consider re-purification of the compound by recrystallization or column chromatography.[8]

Unexpected Peaks in GC-MS Analysis

Problem: GC-MS analysis shows multiple peaks, indicating the presence of volatile impurities.

Possible Causes & Solutions:

  • Residual Solvents or Starting Materials: Unreacted starting materials or solvents from the synthesis and workup may be present.

    • Troubleshooting Steps:

      • Confirm Identity: Compare the mass spectra of the impurity peaks with the spectra of the starting materials and solvents used.

      • Improve Workup: Enhance the washing and drying steps of the purification process to remove residual volatile compounds.

  • Thermal Degradation: The compound may be degrading in the hot GC injector.

    • Troubleshooting Steps:

      • Lower Injector Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization.[9]

      • Use a More Inert Column: A highly inert column can minimize on-column degradation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60, v/v). For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.[1]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities.[1]

  • Instrumentation: GC-MS system with a capillary column.

  • Column: A polar capillary column is recommended (e.g., DB-WAX or Carbowax 20M type).[7][9]

  • Carrier Gas: Helium at a constant flow of approximately 1 mL/min.[9]

  • Injector Temperature: 180-250°C (optimization may be required).[1][9]

  • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 220-280°C).[1][9]

  • MS Detector: Electron ionization (EI) mode at 70 eV.

  • Mass Range Scanned: 40 to 400 amu.[1]

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 5 mg) in a suitable solvent (e.g., 1 mL of dichloromethane).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and determine purity by quantitative NMR (qNMR).[1]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).[1]

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).[1]

  • Procedure for qNMR:

    • Accurately weigh the sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

    • Integrate the characteristic signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.[1]

Expected ¹H NMR Peaks for this compound: The spectrum should contain signals corresponding to the ethyl group (a triplet and a quartet) and the 2-chloroethyl group (two triplets), in addition to a signal for the N-H proton.

Visual Workflows

Experimental_Workflow_for_Purity_Confirmation synthesis Synthesized This compound hplc HPLC Analysis synthesis->hplc Quantify Purity gcms GC-MS Analysis synthesis->gcms Identify Volatile Impurities nmr NMR Spectroscopy synthesis->nmr Confirm Structure pure Purity Confirmed hplc->pure Purity > 95% impure Impure hplc->impure Purity < 95% gcms->pure No Significant Impurities gcms->impure Impurities Detected nmr->pure Structure Confirmed nmr->impure Inconsistent Structure troubleshoot Troubleshoot & Re-purify impure->troubleshoot troubleshoot->hplc

Caption: Workflow for the analytical confirmation of this compound purity.

Troubleshooting_Low_Purity start Low Purity Detected identify_method Identify Analytical Method (HPLC, GC-MS, etc.) start->identify_method hplc_issue HPLC: Check for Co-elution identify_method->hplc_issue HPLC gcms_issue GC-MS: Check for Thermal Degradation identify_method->gcms_issue GC-MS optimize_hplc Optimize Mobile Phase or Change Column hplc_issue->optimize_hplc lower_temp Lower GC Injector Temperature gcms_issue->lower_temp reanalyze Re-analyze Sample optimize_hplc->reanalyze lower_temp->reanalyze

Caption: Troubleshooting flowchart for addressing low purity results.

References

Technical Support Center: Synthesis and Handling of Carbamoyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of carbamoyl chlorides in synthetic chemistry. The following information is intended for researchers, scientists, and drug development professionals to ensure successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What are carbamoyl chlorides and why are they so sensitive to moisture?

Carbamoyl chlorides are a class of organic compounds with the functional group R₂NC(O)Cl.[1] They are highly reactive electrophiles and serve as valuable intermediates in the synthesis of various compounds, including pesticides like carbofuran and aldicarb, as well as pharmaceuticals.[1][2] Their sensitivity to moisture stems from the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic attack by water.[3] This reaction leads to hydrolysis, forming an unstable carbamic acid that can decompose into a secondary amine and carbon dioxide.[1][3] This not only consumes the desired reagent but can also introduce impurities into the reaction mixture.[4]

Q2: What are the primary signs of carbamoyl chloride degradation in my reaction?

Several indicators may suggest that your carbamoyl chloride has degraded due to moisture exposure:

  • Low or inconsistent yields: If the carbamoyl chloride has been hydrolyzed, it is no longer available to react with your desired nucleophile, leading to poor product formation.[3]

  • Formation of unexpected byproducts: The most common byproduct of hydrolysis is the corresponding secondary amine (from the decomposition of carbamic acid).[3][4] This amine can then react with remaining carbamoyl chloride to form a symmetrical urea, further reducing the yield of the desired product.[4]

  • Changes in pH: The hydrolysis of a carbamoyl chloride produces hydrochloric acid (HCl), which will decrease the pH of the reaction mixture.[3]

  • Formation of a precipitate: The amine byproduct can react with the generated HCl to form an amine hydrochloride salt, which may precipitate out of the reaction mixture.[3]

Q3: How should I properly store and handle carbamoyl chlorides to prevent moisture exposure?

Proper storage and handling are critical for maintaining the integrity of carbamoyl chlorides.[5] They should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[3][4] For long-term storage, refrigeration is often recommended to minimize decomposition.[3] When handling, always work in a well-ventilated area, such as a fume hood, and use dry glassware and anhydrous solvents.[3][5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should always be worn.[5][6]

Q4: My reaction is producing a significant amount of 2-oxazolidinone as a byproduct. What is causing this and how can I prevent it?

The formation of 2-oxazolidinone is a common side reaction, particularly when using N-(2-chloroethyl)carbamoyl chlorides.[7] This occurs via an intramolecular SN2 reaction where the carbamoyl nitrogen or oxygen acts as a nucleophile, displacing the chloride on the 2-chloroethyl group.[7] Factors that promote this cyclization include:

  • Presence of a base: A base can deprotonate the carbamoyl nitrogen, increasing its nucleophilicity and promoting cyclization.[7]

  • Elevated temperatures: Higher temperatures provide the necessary activation energy for the intramolecular reaction.[7]

  • Polar aprotic solvents: These solvents can facilitate the intramolecular cyclization.[7]

  • Prolonged reaction times: Longer reaction times increase the opportunity for this side reaction to occur.[7]

To minimize the formation of 2-oxazolidinone, consider the following troubleshooting steps:

  • Lower the reaction temperature: Running the reaction at 0 °C or even -20 °C can significantly reduce the rate of this side reaction.[7]

  • Choose a suitable base: If a base is necessary, use a sterically hindered, non-nucleophilic base. Alternatively, when reacting with amines, using two equivalents of the amine nucleophile can serve as both the nucleophile and the HCl scavenger, avoiding the need for an additional base.[7]

  • Monitor the reaction closely: Quench the reaction as soon as the starting material is consumed to minimize the time for the side reaction to occur.[7]

  • Control the addition of the carbamoyl chloride: Adding the carbamoyl chloride slowly to the nucleophile solution can help maintain a low concentration of the electrophile and favor the desired intermolecular reaction.[7]

Q5: Can carbamoyl chlorides form isocyanate intermediates?

Yes, monosubstituted carbamoyl chlorides, such as N-(2-chloroethyl)carbamoyl chloride, can eliminate HCl to form an isocyanate intermediate.[7][8] This isocyanate is highly reactive and will readily react with any nucleophiles present in the reaction mixture.[7] While this can sometimes lead to the desired product, it can also result in the formation of other side products, complicating the reaction outcome.[7]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and use of carbamoyl chlorides.

Diagram: Troubleshooting Low Yield in Carbamoyl Chloride Reactions

G Troubleshooting Low Yield start Low Yield of Desired Product check_hydrolysis Check for Hydrolysis (e.g., presence of amine byproduct) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Evidence of Hydrolysis check_hydrolysis->hydrolysis_no No improve_anhydrous Improve Anhydrous Technique: - Flame-dry glassware - Use anhydrous solvents - Work under inert atmosphere hydrolysis_yes->improve_anhydrous check_reagent_quality Check Reagent Quality: - Test carbamoyl chloride purity - Use fresh reagents hydrolysis_yes->check_reagent_quality optimize_conditions Optimize Reaction Conditions: - Lower temperature - Adjust stoichiometry - Change solvent hydrolysis_no->optimize_conditions check_side_reactions Investigate Other Side Reactions (e.g., cyclization, isocyanate formation) hydrolysis_no->check_side_reactions

Caption: A decision tree for troubleshooting low product yield in reactions involving carbamoyl chlorides.

Data on Factors Influencing Carbamoyl Chloride Stability

The stability of carbamoyl chlorides is influenced by several factors. The following table summarizes these factors and their general impact on the rate of hydrolysis.

FactorConditionImpact on Hydrolysis RateRationale
Temperature Increased TemperatureIncreasesProvides activation energy for hydrolysis and potential side reactions like intramolecular cyclization.[7]
Decreased TemperatureDecreasesSlows the rate of all reactions, including degradation pathways.[7]
Solvent Protic Solvents (e.g., water, alcohols)HighAct as nucleophiles, directly participating in the hydrolysis reaction.[1]
Aprotic Polar SolventsModerateMay facilitate intramolecular side reactions that compete with the desired reaction.[7]
Aprotic Nonpolar Solvents (e.g., DCM, THF)LowGenerally preferred for reactions to minimize hydrolysis, provided they are anhydrous.[7]
pH / Base Basic ConditionsIncreasesCan deprotonate the carbamoyl nitrogen in monosubstituted carbamoyl chlorides, increasing nucleophilicity and promoting side reactions.[7] Also, bases can neutralize the HCl byproduct, driving the hydrolysis equilibrium forward.
Acidic ConditionsGenerally LowThe presence of acid can suppress the decomposition of some carbamoyl chlorides.
Substitution Disubstituted (R₂NCOCl)More StableGenerally more stable and can be stored for longer periods.[9]
Monosubstituted (RNHCOCl)Less StableMore prone to decomposition and isocyanate formation.[8][9]
Unsubstituted (H₂NCOCl)UnstableHighly unstable and requires stabilization, often with a Lewis acid.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Carbamoyl Chloride

This protocol outlines the synthesis of a carbamoyl chloride from a secondary amine and a phosgene equivalent (e.g., triphosgene).

Materials:

  • Secondary amine

  • Triphosgene (or other phosgene equivalent)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

  • Nitrogen or Argon gas supply

  • Flame-dried glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Equip the three-necked flask with a magnetic stir bar, a dropping funnel, and a condenser with a gas outlet connected to a bubbler.

  • Reagent Preparation: In the reaction flask, dissolve the secondary amine (1.0 equivalent) and the anhydrous base (1.1 equivalents) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Phosgene Equivalent Addition: Dissolve the phosgene equivalent (e.g., 0.35 equivalents of triphosgene) in the anhydrous solvent in the dropping funnel.

  • Reaction: Add the solution of the phosgene equivalent dropwise to the cooled amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup (Anhydrous): Once the reaction is complete, filter the reaction mixture under an inert atmosphere to remove the precipitated amine hydrochloride salt.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude carbamoyl chloride.

  • Purification: If necessary, purify the crude product by vacuum distillation or chromatography, taking care to use anhydrous conditions.

Diagram: Experimental Workflow for Carbamoyl Chloride Synthesis

G Anhydrous Synthesis of Carbamoyl Chloride cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Flame-dry glassware prep_reagents Use anhydrous solvents and reagents prep_inert Set up under inert atmosphere (N2/Ar) dissolve_amine Dissolve amine and base in anhydrous solvent prep_inert->dissolve_amine cool_mixture Cool to 0 °C dissolve_amine->cool_mixture add_phosgene Slowly add phosgene equivalent cool_mixture->add_phosgene monitor_reaction Monitor reaction (TLC/LC-MS) add_phosgene->monitor_reaction filter_salts Filter amine hydrochloride salt monitor_reaction->filter_salts concentrate Concentrate under reduced pressure filter_salts->concentrate purify Purify (e.g., vacuum distillation) concentrate->purify

Caption: A workflow diagram illustrating the key steps for synthesizing carbamoyl chlorides under anhydrous conditions.

Protocol 2: General Procedure for Reaction of a Carbamoyl Chloride with a Nucleophile (e.g., an Alcohol)

This protocol describes the reaction of a carbamoyl chloride with an alcohol to form a carbamate.

Materials:

  • Carbamoyl chloride

  • Alcohol

  • Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Nitrogen or Argon gas supply

  • Flame-dried glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 equivalent) and the anhydrous base (1.1 equivalents) in the anhydrous solvent.[7]

  • Cooling: Cool the solution to 0 °C using an ice bath.[7]

  • Carbamoyl Chloride Addition: Dissolve the carbamoyl chloride (1.05 equivalents) in the anhydrous solvent in the dropping funnel. Add the carbamoyl chloride solution dropwise to the cooled alcohol solution.[7]

  • Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.[7]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude carbamate.

  • Purification: Purify the crude product by chromatography or recrystallization as needed.

References

Technical Support Center: Enhancing the Stability of Ethyl 2-chloroethylcarbamate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on enhancing the stability of Ethyl 2-chloroethylcarbamate in solution for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The carbamate functional group can undergo hydrolysis under both acidic and basic conditions. This reaction breaks the ester linkage, yielding ethanol, 2-chloroethylamine, and carbon dioxide. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Intramolecular Cyclization: In the presence of a base or upon heating, this compound can undergo intramolecular cyclization. In this reaction, the carbamate nitrogen acts as a nucleophile, displacing the chloride on the 2-chloroethyl group to form a stable five-membered ring structure called 2-oxazolidinone and ethanol.[1] This pathway is often a significant cause of degradation, particularly under basic conditions.[1]

Q2: What are the visible signs of this compound degradation in my solution?

A2: Visual inspection may not always reveal degradation, as the degradation products are often colorless and soluble. However, you might observe a change in the pH of your solution over time. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks corresponding to degradation products (e.g., 2-oxazolidinone) and a decrease in the peak area of the parent this compound are clear indicators of instability.

Q3: How does pH affect the stability of this compound solutions?

A3: The stability of this compound is significantly influenced by pH. Carbamates, in general, are susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[2] The hydrolysis rate is typically slowest in the neutral to slightly acidic pH range. Under strongly acidic or alkaline conditions, the rate of degradation increases.[2] Furthermore, basic conditions promote the intramolecular cyclization to 2-oxazolidinone, which can be a major degradation pathway.[1]

Q4: Can the choice of solvent impact the stability of my this compound solution?

A4: Yes, the solvent can play a role in the stability of this compound. Protic solvents, especially water, can participate directly in the hydrolysis of the carbamate. While organic solvents may be used, it is crucial to use anhydrous (dry) solvents to minimize water content and thus reduce the risk of hydrolysis. The polarity of the solvent can also influence the rate of intramolecular cyclization.

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my stock solution.

Possible Cause Troubleshooting Steps
Hydrolysis due to unbuffered or alkaline pH. - Prepare solutions using a buffer in the slightly acidic range (e.g., pH 4-6).- Avoid using basic buffers.- If possible, prepare fresh solutions before each experiment.
Presence of water in organic solvents. - Use high-purity, anhydrous solvents.- Store solvents over molecular sieves to remove residual water.
Elevated storage temperature. - Store stock solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C), depending on the solvent.- Avoid repeated freeze-thaw cycles.
Exposure to light. - Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Issue 2: Appearance of an unexpected peak in my chromatogram during analysis.

Possible Cause Troubleshooting Steps
Formation of 2-oxazolidinone via intramolecular cyclization. - Confirm the identity of the new peak using mass spectrometry (MS). The expected mass for 2-oxazolidinone is 87.08 g/mol .- If confirmed, this indicates degradation, likely promoted by basic conditions or heat. Re-evaluate your solution preparation and storage conditions to minimize these factors.
Formation of hydrolysis products. - Analyze for the presence of 2-chloroethylamine or its derivatives.- This suggests that hydrolysis is a significant degradation pathway. Focus on controlling pH and minimizing water content.
Reaction with other components in the solution. - If your solution contains other reactive molecules, consider the possibility of intermolecular reactions.- Analyze the reaction mixture by LC-MS to identify potential adducts.

Data Presentation

Table 1: Potential Stabilizers for this compound in Solution
Stabilizer ClassExamplesProposed Mechanism of StabilizationConsiderations
Weak Acids Acetic Acid, Phosphoric AcidMaintains a slightly acidic pH to minimize both base-catalyzed hydrolysis and intramolecular cyclization.The concentration of the acid needs to be carefully controlled to avoid significant acid-catalyzed hydrolysis. Compatibility with the experimental system must be confirmed.
Acidic Buffers Acetate Buffer, Phosphate Buffer (acidic range)Provides a stable pH environment in the optimal range for carbamate stability (typically pH 4-6).Buffer components should not react with this compound. Buffer capacity must be sufficient to resist pH changes.
Ammonium Salts Ammonium Chloride, Ammonium Dihydrogen PhosphateCan act as a weak acid in solution, helping to maintain a favorable pH.The effect on the overall ionic strength of the solution should be considered.

Quantitative data on the specific effectiveness of these stabilizers for this compound is limited in publicly available literature. The information is based on general principles of carbamate stability. It is highly recommended to perform in-house stability studies to determine the optimal stabilizer and concentration for your specific application.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method. The target degradation is typically 5-20%.[3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate at 60 °C for 24-48 hours.

    • Before analysis, neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Incubate at room temperature for 4-8 hours.

    • Before analysis, neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation:

    • Store the stock solution at 60 °C in the dark for 48-72 hours.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (see Protocol 2).

  • Monitor for the appearance of new peaks and a decrease in the parent compound peak.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for a reversed-phase HPLC method to separate this compound from its potential degradation products.[1] Method validation is required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometric (MS) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV: 210 nm.

      • MS (if available): Electrospray ionization (ESI) in positive ion mode. Monitor for the [M+H]⁺ ion of this compound (m/z 152.05) and potential degradation products (e.g., 2-oxazolidinone [M+H]⁺ m/z 88.04).

Mandatory Visualizations

cluster_degradation Degradation Pathways of this compound A This compound B 2-Oxazolidinone + Ethanol A->B  Intramolecular Cyclization (Base, Heat) C Ethanol + 2-Chloroethylamine + CO2 A->C Hydrolysis (Acid or Base)

Caption: Primary degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Solution of This compound stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress control Control (Unstressed Sample) prep->control analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis control->analysis data Compare Chromatograms: - Parent Peak Area - Degradant Peak Formation analysis->data conclusion Assess Stability and Identify Degradation Products data->conclusion

Caption: General workflow for a stability assessment experiment.

References

Validation & Comparative

A Comparative Analysis of the Alkylating Activity of Nitrogen Mustards for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative performance of nitrogen mustards, with a focus on providing supporting experimental data and detailed methodologies.

This guide presents a comparative overview of the alkylating activity of several nitrogen mustards, a class of bifunctional alkylating agents pivotal in cancer chemotherapy. The primary mechanism of action for these compounds involves the formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, principally the N7 position of guanine. This leads to the formation of monoadducts and highly cytotoxic interstrand cross-links (ICLs), triggering cell cycle arrest and apoptosis.[1][2] While sharing this common mechanism, individual nitrogen mustards exhibit distinct reactivity, cytotoxicity, and DNA alkylation patterns, influencing their therapeutic applications and toxicity profiles.

This comparison includes established nitrogen mustards such as Mechlorethamine, Cyclophosphamide, Chlorambucil, and Melphalan. Due to the limited availability of public data on Ethyl 2-chloroethylcarbamate, representative data has been included for comparative purposes and is clearly denoted.

Quantitative Comparison of Alkylating Activity

The following table summarizes key performance indicators for various nitrogen mustards. The data, including IC50 values against different cancer cell lines and DNA interstrand cross-linking efficiency, has been compiled from multiple sources. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)DNA Interstrand Cross-linking Efficiency (%)Reference
This compound Human Lung Carcinoma (A549)15 - 30 (Estimated)Moderate (Estimated)Hypothetical Data
MechlorethamineHuman Leukemia (K562)0.03High[3]
CyclophosphamideHuman Breast Cancer (MCF-7)>100 (inactive in vitro without metabolic activation)High (after activation)[2]
ChlorambucilHuman Breast Cancer (MDA-MB-468)34.4Moderate[3]
MelphalanHuman Breast Cancer (MDA-MB-468)48.7High[3]

Note: Data for this compound is representative and not based on direct experimental results found in the public domain. The IC50 value for Cyclophosphamide reflects its nature as a prodrug requiring metabolic activation to exert its cytotoxic effects.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay) to Determine IC50 Values

Objective: To determine the concentration of an alkylating agent that inhibits the growth of a cell population by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, K562, MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the alkylating agent (e.g., from 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Interstrand Cross-linking Analysis by Comet Assay (Alkaline Version)

Objective: To quantify the formation of DNA interstrand cross-links (ICLs) induced by alkylating agents.[4][5]

Methodology:

  • Cell Treatment: Cells are treated with the alkylating agent at various concentrations for a defined period.

  • Irradiation: To introduce a known number of single-strand breaks, which are necessary to visualize the cross-links, cells are irradiated with a controlled dose of X-rays (e.g., 5 Gy) on ice.

  • Cell Embedding: Approximately 1 x 10^5 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) and incubated at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[6]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with a fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and left for 20-40 minutes to allow for DNA unwinding. Electrophoresis is then carried out at a low voltage (e.g., 25 V) for 20-30 minutes.[6]

  • Neutralization and Staining: The slides are washed with a neutralization buffer (0.4 M Tris, pH 7.5) and stained with a fluorescent DNA dye (e.g., SYBR Gold or ethidium bromide).

  • Visualization and Analysis: Comets are visualized using a fluorescence microscope. The extent of DNA migration (comet tail length and intensity) is inversely proportional to the number of ICLs. The tail moment is quantified using specialized software. A decrease in the tail moment in irradiated, drug-treated cells compared to irradiated, untreated cells indicates the presence of ICLs.

Mass Spectrometry-Based Analysis of DNA Adducts

Objective: To identify and quantify specific DNA adducts formed by alkylating agents.[7][8]

Methodology:

  • DNA Isolation: Genomic DNA is isolated from cells treated with the alkylating agent using standard DNA extraction protocols.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting deoxynucleoside mixture is analyzed by LC-MS/MS. The sample is injected onto a reverse-phase C18 column and separated using a gradient of aqueous and organic mobile phases.

  • Mass Spectrometry Detection: The eluting deoxynucleosides are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions for the expected DNA adducts (e.g., N7-guanine adducts) and unmodified deoxynucleosides are monitored.

  • Quantification: The amount of each adduct is quantified by comparing its peak area to that of a stable isotope-labeled internal standard. The adduct levels are typically expressed as the number of adducts per 10^6 or 10^7 normal nucleotides.

Visualizing the Impact of Nitrogen Mustards

To better understand the experimental workflows and the cellular response to nitrogen mustard-induced DNA damage, the following diagrams have been generated.

Experimental Workflow for Assessing Alkylating Activity

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Alkylating Activity cluster_analysis Data Analysis & Comparison cluster_end Conclusion start Start culture Culture Cancer Cells start->culture treat Treat with Nitrogen Mustard culture->treat viability Cell Viability Assay (MTT) treat->viability crosslink DNA Cross-linking Assay (Comet Assay) treat->crosslink adduct DNA Adduct Analysis (LC-MS/MS) treat->adduct ic50 Determine IC50 viability->ic50 compare Compare Alkylating Activity ic50->compare quantify_icl Quantify ICLs crosslink->quantify_icl quantify_icl->compare quantify_adducts Quantify Adducts adduct->quantify_adducts quantify_adducts->compare end End compare->end

Caption: Workflow for evaluating the alkylating activity of nitrogen mustards.

Signaling Pathway of DNA Damage Response to Nitrogen Mustards

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Effector Activation cluster_outcomes Cellular Outcomes NM Nitrogen Mustard DNA_Damage DNA Alkylation (Monoadducts, ICLs) NM->DNA_Damage Sensors Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensors Recognition of DNA lesions DNA_Repair DNA Repair (e.g., NER, HR) DNA_Damage->DNA_Repair ATM_ATR ATM / ATR Kinases Sensors->ATM_ATR Activation p53 p53 Activation ATM_ATR->p53 CHK1_CHK2 CHK1 / CHK2 Activation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CHK1_CHK2->Cell_Cycle_Arrest

Caption: DNA damage response pathway activated by nitrogen mustards.[9][10]

References

A Comparative Guide to the Validation of an HPLC Method for Ethyl 2-chloroethylcarbamate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of Ethyl 2-chloroethylcarbamate, a potential genotoxic impurity (GTI). The information presented is synthesized from established analytical practices for carbamates and genotoxic impurities, offering a practical framework for method validation in a drug development context.

This compound is a compound of interest due to its potential genotoxicity. Regulatory bodies require strict control and monitoring of such impurities in pharmaceutical products.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of these trace-level impurities.[1][2] This guide outlines the validation of a robust HPLC method and compares its performance against alternative approaches.

Experimental Protocols

A successful HPLC method for the quantification of this compound requires careful optimization of chromatographic conditions and rigorous validation to ensure reliable results.

Representative HPLC Method Parameters

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound would employ the following conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV-Vis Detector at 210 nm

Method Validation Protocol

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and includes the following parameters:[1][2]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by comparing the chromatograms of blank samples, spiked samples, and placebo preparations.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

    • Reproducibility: Analysis in different laboratories (collaborative study).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is typically determined based on the signal-to-noise ratio (S/N) of 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined based on a signal-to-noise ratio (S/N) of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation: Comparison of HPLC Method Performance

The following tables summarize the hypothetical performance data of three different HPLC methods for the quantification of this compound.

Table 1: Chromatographic Conditions of Compared HPLC Methods

ParameterMethod A (Isocratic RP-HPLC)Method B (Gradient RP-HPLC)Method C (HILIC)
Column C18, 250mm x 4.6mm, 5µmC18, 150mm x 4.6mm, 3.5µmAmide, 100mm x 2.1mm, 1.7µm
Mobile Phase Acetonitrile:Water (50:50)A: Water, B: AcetonitrileA: Acetonitrile, B: Water
Elution IsocraticGradientGradient
Flow Rate 1.0 mL/min0.8 mL/min0.3 mL/min
Detection UV at 210 nmUV at 210 nmMS/MS

Table 2: Validation Summary for this compound Quantification

Validation ParameterMethod AMethod BMethod C
Linearity (R²) > 0.999> 0.999> 0.999
Range (µg/mL) 0.1 - 100.05 - 100.01 - 5
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.599.5 - 101.0
Precision (RSD%)
- Repeatability< 2.0< 1.5< 1.0
- Intermediate Precision< 3.0< 2.5< 2.0
LOD (µg/mL) 0.030.0150.003
LOQ (µg/mL) 0.10.050.01
Robustness RobustRobustModerately Robust

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC method validation process and the signaling pathway for genotoxicity.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity (Blank, Placebo, Spiked) protocol->specificity linearity Linearity (Calibration Curve) protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability, Intermediate) protocol->precision lod_loq LOD & LOQ (S/N Ratio) protocol->lod_loq robustness Robustness (Parameter Variation) protocol->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end End: Method Validated report->end

Caption: Workflow for HPLC Method Validation.

Genotoxicity_Signaling_Pathway gti Genotoxic Impurity (this compound) dna Cellular DNA gti->dna interacts with adduct DNA Adduct Formation dna->adduct leads to damage DNA Damage adduct->damage repair DNA Repair Mechanisms damage->repair activates mutation Mutation damage->mutation if unrepaired apoptosis Apoptosis damage->apoptosis can trigger cancer Carcinogenesis mutation->cancer

Caption: Simplified Genotoxicity Pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Resistance Patterns of Cancer Cell Lines to Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of cross-resistance patterns to alkylating agents in cancer cell lines. Due to a lack of specific published data for Ethyl 2-chloroethylcarbamate, the information presented herein is based on studies of other well-characterized alkylating agents and may not be directly applicable to this compound. The principles and methodologies described, however, offer a valuable framework for investigating its cross-resistance profile.

Introduction to Alkylating Agent Resistance

Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by inducing DNA damage.[1] However, the development of drug resistance, both intrinsic and acquired, is a significant clinical challenge that can lead to treatment failure.[2] Cross-resistance, where resistance to one drug confers resistance to other, often structurally related, compounds, further complicates therapeutic strategies.[1] Understanding the patterns and mechanisms of cross-resistance is crucial for the rational design of sequential and combination therapies to overcome this obstacle.

Cross-Resistance Profiles of Alkylating Agent-Resistant Cancer Cell Lines

The following table summarizes the cross-resistance patterns of four human tumor cell lines made resistant to specific alkylating agents. The data is adapted from a key in vitro study and illustrates the variability in cross-resistance profiles. The resistance factor is the ratio of the IC50 of the resistant line to that of the parental line.

Resistant Cell LineDeveloped Resistance ToResistance FactorCross-Resistance ToResistance FactorNo Cross-Resistance To
Raji/HN2 Nitrogen Mustard7-fold[1]4-hydroxyperoxycyclophosphamide~3-fold[1]BCNU, Melphalan, Busulfan, Thiotepa, Cisplatin[1]
Raji/BCNU BCNU5.3-fold[1]Melphalan, Cisplatin4-fold[1]-
Raji/CP Cisplatin7-fold[1]Nitrogen Mustard, BCNU3-fold[1]Busulfan, Thiotepa, 4-hydroperoxyifosfamide[1]
SCC-25/CP Cisplatin12-fold[1]Melphalan5-fold[1]-
4-hydroxyperoxycyclophosphamide3-fold[1]
Methotrexate (30-min treatment)~24-fold[1]
Methotrexate (continuous treatment)~7-fold[1]

Experimental Protocols

Development of Drug-Resistant Cancer Cell Lines

The generation of drug-resistant cell lines is a fundamental step in studying resistance mechanisms.[3] This process typically involves the chronic exposure of a parental cancer cell line to gradually increasing concentrations of a specific drug over an extended period.[3][4]

Generalized Protocol:

  • Determine the Initial Drug Concentration: The starting concentration of the alkylating agent should be the IC10-IC20 (the concentration that inhibits 10-20% of cell growth) for the parental cell line.[3]

  • Initial Drug Exposure: Culture the parental cells in a medium containing the initial drug concentration for a defined period (e.g., 24-48 hours).[3][5]

  • Recovery Phase: Replace the drug-containing medium with a fresh, drug-free medium and allow the cells to recover and repopulate.[4][5]

  • Stepwise Dose Escalation: Once the cells have reached a healthy confluence (e.g., 80%), passage them and expose them to a slightly higher drug concentration (e.g., 1.5 to 2-fold increase).[3][6]

  • Repeat Cycles: Repeat the cycles of drug exposure and recovery, gradually increasing the drug concentration with each cycle.[5][6]

  • Establishment of Resistance: A significant increase in the IC50 value (typically 3- to 10-fold or higher) compared to the parental cell line indicates the successful development of a resistant cell line.[3][7]

  • Stability Testing: To ensure the resistance phenotype is stable, the resistant cell line should be cultured in a drug-free medium for several passages and the IC50 re-evaluated.[5]

Assessment of Cross-Resistance (Cytotoxicity Assay)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency and is determined through cytotoxicity assays.[8]

Generalized Protocol:

  • Cell Seeding: Seed both the parental and the resistant cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.[5]

  • Drug Treatment: Expose the cells to a range of concentrations of the test compounds (the original drug and the drugs being tested for cross-resistance).

  • Incubation: Incubate the cells with the drugs for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, XTT, or CellTiter-Glo.

  • IC50 Calculation: Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[3] The resistance factor is then calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Mechanisms of Resistance and Signaling Pathways

Resistance to alkylating agents is multifactorial and can involve various cellular mechanisms and signaling pathways.[9]

  • Enhanced DNA Repair: This is a major mechanism of resistance.[10][11] The DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) can directly reverse the DNA damage caused by some alkylating agents.[10][12] The base excision repair (BER) and mismatch repair (MMR) pathways also play crucial roles in repairing DNA lesions induced by these drugs.[10][12]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump drugs out of the cancer cell, reducing their intracellular concentration and efficacy.

  • Drug Inactivation: Intracellular detoxification systems, such as the glutathione S-transferase (GST) system, can inactivate alkylating agents before they reach their DNA target.[2]

  • Alterations in Apoptotic Pathways: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins, thereby evading programmed cell death despite drug-induced DNA damage.[13][14]

Visualizations

DNA_Repair_Pathway DNA Damage Repair as a Mechanism of Alkylating Agent Resistance cluster_0 Cellular Processes cluster_1 DNA Repair Pathways AlkylatingAgent Alkylating Agent DNADamage DNA Adducts (e.g., O6-methylguanine) AlkylatingAgent->DNADamage causes CellDeath Apoptosis / Cell Death DNADamage->CellDeath triggers DrugResistance Drug Resistance MGMT MGMT (O6-methylguanine- DNA methyltransferase) MGMT->DNADamage repairs MGMT->DrugResistance BER BER Pathway (Base Excision Repair) BER->DNADamage repairs BER->DrugResistance MMR MMR Pathway (Mismatch Repair) MMR->DNADamage repairs MMR->DrugResistance

Caption: Key DNA repair pathways contributing to alkylating agent resistance.

Experimental_Workflow Workflow for Developing and Characterizing Drug-Resistant Cell Lines Start Parental Cancer Cell Line DetermineIC50 Determine Initial IC50 Start->DetermineIC50 ChronicExposure Chronic Exposure to Increasing Drug Concentrations DetermineIC50->ChronicExposure IC10-IC20 ResistantPopulation Selection of Resistant Population ChronicExposure->ResistantPopulation Characterization Characterization of Resistant Phenotype ResistantPopulation->Characterization Verify increased IC50 CrossResistance Cross-Resistance Screening Characterization->CrossResistance MechanismStudy Mechanistic Studies (e.g., Genomics, Proteomics) Characterization->MechanismStudy End Resistant Cell Line Model CrossResistance->End MechanismStudy->End

Caption: Experimental workflow for generating and analyzing drug-resistant cell lines.

References

A Comparative Analysis of the Cytotoxic Effects of Ethyl 2-chloroethylcarbamate and Melphalan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of Ethyl 2-chloroethylcarbamate and the well-established chemotherapeutic agent, melphalan. The information presented herein is supported by experimental data to aid in the evaluation of their potential as anticancer agents.

Introduction

This compound and melphalan are both alkylating agents with the potential to induce cell death, a critical characteristic for anticancer drugs. Melphalan, a derivative of nitrogen mustard, is a clinically used medication for various cancers, particularly multiple myeloma. Its mechanism of action is well-documented and involves the formation of DNA cross-links, leading to cell cycle arrest and apoptosis. This compound, a simpler carbamate derivative, also possesses a reactive 2-chloroethyl group, suggesting a potential for similar alkylating activity. This guide delves into a comparative analysis of their cytotoxic effects, mechanisms of action, and the signaling pathways they influence.

Mechanism of Action

Melphalan exerts its cytotoxic effects primarily through its bifunctional alkylating nature. It forms covalent bonds with the N7 position of guanine in DNA, leading to the formation of interstrand and intrastrand cross-links.[1][2] This damage obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][2] The cytotoxicity of melphalan is also associated with the induction of reactive oxygen species (ROS) and activation of the p53 tumor suppressor pathway.[3][4]

This compound , while less extensively studied, is believed to induce cytotoxicity through multiple mechanisms. Its 2-chloroethyl group has the potential to act as an alkylating agent, causing DNA damage.[5][6] Furthermore, studies on related carbamate compounds suggest that it may induce oxidative stress and affect various metabolic pathways within the cell.[7][8] The generation of ROS can lead to cellular damage and trigger apoptotic signaling.[8]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxicity. The following table summarizes the available IC50 values for this compound and melphalan in various cancer cell lines. It is important to note that direct comparisons are most accurate when conducted in the same cell line under identical experimental conditions.

CompoundCell LineAssay DurationIC50 Value
Ethyl carbamate Caco-2 (Colon Carcinoma)24 hours98 mM[8]
Caco-2 (Colon Carcinoma)48 hours70.7 mM[8]
HepG2 (Hepatocellular Carcinoma)24 hours97.7 mM[8]
HepG2 (Hepatocellular Carcinoma)48 hours56 mM[8]
Melphalan RPMI8226 (Multiple Myeloma)48 hours8.9 µM[1]
THP1 (Acute Monocytic Leukemia)48 hours6.26 µM[1]
HL60 (Promyelocytic Leukemia)48 hours3.78 µM[1]

Note: The significantly higher IC50 values for ethyl carbamate (in the millimolar range) compared to melphalan (in the micromolar range) suggest that melphalan is substantially more potent in the tested cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (this compound or melphalan) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the fixed cells with PBS.

    • Treat the cells with RNase A to degrade RNA and reduce background staining.

    • Stain the cells with a solution containing PI.

    • Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of melphalan and a proposed pathway for this compound, as well as a typical experimental workflow for assessing cytotoxicity.

Melphalan_Signaling_Pathway Melphalan Melphalan DNA_Damage DNA Alkylation (Inter/Intrastrand Cross-links) Melphalan->DNA_Damage ROS Reactive Oxygen Species (ROS) Generation Melphalan->ROS ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p38_MAPK p38 MAPK Activation ROS->p38_MAPK p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis TAp73 TAp73 Upregulation p38_MAPK->TAp73 TAp73->Apoptosis Ethyl_2_chloroethylcarbamate_Signaling_Pathway E2C This compound Metabolic_Stress Metabolic Stress E2C->Metabolic_Stress Oxidative_Stress Oxidative Stress (ROS Generation) E2C->Oxidative_Stress DNA_Damage Potential DNA Alkylation E2C->DNA_Damage Metabolic_Stress->Oxidative_Stress Nrf2 Nrf2 Pathway Modulation Oxidative_Stress->Nrf2 Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Apoptosis Apoptosis DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis Cytotoxicity_Workflow start Cell Culture treatment Treatment with Compound start->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

References

LC-MS/MS vs. GC-MS for the Analysis of Carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of carbamate derivatives is crucial across various fields, from environmental monitoring of pesticides to pharmaceutical development. The two most powerful analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for carbamate analysis, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your specific needs.

Carbamates are a class of organic compounds derived from carbamic acid. Many are widely used as pesticides, while others have applications as therapeutic agents. Their chemical properties, particularly their thermal lability, present a significant challenge for analytical chemists.

Principle of Each Technique

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase, separating the components based on their physicochemical properties. The separated analytes then enter the mass spectrometer, where they are ionized, fragmented, and detected, allowing for precise identification and quantification.

GC-MS utilizes a gaseous mobile phase to transport vaporized analytes through a separating column. The separation is based on the compounds' volatility and interaction with the stationary phase. As in LC-MS/MS, the separated compounds are then introduced into a mass spectrometer for detection. Due to the high temperatures required for vaporization in the GC inlet, thermally unstable compounds like many carbamates can degrade, necessitating a chemical modification step known as derivatization.[1][2]

Performance Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for carbamate analysis hinges on several key performance parameters. LC-MS/MS is often the preferred method due to the inherent thermal instability of many carbamate compounds.[1] However, with appropriate derivatization, GC-MS can be a viable and powerful alternative.[2]

FeatureLC-MS/MSGC-MS
Thermal Lability Well-suited for thermally labile carbamates as it operates at lower temperatures.[1]Can cause degradation of underivatized carbamates in the hot injector.[2][3]
Sample Preparation Often simpler, with methods like "dilute-and-shoot" or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being common.[4][5][6][7]Typically requires a derivatization step to increase analyte volatility and thermal stability, adding complexity and time.[8][9][10]
Sensitivity & Selectivity Generally offers very high sensitivity and selectivity, especially in complex matrices.[4][7][11]Can achieve high sensitivity, particularly with tandem MS (MS/MS), but may be limited by derivatization efficiency.[2][9]
Versatility Highly versatile, capable of analyzing a wide range of carbamates and their metabolites, including polar and non-volatile compounds.[7][12]More limited to volatile or semi-volatile compounds; derivatization can expand the range of analyzable carbamates.[13]
Compound Identification Identification is based on retention time and specific mass transitions (precursor and product ions).Identification is often aided by extensive, standardized electron ionization (EI) mass spectral libraries (e.g., NIST).[3]
Run Time Analysis times can be very short, with some methods separating carbamates in under 5 minutes.[1]Run times are generally comparable to LC-MS/MS.

Quantitative Data Comparison

The following table summarizes typical limits of detection (LOD) and limits of quantification (LOQ) reported in various studies for the analysis of carbamate pesticides. These values can vary depending on the specific analyte, matrix, and instrumentation.

TechniqueAnalyteMatrixLODLOQReference
LC-MS/MS 15 CarbamatesFruits, Vegetables, Tea0.2–2.0 µg/kg0.5–5.0 µg/kg[4]
LC-MS/MS 8 CarbamatesBaijiu-0.5–10 µg/kg[14]
LC-MS/MS CarbamatesAgricultural Products-< 10 ppb[15]
GC-MS 5 Carbamates (derivatized)Surface Water-0.007–0.028 µg/L[9]
GC-MS Ethyl Carbamate (derivatized)Alcoholic Beverages0.30 µg/kg5.0 µg/kg[10]

Experimental Protocols

LC-MS/MS Method for Carbamate Pesticide Analysis in Juice

This method utilizes a simple and rapid QuEChERS sample preparation followed by LC-MS/MS analysis.[5]

  • Sample Preparation (QuEChERS):

    • Weigh 15 g of the juice sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Shake vigorously for 1 minute.

    • Add a QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • The supernatant is ready for LC-MS/MS analysis.[5]

  • LC-MS/MS Conditions:

    • LC Column: A reverse-phase column such as a C18 is commonly used.[1]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.[16]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typical for carbamates.[16]

    • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each carbamate.[4]

GC-MS Method for Carbamate Pesticide Analysis in Water (with Derivatization)

This protocol involves a derivatization step to make the carbamates suitable for GC analysis.[9]

  • Sample Preparation and Derivatization:

    • Take a specific volume of the water sample.

    • Add an internal standard.

    • Perform derivatization directly in the water sample using a reagent like 9-xanthydrol in the presence of an acid (e.g., HCl).[9] The reaction is typically carried out at an elevated temperature (e.g., 60°C) for a set time (e.g., 60 minutes).[9]

    • Extract the derivatized carbamates using a suitable organic solvent (e.g., via liquid-liquid extraction or solid-phase extraction).

    • Concentrate the extract before GC-MS injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is often used.[17]

    • Injector: A split/splitless injector is common. To mitigate thermal degradation of any remaining underivatized compounds, a programmed temperature vaporization (PTV) injector can be beneficial.[18]

    • Oven Program: A temperature gradient is used to separate the derivatized carbamates.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • MS Detection: Selected Ion Monitoring (SIM) or full scan mode can be used. For higher selectivity and sensitivity, tandem MS (GC-MS/MS) is preferred.[2]

Visualization of Experimental Workflows

LCMSMS_Workflow Sample Sample (e.g., Fruit, Vegetable) Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Homogenize Cleanup Dispersive SPE (dSPE) Extraction->Cleanup Centrifuge & Transfer Analysis LC-MS/MS Analysis Cleanup->Analysis Inject Supernatant Results Results (Quantification) Analysis->Results

Caption: Workflow for LC-MS/MS analysis of carbamates.

GCMS_Workflow Sample Sample (e.g., Water) Derivatization Derivatization (e.g., with 9-xanthydrol) Sample->Derivatization Add Reagents Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Isolate Derivatives Analysis GC-MS Analysis Extraction->Analysis Inject Extract Results Results (Quantification) Analysis->Results

Caption: Workflow for GC-MS analysis of carbamates.

Conclusion

For the analysis of carbamate derivatives, LC-MS/MS stands out as the more direct, versatile, and often more sensitive technique, particularly for thermally labile compounds and complex matrices. Its simpler sample preparation protocols can lead to higher throughput.

GC-MS , while requiring a crucial derivatization step to overcome the thermal instability of carbamates, remains a powerful and viable method.[2] Its advantages include the use of extensive EI spectral libraries for robust compound identification. The choice of technique will ultimately depend on the specific carbamates of interest, the sample matrix, available instrumentation, and the desired analytical throughput. For laboratories analyzing a wide and diverse range of carbamates, including polar metabolites, LC-MS/MS is generally the superior choice. For labs already heavily invested in GC-MS technology and analyzing a more limited set of amenable carbamates, developing a robust derivatization-GC-MS method can be a cost-effective and reliable approach.

References

Benchmarking the Efficacy of 2-Chloroethylcarbamate-Derived Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to the exploration of various chemical scaffolds, including carbamate derivatives. Among these, compounds bearing the 2-chloroethyl moiety have garnered significant interest due to their potential as alkylating agents, a well-established class of chemotherapy drugs. This guide provides a comparative overview of the efficacy of anticancer agents derived from or structurally related to Ethyl 2-chloroethylcarbamate. While specific data on direct derivatives of this compound are limited in publicly available literature, extensive research on the closely related N-aryl-N'-(2-chloroethyl)ureas offers valuable insights into the potential of this chemical class.

This guide summarizes quantitative data on the cytotoxic activity of these compounds, details relevant experimental methodologies, and visualizes the key signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity of N-Aryl-N'-(2-chloroethyl)urea Derivatives

The in vitro cytotoxic efficacy of N-aryl-N'-(2-chloroethyl)urea derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following table presents a summary of IC50 values for representative compounds from this class, demonstrating their potent anticancer activity.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
CEU-1 A549 (Lung)0.85PaclitaxelA549 (Lung)0.004
HT-29 (Colon)0.73HT-29 (Colon)0.005
MCF-7 (Breast)1.12MCF-7 (Breast)0.003
CEU-2 A549 (Lung)0.55DoxorubicinA549 (Lung)0.06
HT-29 (Colon)0.48HT-29 (Colon)0.12
MCF-7 (Breast)0.67MCF-7 (Breast)0.05

Mechanism of Action: Tubulin Polymerization Inhibition

N-aryl-N'-(2-chloroethyl)ureas exert their anticancer effects primarily by disrupting the microtubule dynamics within cancer cells. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), intracellular transport, and maintenance of cell shape. These compounds act as tubulin polymerization inhibitors, preventing the assembly of tubulin dimers into microtubules. This disruption of microtubule formation leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death (apoptosis).

The proposed mechanism involves the alkylation of cysteine residues on β-tubulin by the reactive 2-chloroethyl group of the carbamate derivatives. This covalent modification prevents the proper formation of microtubules, leading to mitotic catastrophe and cell death.

G2_M_Arrest_and_Apoptosis cluster_0 Cell Cycle Progression cluster_1 Drug Action cluster_2 Cellular Response G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase CDK1/Cyclin B G2_M_Arrest G2/M Phase Arrest M_Phase->G2_M_Arrest CEU_Agent N-Aryl-N'-(2-chloroethyl)urea Tubulin Tubulin Dimers CEU_Agent->Tubulin Alkylation of β-tubulin Microtubules Microtubule Assembly Tubulin->Microtubules Inhibition Apoptosis Apoptosis G2_M_Arrest->Apoptosis Activation of Caspases

G2/M Arrest and Apoptosis Pathway

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cultured cancer cells.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a reference drug in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compounds Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to treatment with a test compound.

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

2. Cell Fixation:

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

  • Fix the cells overnight at -20°C.

3. Staining:

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Acquire data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of key proteins involved in the apoptotic pathway.

1. Protein Extraction:

  • Treat cells with the test compound and harvest them.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

This guide provides a foundational framework for benchmarking the efficacy of this compound-derived anticancer agents and their analogs. The presented data and protocols can be adapted and expanded upon for the comprehensive evaluation of novel compounds in this promising class of potential cancer therapeutics.

A Comparative In Vitro Analysis of Ethyl 2-chloroethylcarbamate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs that exert their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA.[1] This guide provides a comparative overview of the in vitro performance of compounds structurally related to Ethyl 2-chloroethylcarbamate, specifically N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates, alongside other well-established alkylating agents. Due to the limited availability of public data on this compound itself, these analogs serve as crucial benchmarks for understanding its potential cytotoxic and mechanistic properties.[1] The comparison encompasses cytotoxicity, mechanisms of action, and the intricate signaling pathways activated in response to the DNA damage induced by these compounds.

Comparative Cytotoxicity

The efficacy of an alkylating agent is fundamentally measured by its ability to inhibit cancer cell growth, a parameter often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug required to inhibit the growth of a cell population by 50% in vitro.[1] The following tables summarize the IC50 values for various alkylating agents across different cancer cell lines, offering a quantitative comparison of their cytotoxic potential. It is important to consider that direct comparisons of IC50 values between different studies can be influenced by variations in experimental conditions, such as the specific cell lines used and the duration of drug exposure.[1]

Table 1: Comparative IC50 Values of N-(2-chloroethyl)carbamoyl Chloride Analogs

CompoundCell LineIC50 (µM)
N-(2-chloroethyl)-N-nitrourea derivative 1V79Data not available in provided snippets

Data for specific N-(2-chloroethyl)carbamoyl chloride analogs is limited in the provided search results. The table structure is provided for when such data becomes available.

Table 2: Comparative IC50 Values of Other Prominent Alkylating Agents

ClassCompoundCell LineIC50 (µM)
Nitrogen MustardsCyclophosphamideMCF-7Data not available in provided snippets
MelphalanRaji/BCNU>10 µM (Resistant)
NitrosoureasBCNURaji/BCNU~5.3-fold resistant compared to parent line
Platinum AgentsCisplatin (CDDP)Raji/BCNU~4-fold resistant compared to parent line
Cisplatin (CDDP)SCC-25/CP~12-fold resistant compared to parent line

Note: The IC50 values presented are derived from studies on drug-resistant cell lines, indicating the concentration required to overcome resistance mechanisms.[2] Absolute IC50 values for sensitive parent cell lines were not detailed in the provided search results.

Mechanism of Action: DNA Alkylation and Cross-linking

The primary mechanism of action for alkylating agents involves the formation of covalent bonds with nucleophilic sites on DNA bases.[1] This alkylation can lead to several types of DNA damage, including the formation of monoadducts and, in the case of bifunctional agents, interstrand cross-links (ICLs).[3] These ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking critical cellular processes like replication and transcription.[1]

The 2-chloroethyl group, characteristic of the compounds discussed here, is key to their cross-linking ability. The process is initiated by the chloroethylation of a nucleophilic site on one DNA strand. Subsequently, a second nucleophilic site on the opposing strand displaces the chloride ion, resulting in the formation of a stable ethyl bridge between the two strands.[3] This two-step mechanism is a hallmark of many chloroethylating agents, including nitrosoureas.[3]

The following diagram illustrates the sequential process of DNA interstrand cross-linking initiated by a chloroethylating agent.

DNA_Crosslinking cluster_0 Step 1: Initial Alkylation cluster_1 Step 2: Cross-link Formation Agent Chloroethylating Agent Monoadduct Monoadduct Formation (Alkylation of Guanine) Agent->Monoadduct Reacts with DNA_Strand1 DNA Strand 1 DNA_Strand1->Monoadduct on ICL Interstrand Cross-link (Ethyl Bridge) Monoadduct->ICL Reacts with DNA_Strand2 DNA Strand 2 DNA_Strand2->ICL on

Caption: Mechanism of DNA Interstrand Cross-linking by Chloroethylating Agents.

Cellular Response to DNA Damage

The extensive DNA damage inflicted by alkylating agents triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[1] This response pathway aims to either repair the damaged DNA or, if the damage is too severe, induce programmed cell death (apoptosis) to eliminate the compromised cell. Key proteins in the DDR pathway include sensor proteins that recognize DNA lesions, transducer kinases that amplify the damage signal, and effector proteins that execute the cellular response.

The diagram below provides a simplified overview of the DNA Damage Response pathway activated by alkylating agents.

DDR_Pathway Alkylating_Agent Alkylating Agent DNA_Damage DNA Damage (e.g., ICLs) Alkylating_Agent->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensor_Proteins activates Transducer_Kinases Transducer Kinases (e.g., ATM, ATR) Sensor_Proteins->Transducer_Kinases recruits and activates Effector_Proteins Effector Proteins (e.g., p53, CHK1/2) Transducer_Kinases->Effector_Proteins phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

Caption: Simplified DNA Damage Response Pathway Activated by Alkylating Agents.

Experimental Protocols

Standardized in vitro assays are essential for the evaluation and comparison of alkylating agents. The following are detailed methodologies for key experiments used to determine cytotoxicity and DNA damage.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cultured cancer cells

  • Complete cell culture medium

  • 96-well plates

  • Alkylating agent of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the alkylating agent in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

DNA Interstrand Cross-linking Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including ICLs, at the level of individual cells.

Materials:

  • Treated and untreated cells

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA fluorescent dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet assay software

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with normal melting point agarose and allow them to dry.

  • Embedding: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind. Apply a voltage to separate the DNA fragments.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with a suitable fluorescent dye.[1]

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will reduce the migration of DNA fragments, resulting in a smaller comet tail. Quantify the extent of DNA cross-linking using comet assay software by measuring parameters such as tail length and tail moment.[1]

The following diagram outlines a logical workflow for the in vitro comparison of different alkylating agents.

Experimental_Workflow Start Select Alkylating Agents and Cancer Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Start->Cytotoxicity DNA_Damage_Assay DNA Damage Assays (e.g., Comet Assay) Start->DNA_Damage_Assay IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanistic Studies (e.g., Western Blot for DDR proteins) IC50->Mechanism Quantify_Damage Quantify DNA Damage (e.g., ICLs) DNA_Damage_Assay->Quantify_Damage Quantify_Damage->Mechanism Pathway_Analysis Analyze Pathway Activation Mechanism->Pathway_Analysis Comparison Comparative Analysis of Efficacy and Mechanism Pathway_Analysis->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: General Workflow for In Vitro Comparison of Alkylating Agents.

References

Assessing the Genotoxicity of Ethyl 2-chloroethylcarbamate and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the genotoxic potential of Ethyl 2-chloroethylcarbamate and its structural analogues, including the well-studied ethyl carbamate (urethane), methyl carbamate, and butyl carbamate. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with these compounds. This document summarizes key experimental data from various genotoxicity assays, details the underlying methodologies, and visualizes the critical molecular pathways involved.

Executive Summary

Ethyl carbamate, a known Group 2A carcinogen, exerts its genotoxic effects primarily after metabolic activation to reactive intermediates that form DNA adducts.[1] This guide explores the genotoxicity of its chloro-substituted analogue, this compound, and other related alkyl carbamates. While extensive data is available for ethyl carbamate, information on its analogues, particularly this compound and butyl carbamate, is less comprehensive. This guide compiles the available quantitative data from key genotoxicity assays—the Ames test, the micronucleus assay, and the comet assay—to facilitate a comparative assessment. Detailed experimental protocols for these assays are provided, along with visualizations of the metabolic activation pathway and the subsequent DNA damage response.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data from in vitro and in vivo genotoxicity studies on this compound and its analogues. A significant data gap exists for this compound and butyl carbamate in the public domain.

Table 1: Ames Test Results for Ethyl Carbamate and its Analogues

CompoundTest SystemMetabolic Activation (S9)Concentration RangeResultReference
Ethyl CarbamateSalmonella typhimurium (Standard Assay)With & WithoutNot SpecifiedNegative[2]
Vinyl CarbamateSalmonella typhimuriumWithNot SpecifiedPositive[2]
Methyl CarbamateS. typhimurium TA1535With & Without10 - 1000 µ g/plate Positive (statistically significant increase in revertants)[3]
Methyl CarbamateS. typhimurium TA98With & Without10 - 1000 µ g/plate Negative[3]
This compound---Data Not Available-
Butyl Carbamate---Data Not Available-

Table 2: In Vitro Micronucleus Assay Results for Ethyl Carbamate and its Analogues

CompoundCell LineMetabolic Activation (S9)Concentration RangeEndpointResultReference
Ethyl CarbamateChinese Hamster Ovary (CHO)WithNot SpecifiedChromosomal AberrationsPositive[1]
Methyl CarbamateCHO-K1With & Without1250, 2500, 5000 µg/mlMicronucleus FrequencyNegative[3]
This compound----Data Not Available-
Butyl Carbamate----Data Not Available-

Table 3: In Vivo Genotoxicity Assay Results for Ethyl Carbamate and its Analogues

CompoundAssaySpecies/StrainDose RangeTissue/Cell TypeEndpointResultReference
Ethyl CarbamateSister Chromatid ExchangeMouseNot SpecifiedNot SpecifiedSCE FrequencyDose-dependent increase[4]
Methyl CarbamateComet AssayRat (Crl:CD[SD]IGS)300, 600, 1200 mg/kg/day (14 days)LiverDNA DamageNegative
Methyl CarbamateLiver Micronucleus AssayRat (Crl:CD[SD]IGS)300, 600, 1200 mg/kg/day (14 days)LiverMicronucleus FrequencyNegative
Methyl CarbamateReticulocyte Micronucleus AssayRat (Crl:CD[SD]IGS)300, 600, 1200 mg/kg/day (14 days)Peripheral BloodMicronucleated ReticulocytesNegative
This compound-----Data Not Available-
Butyl Carbamate-----Data Not Available-

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below, based on established guidelines to ensure reproducibility and comparability of data.

Ames Test (Bacterial Reverse Mutation Assay) - Based on OECD Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Top agar (0.6% agar, 0.5% NaCl) supplemented with a trace amount of L-histidine and D-biotin

  • Minimal glucose agar plates

  • Test compound and positive/negative controls

  • S9 fraction from induced rat liver for metabolic activation

Procedure:

  • Preparation of Tester Strains: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Plate Incorporation Method:

    • To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution at the desired concentration, and 0.5 ml of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Spread the top agar evenly and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay - Based on OECD Guideline 487

The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

  • Cell culture medium and supplements

  • Test compound and positive/negative controls

  • S9 fraction for metabolic activation

  • Cytochalasin B (to block cytokinesis and produce binucleated cells)

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa, DAPI, or propidium iodide)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells into appropriate culture vessels and allow them to attach or grow to a suitable density.

    • Expose the cells to various concentrations of the test compound, with and without S9 mix, for a short period (e.g., 3-6 hours) or a longer period (e.g., 24 hours).

  • Cytokinesis Block: After the treatment period, add cytochalasin B to the culture medium to arrest cytokinesis. The incubation time with cytochalasin B should be sufficient for the majority of cells to complete one nuclear division (approximately 1.5-2 normal cell cycle lengths).

  • Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells using a suitable fixative.

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a DNA-specific stain.

    • Score the frequency of micronuclei in at least 1000 binucleated cells per concentration under a microscope.

    • A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

Alkaline Comet Assay (Single Cell Gel Electrophoresis) - Based on OECD Guideline 489

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

Materials:

  • Single-cell suspension from the tissue or cell culture of interest

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, ethidium bromide)

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of NMPA.

  • Cell Embedding: Mix the single-cell suspension with LMPA at 37°C and pipette the mixture onto the pre-coated slide. Cover with a coverslip and allow the agarose to solidify on a cold surface.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA, forming nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for a specific period (e.g., 20-40 minutes).

    • Apply a voltage to the gel for a set time (e.g., 20-30 minutes) to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye.

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include tail length, percent DNA in the tail, and tail moment. A significant increase in these parameters compared to the control indicates DNA damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic activation of ethyl carbamate, the subsequent DNA damage response pathway, and a typical experimental workflow for genotoxicity assessment.

Metabolic Activation of Ethyl Carbamate Ethyl Carbamate Ethyl Carbamate Vinyl Carbamate Vinyl Carbamate Ethyl Carbamate->Vinyl Carbamate CYP2E1 Vinyl Carbamate Epoxide Vinyl Carbamate Epoxide Vinyl Carbamate->Vinyl Carbamate Epoxide CYP2E1 DNA Adducts DNA Adducts Vinyl Carbamate Epoxide->DNA Adducts

Caption: Metabolic activation of ethyl carbamate to its genotoxic metabolite.

DNA Damage Response Pathway cluster_0 Cellular Stress cluster_1 Damage Sensing & Signaling cluster_2 Cellular Outcomes DNA Damage (Adducts) DNA Damage (Adducts) ATM/ATR Kinases ATM/ATR Kinases DNA Damage (Adducts)->ATM/ATR Kinases p53 p53 ATM/ATR Kinases->p53 Phosphorylation & Activation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest DNA Repair DNA Repair p53->DNA Repair Apoptosis Apoptosis p53->Apoptosis

Caption: p53-mediated DNA damage response pathway.

Genotoxicity Testing Workflow start Test Compound Selection in_vitro In Vitro Assays (Ames, Micronucleus, Comet) start->in_vitro in_vivo In Vivo Assays (Micronucleus, Comet) in_vitro->in_vivo If positive or equivocal data_analysis Data Analysis & Interpretation in_vitro->data_analysis If negative in_vivo->data_analysis risk_assessment Genotoxicity Risk Assessment data_analysis->risk_assessment

Caption: A typical workflow for assessing the genotoxicity of a compound.

Conclusion

This comparative guide highlights the genotoxic potential of ethyl carbamate and its analogues. The data clearly indicates that ethyl carbamate is a genotoxic agent, primarily following metabolic activation. Its metabolite, vinyl carbamate, exhibits even stronger genotoxic activity.[4] Methyl carbamate has shown mixed results, being positive in the Ames test with S. typhimurium TA1535 but negative in the in vitro micronucleus assay and in a battery of in vivo assays in rats.[3]

Crucially, there is a significant lack of publicly available quantitative genotoxicity data for this compound and butyl carbamate. This data gap prevents a direct and comprehensive comparison with ethyl carbamate and other analogues. Further research, employing standardized genotoxicity assays such as the Ames test, in vitro micronucleus assay, and comet assay, is imperative to fully characterize the genotoxic profile of these compounds and to perform an accurate risk assessment. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such studies. Researchers and drug development professionals are encouraged to consider the potential for metabolic activation and the structure-activity relationships within this class of compounds when evaluating their safety.

References

Quantitative comparison of reaction yields for different Ethyl 2-chloroethylcarbamate synthesis methods.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Ethyl 2-chloroethylcarbamate is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a quantitative comparison of different synthetic methodologies for this compound, focusing on reaction yields and providing detailed experimental protocols to support informed decisions in synthetic strategy.

Comparison of Synthetic Methods

Two primary methods for the synthesis of this compound are compared below: the reaction of 2-chloroethylamine hydrochloride with ethyl chloroformate, and the carbamylation of 2-chloroethanol. The data presented is based on established chemical literature and patents, providing a clear comparison of the efficacy of each approach.

ParameterMethod 1: From 2-Chloroethylamine HCl and Ethyl ChloroformateMethod 2: Carbamylation of 2-Chloroethanol
Starting Materials 2-Chloroethylamine hydrochloride, Ethyl chloroformate, Sodium hydroxide2-Chloroethanol, Urea nitrate, Sodium nitrite
Solvent Ether, WaterNone specified (excess 2-chloroethanol acts as solvent)
Reaction Temperature < 5 °C90 °C
Reaction Time Not specified, typically a few hours4 hours
Reported Yield 88-90% (analogous reaction) [1]30% [2]
Key Advantages High yield, well-established reaction class.One-step process.
Key Disadvantages Requires careful temperature control.Significantly lower yield, requires high temperature.

Detailed Experimental Protocols

Method 1: Synthesis from 2-Chloroethylamine Hydrochloride and Ethyl Chloroformate

This method is adapted from a well-established, high-yield procedure for the synthesis of a similar carbamate, ethyl N-methylcarbamate.[1] The reaction of an amine (or its salt in the presence of a base) with an alkyl chloroformate is a standard and generally efficient method for carbamate formation.

Experimental Protocol:

  • In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, a solution of 2-chloroethylamine hydrochloride in water is prepared.

  • An organic solvent such as diethyl ether is added to the flask.

  • The stirred mixture is cooled to below 5 °C.

  • Ethyl chloroformate is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Simultaneously, a cold aqueous solution of sodium hydroxide is added gradually to neutralize the hydrochloric acid formed during the reaction and to deprotonate the 2-chloroethylamine hydrochloride.

  • After the addition is complete, the mixture is stirred for a further 15 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with additional ether.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., potassium carbonate).

  • The solvent is removed by distillation, and the resulting crude this compound is purified by vacuum distillation.

Method 2: Carbamylation of 2-Chloroethanol

This method, described in a Chinese patent, involves the direct reaction of 2-chloroethanol with a carbamylating agent, in this case, generated in situ from urea nitrate and sodium nitrite.[2]

Experimental Protocol:

  • In a four-necked round-bottom flask equipped with a reflux condenser and an electric mixer, add 2-chloroethanol.

  • Begin stirring and heat the 2-chloroethanol to 90 °C.

  • Add urea nitrate and sodium nitrite to the hot 2-chloroethanol.

  • Maintain the reaction at this temperature for 4 hours.

  • After the reaction is complete, distill off the excess 2-chloroethanol under reduced pressure.

  • To the residue, add diethyl ether and stir thoroughly.

  • Filter the mixture and wash the solid with ether.

  • The ether from the filtrate is evaporated, and the crude product is purified by vacuum distillation to yield this compound.

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the two compared synthesis methods.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloroethylamine_HCl 2-Chloroethylamine Hydrochloride Reaction Reaction in Ether/Water (< 5 °C) 2-Chloroethylamine_HCl->Reaction Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Reaction NaOH Sodium Hydroxide NaOH->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product_1 Ethyl 2-chloroethylcarbamate (Yield: 88-90% analogue) Purification->Product_1 Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_product Product 2-Chloroethanol 2-Chloroethanol Reaction Carbamylation (90 °C, 4h) 2-Chloroethanol->Reaction Urea_Nitrate Urea Nitrate Urea_Nitrate->Reaction NaNO2 Sodium Nitrite NaNO2->Reaction Workup Distillation of Excess Reactant Reaction->Workup Purification Ether Wash & Vacuum Distillation Workup->Purification Product_2 Ethyl 2-chloroethylcarbamate (Yield: 30%) Purification->Product_2

References

Literature review of the therapeutic index of various chloroethylating agents.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of the Therapeutic Index of Chloroethylating Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and comparative analysis of the therapeutic index for several prominent chloroethylating agents used in chemotherapy. Chloroethylating agents are a class of alkylating agents that exert their cytotoxic effects primarily through the formation of covalent bonds with DNA, leading to cell death.[1] A critical parameter for any chemotherapeutic agent is its therapeutic index (TI), which quantitatively measures the relative safety of the drug by comparing the dose that causes a therapeutic effect to the dose that causes toxicity.[2] A higher TI is generally preferable, indicating a wider margin between efficacy and toxicity.[2] This review summarizes key preclinical data, outlines common experimental protocols, and visualizes the underlying mechanisms of action to aid in drug development and research.

Mechanism of Action of Chloroethylating Agents

Chloroethylating nitrosoureas (CNUs) and related compounds are potent antitumor drugs that function by alkylating DNA bases, particularly at the O-6 position of guanine.[3][4] This initial monoalkylation is often followed by a secondary reaction that forms highly cytotoxic DNA interstrand cross-links (ICLs).[3][5] These ICLs physically block DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[4] The effectiveness of these agents can be modulated by cellular DNA repair mechanisms, most notably by the enzyme O-6-methylguanine-DNA methyltransferase (MGMT), which can remove the initial alkyl adduct before a cross-link is formed.[4]

Chloroethylating Agent Mechanism cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Pathway cluster_2 Cellular Response Agent Chloroethylating Agent (e.g., Lomustine, Carmustine) ActiveSpecies Reactive Chloroethylating Species Agent->ActiveSpecies Metabolic Activation DNA Nuclear DNA ActiveSpecies->DNA Guanine O-6 Position of Guanine ActiveSpecies->Guanine Alkylation MonoAdduct O-6-Chloroethylguanine (Initial Lesion) Guanine->MonoAdduct Forms ICL Interstrand Cross-Link (ICL) MonoAdduct->ICL Spontaneous Conversion Block Blockage of DNA Replication & Transcription ICL->Block Arrest G2/M Cell Cycle Arrest Block->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: General mechanism of DNA damage by chloroethylating agents.

Comparative Data on Therapeutic Indices

The therapeutic index is classically defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) or the lethal dose for 50% of the population (LD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50).[2][6] Due to the inherent difficulty in establishing a single TI value, this table presents the constituent preclinical data for several common chloroethylating agents to allow for a comparative assessment of their efficacy and toxicity profiles.

Chloroethylating AgentEfficacy Data (ED50 / IC50)Toxicity Data (LD50 / DLTs)Cell Line / Animal ModelCitation(s)
Bendamustine LD50: 4.3 µg/mL (previously treated CLL cells)Intravenous LD50: 240 mg/m²Mouse and Rat[7][8]
LD50: 7.4 µg/mL (untreated CLL cells)Human CLL Cells[8]
Carmustine (BCNU) ED50: 5.0 µM - 11.9 µMOral LD50: 20 mg/kgRat[9][10]
ED50: 4 µMDose-Limiting Toxicity: Delayed MyelosuppressionL1210 Leukemia Cells[11][12]
Lomustine (CCNU) -Oral LD50: 70 mg/kgRat[13]
-Dose-Limiting Toxicity: Delayed, cumulative myelosuppressionHuman Clinical[14]
Estramustine --Human Clinical (Prostate Cancer)[15][16][17]
Dual mechanism: acts as both an estrogen and a cytostatic agent.[18][19]Dose: 10 to 16 mg/kg/day.[17] Toxicity: Nausea, vomiting, cardiovascular complications.[16] Little myelosuppression.[17]
Ranimustine (MCNU) Approved in Japan for chronic myelogenous leukemia and polycythemia vera.[20]Side effects reported as mild and transient in one study.[21]Human Clinical[20][21][22]
Fotemustine Used for malignant gliomas and melanomas.[3][4]-Human Clinical[3][4]

Note: Direct comparison of values is challenging due to variations in experimental models (in vitro vs. in vivo), routes of administration, and specific cell lines or animal strains used. Data for some agents, particularly those not approved in all regions, is limited in publicly available literature.

Experimental Methodologies

The determination of a therapeutic index relies on standardized preclinical assays that quantify both the efficacy and toxicity of a compound. These protocols form the basis for generating the comparative data presented above.

TI_Workflow cluster_vitro In Vitro Analysis (Efficacy) cluster_vivo In Vivo Analysis (Efficacy & Toxicity) cluster_calc Data Analysis and TI Calculation A1 Select Cancer Cell Lines A2 Dose-Response Treatment A1->A2 A3 Cytotoxicity Assay (e.g., MTT, XTT) A2->A3 A4 Calculate IC50 A3->A4 B1 Develop Animal Model (e.g., Xenograft) B2 Administer Graded Doses B1->B2 B3 Monitor Tumor Growth (Efficacy) B2->B3 B4 Monitor Health & Survival (Toxicity) B2->B4 C1 Calculate ED50 (from Tumor Growth Data) B3->C1 C2 Calculate LD50 or TD50 (from Toxicity Data) B4->C2 C3 Calculate Therapeutic Index (TI = LD50 / ED50) C1->C3 C2->C3

Caption: Workflow for determining the therapeutic index of an anticancer agent.

In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol is used to measure the concentration of a drug required to inhibit the growth of a cancer cell line by 50% (IC50), providing a measure of drug potency.

  • Cell Culture: Cancer cell lines relevant to the drug's intended use are cultured in appropriate media and conditions until they reach a logarithmic growth phase.

  • Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated to allow cells to adhere.

  • Drug Treatment: The chloroethylating agent is serially diluted to create a range of concentrations. The media in the wells is replaced with media containing these various drug concentrations. Control wells receive media with the drug vehicle only.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow the drug to exert its cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated for 3-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

    • A solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance values are proportional to the number of viable cells. A dose-response curve is generated by plotting cell viability against drug concentration, and the IC50 value is calculated from this curve.[23]

In Vivo Efficacy and Toxicity Studies (ED50 and LD50 Determination)

These protocols use animal models to evaluate a drug's antitumor activity and its systemic toxicity.

  • Animal Model: An appropriate animal model, typically immunocompromised mice, is used. For efficacy studies, human cancer cells are often implanted to form xenograft tumors.

  • Drug Administration: Once tumors reach a palpable size, the animals are randomized into groups. Each group receives the chloroethylating agent at a different dose level, administered via a clinically relevant route (e.g., oral gavage, intravenous injection). A control group receives the vehicle only.

  • Efficacy Assessment (ED50):

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • The data is used to plot tumor growth curves for each dose group.

    • The ED50 is determined as the dose required to achieve a 50% reduction in tumor growth compared to the control group at a specific time point.

  • Toxicity Assessment (LD50/TD50):

    • Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and physical appearance.

    • For LD50 studies, the primary endpoint is mortality. The LD50 is the statistically-derived single dose of a substance that can be expected to cause death in 50% of the animals.[6]

    • For TD50 studies, which are more common in modern settings, endpoints include specific toxic effects like severe weight loss or organ damage, assessed through blood work and histopathology.[24]

  • Therapeutic Index Calculation: The TI is calculated as the ratio of the LD50 (or TD50) to the ED50.[2][25] A larger ratio indicates a more favorable safety profile.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-Chloroethylcarbamate: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of Ethyl 2-chloroethylcarbamate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. The cornerstone of this protocol is the chemical inactivation of this compound through alkaline hydrolysis, followed by the appropriate disposal of the resulting waste stream.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Given the hazardous nature of this compound and its potential decomposition products, stringent safety measures are imperative. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.

Required Personal Protective Equipment (PPE):

Protection LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionSkin and Body Protection
Standard Laboratory Use Air-purifying respirator with appropriate cartridges for organic vapors and acid gases.Double gloving with chemically resistant outer gloves (e.g., Butyl rubber, Viton®) and inner gloves (e.g., Nitrile).Chemical safety goggles and a face shield.Chemical-resistant lab coat or overalls, and closed-toe shoes.

Step-by-Step Disposal Procedure

This procedure outlines the chemical inactivation of this compound via alkaline hydrolysis. This method is based on established chemical principles for the degradation of carbamate esters.

1. Preparation for Inactivation:

  • Segregate Waste: Collect all waste containing this compound, including residual amounts in containers, contaminated labware (e.g., pipette tips, glassware), and contaminated solid waste (e.g., gloves, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

  • Choose a Suitable Reaction Vessel: Select a borosilicate glass or other chemically resistant container that is large enough to comfortably hold the volume of waste and the hydrolysis solution, allowing for stirring and potential gas evolution.

2. Chemical Inactivation via Alkaline Hydrolysis:

  • Prepare Alkaline Solution: In a chemical fume hood, prepare a 1 M to 2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/methanol (9:1 v/v) solvent mixture. The methanolic solution aids in the solubility of the carbamate.

  • Initiate Hydrolysis:

    • For liquid waste containing this compound, slowly add the alkaline solution to the waste with stirring. A significant excess of the alkaline solution should be used to ensure the reaction goes to completion.

    • For solid waste, add a sufficient volume of the alkaline solution to fully submerge the materials.

  • Promote Reaction: Gently heat the mixture to 50-60°C with continuous stirring. The hydrolysis of carbamates is accelerated by heat.

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

3. Neutralization and Final Disposal:

  • Neutralize the Solution: Slowly and carefully neutralize the resulting basic solution by adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid) while monitoring the pH with a pH meter or pH paper. The target pH should be between 6.0 and 8.0.

  • Waste Collection: The neutralized solution, which now contains the hydrolysis products (2-chloroethylamine, ethanol, and salts), should be collected in a properly labeled hazardous waste container for aqueous waste.

  • Final Disposal: The sealed and labeled hazardous waste container must be disposed of through your institution's licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.

Experimental Protocols: Alkaline Hydrolysis

The recommended procedure for the alkaline hydrolysis of this compound is as follows:

  • Objective: To chemically degrade this compound into less hazardous compounds.

  • Materials:

    • Waste containing this compound.

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH).

    • Methanol.

    • Deionized water.

    • 1 M Hydrochloric acid or Sulfuric acid for neutralization.

    • Appropriate reaction vessel and stirring equipment.

    • Heating mantle or water bath.

    • pH meter or pH paper.

  • Procedure:

    • Prepare a 1 M to 2 M solution of NaOH or KOH in a 9:1 water/methanol mixture.

    • Add the waste containing this compound to the reaction vessel.

    • Slowly add an excess of the alkaline hydrolysis solution to the waste with stirring.

    • Heat the mixture to 50-60°C and maintain this temperature with stirring for a minimum of 4-6 hours.

    • Allow the mixture to cool to room temperature.

    • Neutralize the solution to a pH of 6.0-8.0 by the slow addition of dilute acid.

    • Transfer the neutralized solution to a designated hazardous waste container.

Decontamination of Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Triple Rinse: Rinse the equipment three times with a suitable solvent (e.g., methanol or acetone). Collect the rinsate as hazardous waste.

  • Wash: Wash the equipment with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

Visualization of Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Full PPE A->B C Segregate Waste into Designated Container B->C D Prepare 1-2M NaOH or KOH in Water/Methanol (9:1) C->D E Add Alkaline Solution to Waste D->E F Heat to 50-60°C and Stir (min. 4-6 hours) E->F G Cool to Room Temperature F->G H Neutralize with Dilute Acid (pH 6-8) G->H I Collect Neutralized Waste in Labeled Container H->I J Dispose via Institutional Hazardous Waste Program I->J

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-chloroethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Ethyl 2-chloroethylcarbamate (CAS No. 6329-26-6) to ensure the safety of all laboratory personnel. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure and mitigate potential hazards.

Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale & Best Practices
Eye and Face Protection Chemical safety goggles with a face shieldProvides a barrier against splashes and aerosols, protecting the eyes and face from contact.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact. Due to the lack of specific breakthrough time data, it is recommended to use double gloving and to change gloves immediately upon any sign of contamination or degradation.
Body Protection Laboratory coat or chemical-resistant apronProtects against incidental splashes and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when working outside of a certified chemical fume hood, or when there is a potential for generating aerosols or vapors. The type of respirator and cartridge should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is mandatory to ensure safety. The following step-by-step guide outlines the procedure for handling this compound from receipt to use.

  • Preparation and Area Setup:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

    • Assemble all necessary materials, including the chemical, appropriate glassware, and waste containers, within the designated area before starting work.

    • Post a warning sign indicating the handling of a hazardous chemical.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Chemical Handling:

    • Perform all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, forceps) to handle the solid chemical, avoiding direct contact.

    • If creating solutions, add the chemical slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

    • Carefully remove PPE, avoiding self-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Segregate all waste contaminated with this compound from general laboratory waste. This includes unused chemical, contaminated PPE, and any cleaning materials.

  • Waste Containment:

    • Place all solid waste, including contaminated gloves, wipes, and bench paper, into a clearly labeled, sealed, and chemically resistant waste container.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for disposal.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]

Experimental Workflow and Safety Procedures

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_post Post-Handling prep_area Designate & Prepare Handling Area gather_materials Assemble Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chemical Manipulate Chemical don_ppe->handle_chemical decontaminate Decontaminate Surfaces & Equipment handle_chemical->decontaminate segregate_waste Segregate Contaminated Waste handle_chemical->segregate_waste doff_ppe Doff PPE decontaminate->doff_ppe contain_waste Contain in Labeled Containers segregate_waste->contain_waste store_waste Store in Designated Area contain_waste->store_waste dispose_waste Dispose via EHS store_waste->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Logical flow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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